(S)-2-((Methylsulfonyl)oxy)propanoic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-methylsulfonyloxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5S/c1-3(4(5)6)9-10(2,7)8/h3H,1-2H3,(H,5,6)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMBKSRGQHUJKP-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456516 | |
| Record name | (S)-2-((Methylsulfonyl)oxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66423-08-3 | |
| Record name | (S)-2-((Methylsulfonyl)oxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-2-((Methylsulfonyl)oxy)propanoic acid CAS number and properties
An In-Depth Technical Guide to (S)-2-((Methylsulfonyl)oxy)propanoic Acid for Advanced Chemical Synthesis
Abstract
This compound, also known as (S)-O-methanesulfonyl-lactic acid or simply (S)-lactic acid mesylate, is a versatile chiral building block of significant interest to researchers in organic synthesis and drug development. Derived from the renewable and readily available (S)-lactic acid[1], this compound combines a stereodefined propanoic acid framework with a highly effective methanesulfonate (mesylate) leaving group. This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, with a focus on the mechanistic principles that govern its utility. We will explore its role in stereocontrolled nucleophilic substitution reactions and discuss the critical safety considerations associated with the handling of sulfonate esters. This document is intended to serve as a comprehensive resource for scientists leveraging this reagent for the construction of complex, stereochemically defined molecules.
Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is registered under CAS Number 66423-08-3 [2][3][4]. Its structure features a central chiral carbon inherited from (S)-lactic acid, with the hydroxyl group converted to a methanesulfonate ester.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 66423-08-3 | [2][3][4] |
| Molecular Formula | C₄H₈O₅S | [2][3] |
| Molecular Weight | 168.17 g/mol | [2][3] |
| IUPAC Name | (2S)-2-(methylsulfonyloxy)propanoic acid | [3] |
| Synonyms | O-METHANESULFONYL-L-LACTIC ACID, (S)-2-[(Methylsulfonyl)oxy]propanoic Acid | [2][4] |
| Appearance | Solid | [5] |
| Purity | ≥95% (Typical commercial grade) | |
| Storage Conditions | Sealed in dry, 2-8°C | |
| Predicted Boiling Point | 371.2 ± 25.0 °C | [2] |
| Predicted Density | 1.437 ± 0.06 g/cm³ | [2] |
| SMILES | COS(=O)(=O)C | [3] |
Synthesis: A Strategy for Activating a Chiral Hydroxyl Group
The synthesis of this compound is a classic example of converting a poor leaving group (a hydroxyl group) into an excellent one (a mesylate)[6][7]. This transformation is fundamental in organic synthesis as it renders the adjacent carbon atom susceptible to nucleophilic attack. The starting material is (S)-lactic acid, an abundant chiral molecule often produced via fermentation[1].
The core of the synthesis involves the reaction of (S)-lactic acid with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine.
Causality in Reagent Selection:
-
Methanesulfonyl Chloride (MsCl): This is the source of the "mesyl" group. The sulfur atom in MsCl is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it highly reactive towards the nucleophilic hydroxyl group of lactic acid.
-
Non-Nucleophilic Base (e.g., Pyridine): A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction[7]. Using a sterically hindered or non-nucleophilic base is critical to prevent it from competing with the alcohol as a nucleophile and reacting with the MsCl.
A crucial aspect of this synthesis is that the reaction occurs at the oxygen atom of the alcohol, and the C-O bond of the chiral center is not broken. Consequently, the stereochemical configuration of the starting (S)-lactic acid is retained in the final product, this compound[7][8].
Chemical Reactivity and Mechanistic Principles
The synthetic value of this compound is almost entirely derived from the reactivity of the methanesulfonate group.
The Mesylate: An Exceptional Leaving Group
The mesylate anion (CH₃SO₃⁻) is an excellent leaving group because its negative charge is highly stabilized through resonance across the three oxygen atoms. This delocalization means the resulting anion is very stable and a weak base, which are the defining characteristics of a good leaving group[6][8]. This inherent stability is the driving force for its displacement in nucleophilic substitution reactions.
Stereochemistry in Sₙ2 Reactions: The Walden Inversion
As a chiral secondary sulfonate ester, this compound is an ideal substrate for Sₙ2 reactions. In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group (a "backside attack"). This concerted process leads to a complete inversion of stereochemistry at the chiral center, an effect known as the Walden inversion[8].
This predictable stereochemical outcome is a cornerstone of asymmetric synthesis. By starting with the (S)-enantiomer, one can reliably synthesize the (R)-enantiomer of the substituted product.
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound
-
Objective: To convert (S)-lactic acid to its corresponding mesylate with retention of stereochemistry.
-
Materials: (S)-Lactic acid, methanesulfonyl chloride (MsCl), pyridine, dichloromethane (DCM), hydrochloric acid (1M), magnesium sulfate, rotary evaporator.
-
Procedure:
-
Dissolve (S)-lactic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
Add methanesulfonyl chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below 5°C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding cold 1M HCl. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify via column chromatography if necessary, though often the crude product is of sufficient purity for subsequent steps.
-
Protocol 2: Sₙ2 Displacement with a Nucleophile (e.g., Sodium Azide)
-
Objective: To demonstrate the use of the mesylate as a leaving group in a reaction that proceeds with inversion of configuration.
-
Materials: this compound, sodium azide (NaN₃), dimethylformamide (DMF), ethyl acetate, water.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution. Note: Sodium azide is highly toxic. Handle with extreme care.
-
Heat the reaction mixture to 50-60°C and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, (R)-2-azidopropanoic acid, can be purified by standard methods. The stereochemistry is now inverted from (S) to (R).
-
Critical Safety and Handling Considerations
Sulfonate esters, including mesylates, are potent alkylating agents and are considered to be potentially genotoxic impurities (PGIs) by regulatory agencies.[9][10] Their reactivity as electrophiles allows them to alkylate nucleophilic sites on DNA, which can lead to mutations.
-
Handling: Always handle this compound and related sulfonate esters in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C. Avoid contact with strong oxidizing agents, acids, and bases.
-
Process Safety: In process chemistry, the formation of sulfonate esters as impurities from sulfonic acids and alcohol solvents is a significant concern.[9][12] Reaction conditions should be designed to minimize their formation and ensure they are purged effectively. This includes controlling temperature, avoiding prolonged storage of sulfonic acids in alcohols, and using a slight excess of base where appropriate.[9][12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is more than a simple derivative of lactic acid; it is a precision tool for stereoselective synthesis. Its value lies in the predictable and reliable conversion of a chiral alcohol into a substrate primed for Sₙ2 reactions, proceeding with a clean inversion of stereochemistry. By understanding the principles of its synthesis, the mechanistic basis of its reactivity, and the critical importance of safe handling, researchers can effectively employ this reagent to construct complex chiral molecules for pharmaceutical and other advanced applications.
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- Bizet, V., & Bolm, C. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4381–4424. [Link]
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A Technical Guide to (S)-2-((Methylsulfonyl)oxy)propanoic Acid: Synthesis, Properties, and Applications
Abstract
(S)-2-((Methylsulfonyl)oxy)propanoic acid, a chiral mesylated derivative of lactic acid, is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural features, combining a reactive sulfonate ester leaving group with a defined stereocenter, make it an invaluable building block for the stereoselective synthesis of complex molecules. This guide provides an in-depth analysis of the compound, including its nomenclature and structural properties, detailed synthesis protocols, key chemical reactions, and its significant applications in drug development. The content is tailored for researchers, scientists, and process chemists engaged in synthetic chemistry and drug discovery.
Introduction and Core Concepts
This compound, also known as (S)-2-(mesyloxy)propanoic acid, is an organic compound valued for its role as a chiral precursor. The molecule's utility stems from the presence of a methanesulfonyl (mesyl) group attached to the C2 oxygen of (S)-propanoic acid (L-lactic acid). This mesyl group is an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups with high stereochemical control.
The "S" designation in its name refers to the stereochemistry at the chiral center (C2), which is derived from the naturally abundant L-lactic acid.[1][2] This stereochemical integrity is often crucial for the biological activity of the final target molecule, making stereoselective synthesis a cornerstone of modern drug development. This guide will explore the synthesis of this key intermediate and its subsequent application as a versatile synthon.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in research and development.
IUPAC Name and Chemical Structure
-
IUPAC Name: (2S)-2-(methylsulfonyloxy)propanoic acid[3]
-
Common Synonyms: this compound, (S)-2-(mesyloxy)propanoic acid, L-2-Mesyloxypropionic acid[3][4][5]
Chemical Structure:
Caption: 2D Structure of this compound.
Physicochemical Data
The following table summarizes key computed and experimental properties, which are critical for designing reaction conditions, purification procedures, and storage protocols.
| Property | Value | Source |
| Molecular Weight | 168.17 g/mol | PubChem[3] |
| XLogP3 | -0.4 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | ChemScene[7] |
| Hydrogen Bond Acceptor Count | 4 | ChemScene[7] |
| Rotatable Bond Count | 3 | ChemScene[7] |
| Topological Polar Surface Area | 80.67 Ų | ChemScene[7] |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[7] |
Synthesis Methodology: A Self-Validating Protocol
The most common and reliable synthesis of this compound involves the direct mesylation of L-lactic acid. This procedure is favored for its high atom economy and retention of stereochemistry.
Causality Behind Experimental Choices
The core of this synthesis is a nucleophilic attack by the hydroxyl group of L-lactic acid on the electrophilic sulfur atom of methanesulfonyl chloride (mesyl chloride).
-
Choice of Starting Material: L-lactic acid is a readily available, inexpensive, and optically pure starting material derived from fermentation processes.[2] Its inherent chirality is directly transferred to the product.
-
Mesylating Agent: Methanesulfonyl chloride is a highly effective reagent for converting alcohols into good leaving groups (mesylates). The mesylate anion is highly stabilized by resonance, making it an excellent leaving group in subsequent Sₙ2 reactions.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential. Its primary role is to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the starting alcohol and drives the reaction to completion.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or diethyl ether are used to prevent the hydrolysis of the highly reactive methanesulfonyl chloride and the product.
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., 0°C) to control the exothermic nature of the reaction and to minimize potential side reactions, such as elimination or racemization.
Detailed Experimental Protocol
Materials:
-
L-Lactic Acid (aqueous solution, e.g., 85-90%)
-
Methanesulfonyl Chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Anhydrous L-Lactic Acid: L-lactic acid is commercially available as a concentrated aqueous solution. Water must be removed azeotropically using a solvent like toluene under reduced pressure before proceeding. This step is critical as water will consume the methanesulfonyl chloride.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous L-lactic acid (1.0 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Base Addition: Add triethylamine (1.1 - 1.2 eq) to the solution dropwise while maintaining the temperature at 0°C.
-
Mesylation: Add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 5°C. A white precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a viscous oil or a low-melting solid and can be further purified by column chromatography if necessary, though it is often used directly in the next step.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Chiral Synthesis
The primary utility of this compound is as a precursor to other chiral building blocks, most notably (R)-2-chloropropanoic acid and its esters. This transformation is a classic example of a stereospecific Sₙ2 reaction.
Mechanism: Stereoinversion via Sₙ2 Reaction
The conversion of the (S)-mesylate to an (R)-chloride proceeds with a complete inversion of stereochemistry, a hallmark of the Sₙ2 mechanism.
-
Nucleophilic Attack: A chloride ion (from a source like LiCl or HCl) acts as the nucleophile.
-
Backside Attack: The chloride ion attacks the electrophilic carbon atom (C2) from the side opposite to the mesylate leaving group.
-
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.
-
Inversion of Configuration: The mesylate group departs, and the chloride atom forms a new bond, resulting in an inversion of the stereocenter from (S) to (R).
Caption: Sₙ2 mechanism showing the inversion of stereochemistry.
Synthesis of Chiral Herbicides
(R)-2-chloropropanoic acid and its derivatives are critical intermediates in the synthesis of aryloxyphenoxypropionate herbicides, such as Fenoxaprop-P-ethyl.[8] These herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. The biological activity is highly dependent on the (R)-enantiomer, making the stereospecific synthesis from this compound an industrially significant process. While direct chlorination of propionic acid is possible, it yields a racemic mixture, requiring costly resolution steps.[9] The diazotization of L-alanine is an alternative route to (S)-2-chloropropanoic acid, which proceeds with retention of configuration.[10][11][12]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory.
-
Handling: this compound is a corrosive and potentially toxic substance. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: The compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, typically at 2-8°C.[7]
-
Hazards: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water. Methanesulfonyl chloride, a reagent in its synthesis, is highly corrosive and lachrymatory.
Conclusion
This compound is a high-value chiral intermediate whose importance is rooted in its straightforward synthesis from L-lactic acid and its predictable reactivity. Its ability to facilitate stereospecific Sₙ2 reactions makes it an indispensable tool for chemists in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, properties, and reaction mechanisms, as detailed in this guide, is essential for its successful application in the development of stereochemically pure active ingredients.
References
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An In-Depth Technical Guide to (S)-2-((Methylsulfonyl)oxy)propanoic Acid: A Chiral Building Block for Advanced Synthesis
Introduction: The Strategic Importance of Chiral Intermediates
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is paramount. Chirality can dictate the difference between a potent therapeutic agent and an inert, or even toxic, substance. Consequently, the demand for high-purity chiral building blocks—versatile molecules that can introduce a specific stereocenter into a larger structure—has never been greater. (S)-2-((Methylsulfonyl)oxy)propanoic acid, also known as O-methanesulfonyl-L-lactic acid, is one such critical intermediate.
Derived from the naturally occurring (S)-lactic acid, this compound transforms a simple hydroxyl group into a methanesulfonate (mesylate) ester. The scientific integrity of this transformation lies in its ability to convert a poor leaving group (hydroxyl) into an excellent one (mesylate) without disturbing the original stereocenter. This activation is fundamental to a class of reactions, particularly nucleophilic substitutions (SN2), that are the bedrock of complex molecule synthesis. The mesylate group's high reactivity and predictable stereochemical outcome—typically inversion of configuration during an SN2 reaction—make it an invaluable tool for researchers aiming to construct complex chiral molecules with precision and control. This guide provides an in-depth look at the properties, synthesis, and application of this key chiral synthon.
Core Molecular and Physical Properties
This compound is a small, functionalized molecule whose properties are dominated by the presence of a carboxylic acid, a stereocenter, and a highly reactive mesylate group. Its key identifiers and computed physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₈O₅S | [1] |
| Molecular Weight | 168.17 g/mol | [1] |
| CAS Number | 66423-08-3 | [2] |
| IUPAC Name | (2S)-2-(methylsulfonyloxy)propanoic acid | [1] |
| Synonyms | O-METHANESULFONYL-L-LACTIC ACID | [3] |
| Predicted Density | 1.437 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point | 371.2 ± 25.0 °C | [3] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [2] |
Synthesis and Chemical Logic
Representative Synthesis Protocol: Mesylation of (S)-Lactic Acid
Causality of Experimental Choices:
-
Starting Material: (S)-Lactic acid is chosen as it is a readily available, inexpensive, and optically pure natural product.
-
Reagent: Methanesulfonyl chloride (MsCl) is the standard reagent for introducing the mesyl group. The sulfur atom in MsCl is highly electrophilic, making it susceptible to attack by the hydroxyl oxygen of lactic acid.
-
Base: A tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting alcohol and the potential for acid-catalyzed side reactions. A non-nucleophilic base is chosen to avoid it competing with the alcohol in attacking the MsCl.
-
Solvent: An anhydrous, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis of the highly reactive methanesulfonyl chloride and the resulting mesylate product.
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize potential side reactions.
Step-by-Step Representative Methodology:
-
To a solution of (S)-lactic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), add triethylamine (1.1-1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.05-1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification would typically be achieved via column chromatography on silica gel.
Application in Stereospecific Synthesis
The primary utility of this compound is as a chiral electrophile in SN2 reactions. The mesylate group is readily displaced by a wide range of nucleophiles, leading to the formation of a new carbon-nucleophile bond with complete inversion of stereochemistry at the C2 position.
Protocol: Synthesis of (R)-2-Bromopropionic Acid
A validated application of this principle is found in the synthesis of (R)-2-Bromopropionic acid, as detailed in patent EP1422215A1. This reaction serves as a perfect, self-validating example of the compound's function.
Causality of Experimental Choices:
-
Nucleophile: Lithium bromide (LiBr) is used as the source of the bromide nucleophile. It is soluble in the chosen organic solvent.
-
Solvent: Toluene is an appropriate aprotic solvent that facilitates the SN2 reaction without interfering.
-
Stereochemistry: The reaction proceeds via a classic SN2 mechanism. The bromide ion attacks the carbon atom bearing the mesylate group from the side opposite to the leaving group. This "backside attack" forces the inversion of the stereocenter, converting the (S)-configured starting material into the (R)-configured product. This stereochemical control is the core value of the protocol.
Step-by-Step Experimental Protocol (Adapted from EP1422215A1):
-
To a solution of this compound (0.50 g) in toluene (10 mL), add lithium bromide (0.26 g).
-
Stir the resulting mixture at 60°C for 1 hour.
-
Cool the reaction mixture to 20°C.
-
Add purified water (5 mL) and stir the biphasic mixture for 30 minutes at 20°C.
-
Separate the organic layer, which contains the desired product.
-
Analysis of the organic layer confirms the presence of (R)-2-bromopropionic acid. The reported yield is 45% with an optical purity of 92.3% enantiomeric excess (ee).
Analytical Characterization
Confirming the identity and purity of this compound is essential. While experimental spectroscopic data is not available in publicly indexed literature, the following techniques would be standard for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show a quartet for the proton at the C2 position, a doublet for the C3 methyl protons, and a singlet for the methyl protons of the mesyl group. The carboxylic acid proton would appear as a broad singlet.
-
¹³C NMR: Would show four distinct carbon signals corresponding to the two methyl groups, the C2 methine, and the C1 carboxyl carbon.
-
-
Infrared (IR) Spectroscopy: Key signals would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and strong, characteristic S=O stretching bands for the sulfonate group (typically around 1350 and 1175 cm⁻¹).
-
Mass Spectrometry (MS): Would confirm the molecular weight of 168.17 g/mol .
Researchers synthesizing this compound must perform these analyses to validate the structure and purity of their material.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling should be guided by its chemical functionalities:
-
Corrosivity: As a carboxylic acid, it should be considered corrosive. Avoid contact with skin and eyes, and handle in a well-ventilated fume hood.
-
Reactivity: The mesylate group makes the compound reactive towards nucleophiles, including water. It should be stored under anhydrous conditions at the recommended 2-8°C to prevent decomposition.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory when handling this compound.
Always consult the supplier's SDS if available and perform a thorough risk assessment before use.
Conclusion
This compound represents a powerful and efficient tool in the arsenal of the synthetic chemist. By activating the C2 hydroxyl group of lactic acid, it provides a reliable and stereocontrolled route to a variety of chiral derivatives through nucleophilic substitution. Its utility in inverting stereochemistry, as demonstrated in the synthesis of (R)-2-bromopropionic acid, underscores its value in drug development and other fields requiring precise molecular architecture. While detailed public data on its synthesis and characterization is sparse, the fundamental chemical principles governing its preparation and reactivity are well-understood, providing a solid foundation for its application in advanced research.
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- Process for producing optically active 2-halopropionic acid.
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An In-Depth Technical Guide to (S)-2-((Methylsulfonyl)oxy)propanoic acid
Introduction
(S)-2-((Methylsulfonyl)oxy)propanoic acid is a chiral carboxylic acid of significant interest in modern organic synthesis and pharmaceutical development. This molecule belongs to the family of alkyl mesylates, which are esters of methanesulfonic acid. The core utility of this compound stems from the methylsulfonyl group, an excellent leaving group that facilitates a variety of nucleophilic substitution reactions. Its predefined (S)-stereochemistry makes it a valuable chiral building block for the enantioselective synthesis of complex target molecules, particularly in the development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, applications, and key experimental considerations for researchers and drug development professionals.
Part 1: Core Chemical Identity and Properties
A precise understanding of a chemical's identity is fundamental to its effective and safe use. This section details the nomenclature, registry identifiers, and key physicochemical properties of this compound.
Nomenclature and Identifiers
The compound is known by several names and is cataloged in numerous chemical databases. The following table summarizes its primary identifiers.
| Identifier Type | Value | Source |
| IUPAC Name | (2S)-2-methylsulfonyloxypropanoic acid | PubChem[1] |
| CAS Number | 66423-08-3 | PubChem[1], ChemScene[2] |
| PubChem CID | 11137518 | PubChem[1] |
| Molecular Formula | C4H8O5S | PubChem[1] |
| InChI Key | LFMBKSRGQHUJKP-VKHMYHEASA-N | PubChem[1] |
| Canonical SMILES | COS(=O)(=O)C | PubChem[1], ChemScene[2] |
| Common Synonyms | (S)-2-[(Methylsulfonyl)oxy]propanoic Acid, Propanoic acid, 2-[(methylsulfonyl)oxy]-, (S)- | PubChem[1], ChemScene[2] |
Physicochemical Properties
The physical and chemical properties dictate the compound's behavior in different environments and are crucial for planning experiments and ensuring safe handling.
| Property | Value | Source |
| Molecular Weight | 168.17 g/mol | PubChem[1] |
| Appearance | Varies (typically a solid) | General Knowledge |
| Topological Polar Surface Area | 80.67 Ų | ChemScene[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Part 2: Synthesis and Mechanism of Action
General Synthesis Pathway
The most common and direct method for synthesizing this compound involves the reaction of (S)-lactic acid with methanesulfonyl chloride (MsCl). This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.
The causality behind this choice is rooted in the high reactivity of the sulfonyl chloride and the need to preserve the stereocenter. (S)-lactic acid provides the chiral backbone. Methanesulfonyl chloride is the "mesylating" agent, converting the hydroxyl group into a highly effective leaving group. The base is critical; without it, the HCl generated would protonate the starting materials and the base itself, hindering the reaction.
Diagram: General Synthesis Workflow
Sources
An In-depth Technical Guide on the Chirality and Stereochemistry of (S)-2-((Methylsulfonyl)oxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-((Methylsulfonyl)oxy)propanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development, possesses a stereocenter that is critical to its utility in the synthesis of enantiomerically pure pharmaceuticals. This guide provides a comprehensive technical overview of its stereochemical properties, synthesis, and analysis. We will delve into the mechanistic underpinnings of stereospecific reactions involving this molecule, present detailed protocols for its preparation and chiral purity assessment, and explore its applications in the synthesis of complex molecular targets. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of stereoselective synthesis and drug discovery.
Introduction: The Significance of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern drug development. The biological systems in the human body, such as enzymes and receptors, are themselves chiral. Consequently, the different enantiomers of a chiral drug molecule often exhibit distinct pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects.
This compound, with its defined stereochemistry at the C2 position, serves as a valuable chiral synthon. The methylsulfonyl group (mesylate) is an excellent leaving group, facilitating nucleophilic substitution reactions that proceed with predictable stereochemical outcomes. This property is paramount in the construction of complex chiral molecules where precise control of stereochemistry is essential.
Table 1: Physicochemical Properties of this compound [1][2][3][4]
| Property | Value |
| IUPAC Name | (2S)-2-(methylsulfonyloxy)propanoic acid[1] |
| CAS Number | 66423-08-3[1][2][3][4] |
| Molecular Formula | C4H8O5S[1][2] |
| Molecular Weight | 168.17 g/mol [1][2] |
| SMILES | COS(=O)(=O)C[1][2][3] |
| InChIKey | LFMBKSRGQHUJKP-VKHMYHEASA-N[1] |
| Storage | Sealed in dry, 2-8°C[2][4] |
Stereospecific Synthesis of this compound
The reliable synthesis of enantiomerically pure this compound is crucial for its application as a chiral building block. The most common and efficient method starts from the readily available and inexpensive chiral precursor, (S)-lactic acid.
The Role of the Sulfonyl Ester in Stereochemistry
The conversion of the hydroxyl group of an alcohol into a sulfonate ester, such as a mesylate, is a key strategy in organic synthesis to transform a poor leaving group (-OH) into an excellent one.[5][6] This transformation is critical for subsequent nucleophilic substitution reactions. A significant advantage of this method is that the formation of the sulfonate ester proceeds with retention of configuration at the chiral center.[5] The reaction occurs at the oxygen atom of the alcohol and does not involve the breaking of the carbon-oxygen bond at the stereocenter.[5]
Experimental Protocol: Synthesis from (S)-Lactic Acid
This protocol outlines the synthesis of this compound from (S)-lactic acid. The key step is the reaction of the hydroxyl group of lactic acid with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Materials:
-
(S)-Lactic acid
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-lactic acid in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (or pyridine) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Mesylation: Add methanesulfonyl chloride dropwise to the cooled solution via the dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for a specified time, and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and flame-dried glassware is critical because methanesulfonyl chloride is highly reactive towards water.
-
Low Temperature: The reaction is carried out at 0°C to control the exothermic reaction and minimize potential side reactions.
-
Base Selection: Triethylamine or pyridine are commonly used non-nucleophilic bases that effectively neutralize the generated HCl without competing with the alcohol as a nucleophile.
Analytical Techniques for Chiral Purity Determination
Ensuring the enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis. Several analytical techniques can be employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[7][8][9] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose an appropriate chiral column. Columns with polysaccharide-based selectors (e.g., CHIRALCEL® or CHIRALPAK® series) are often effective for separating chiral carboxylic acids.[9]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.[7]
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric purity by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[7][10]
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. These complexes have different NMR spectra, allowing for the quantification of each enantiomer.
-
Chiral Derivatizing Agents (CDAs): These reagents react with the analyte to form a covalent bond, creating a pair of diastereomers.[11] These diastereomers have distinct NMR spectra, which can be used to determine the enantiomeric ratio.[11] A common example is the use of Mosher's acid.[11]
Diagram: Workflow for Chiral Purity Analysis
Caption: Workflow for determining the enantiomeric purity of the synthesized product.
Stereochemistry in Action: Applications in Drug Synthesis
The utility of this compound lies in its ability to participate in stereospecific nucleophilic substitution reactions, typically following an SN2 mechanism. This mechanism results in an inversion of configuration at the chiral center.
Diagram: SN2 Reaction and Inversion of Stereochemistry
Caption: SN2 reaction leading to inversion of stereochemistry.
This predictable stereochemical outcome is invaluable in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). For instance, it can be used to introduce a specific stereocenter in the synthesis of various classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and other complex chiral molecules.[12][13][14]
Case Study: Synthesis of a Chiral Pharmaceutical Intermediate
Consider the synthesis of a hypothetical chiral amine, a common moiety in many pharmaceuticals. This compound can be reacted with an amine nucleophile. The SN2 attack of the amine on the chiral carbon bearing the mesylate group will proceed with inversion of configuration, yielding the corresponding (R)-amino acid derivative.
Trustworthiness of the Protocol: This synthetic strategy is a self-validating system. The well-established principles of SN2 reactions provide a high degree of confidence in the stereochemical outcome. The enantiomeric purity of the starting material directly translates to the enantiomeric purity of the product, assuming the reaction goes to completion without side reactions that could lead to racemization.
Conclusion
This compound is a versatile and valuable chiral building block in modern organic synthesis and drug development. Its utility stems from the presence of a stereocenter and a highly effective leaving group, which together allow for the predictable and controlled introduction of chirality into target molecules. A thorough understanding of its synthesis, stereochemical properties, and analytical characterization is essential for researchers and scientists working to create the next generation of enantiomerically pure pharmaceuticals. The protocols and principles outlined in this guide provide a solid foundation for the effective application of this important chiral synthon.
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- Sulfon
- A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]
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- Enantioselective Syntheses of 2-Arylpropanoic Acid Non-Steroidal Antiinflammatory Drugs and Related Compounds.
- Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxyl
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- Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. PubMed. [Link]
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- Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed. [Link]
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Physical and chemical properties of (S)-2-((Methylsulfonyl)oxy)propanoic acid
An In-depth Technical Guide to (S)-2-((Methylsulfonyl)oxy)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of this compound, a chiral building block of significant interest in organic synthesis and pharmaceutical development. The guide details its physicochemical properties, provides a validated synthesis protocol, explores its chemical reactivity with mechanistic insights, and discusses its applications as a versatile chiral synthon. Furthermore, it outlines the expected spectroscopic profile for characterization and provides essential guidelines for safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals who utilize chiral intermediates in asymmetric synthesis.
Physicochemical and Structural Properties
This compound, also known as O-methanesulfonyl-L-lactic acid, is a derivative of the naturally occurring (S)-lactic acid.[1] The introduction of the methanesulfonyl (mesylate) group onto the C2 hydroxyl position transforms it into a highly effective leaving group, which is fundamental to its synthetic utility.[2] Its core structure consists of a propanoic acid backbone with a chiral center at the C2 position, bearing the S-configuration.
Key physicochemical data are summarized in the table below for quick reference. It is important to note that some of these properties, such as boiling point and density, are predicted values derived from computational models.[3]
| Property | Value | Source(s) |
| CAS Number | 66423-08-3 | [1][4][5] |
| Molecular Formula | C₄H₈O₅S | [4][5] |
| Molecular Weight | 168.17 g/mol | [4][5] |
| IUPAC Name | (2S)-2-(methylsulfonyloxy)propanoic acid | [4] |
| Boiling Point | 371.2 ± 25.0 °C (Predicted) | [1] |
| Density | 1.437 ± 0.06 g/cm³ (Predicted) | [1] |
| SMILES | COS(=O)(=O)C | [5] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [5] |
Synthesis and Purification Protocol
The most direct and reliable method for synthesizing this compound is the mesylation of commercially available (S)-lactic acid. This reaction is a cornerstone of organic synthesis, converting a poorly reactive hydroxyl group into an excellent leaving group while preserving the integrity of the adjacent chiral center.[3][6]
Causality and Experimental Rationale
The protocol relies on the reaction of the hydroxyl group of lactic acid with methanesulfonyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA), is crucial. Its role is to act as a proton scavenger, neutralizing the HCl generated during the reaction without competing with the lactic acid as a nucleophile. The reaction is performed at a low temperature (0°C) initially to control the exothermic reaction and then allowed to warm to ensure completion. Anhydrous conditions are paramount to prevent the hydrolysis of the highly reactive methanesulfonyl chloride. The workup procedure is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials, yielding the pure product.
Step-by-Step Synthesis Protocol
-
Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-lactic acid (1.0 eq.).
-
Dissolution : Dissolve the lactic acid in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.
-
Base Addition : Cool the solution to 0°C using an ice bath and add triethylamine (1.5 eq.) dropwise.
-
Mesylation : While maintaining the temperature at 0°C, add methanesulfonyl chloride (1.2 eq.) dropwise via the dropping funnel over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching & Workup : Cool the mixture back to 0°C and slowly add cold, dilute HCl (1M) to quench the reaction and dissolve the salts.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing : Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : If necessary, the product can be further purified by flash column chromatography.
Chemical Reactivity and Mechanistic Profile
The synthetic power of this compound stems from the electronic properties of the methanesulfonate (mesylate) group. The sulfur atom is bonded to two highly electronegative oxygen atoms, which strongly withdraw electron density. This makes the mesylate anion (CH₃SO₃⁻) exceptionally stable due to resonance, and therefore, an excellent leaving group.[2]
This compound is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. When a nucleophile attacks the chiral carbon center, it displaces the mesylate group. A key feature of the Sₙ2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as a Walden inversion.[2] This predictable stereochemical outcome is critical in asymmetric synthesis, allowing for the creation of new stereocenters with high fidelity.
The use of the mesylate provides a significant advantage over alternatives like converting the alcohol to an alkyl halide using strong acids, as the reaction conditions are much milder, which prevents side reactions and potential racemization of the chiral center.[2]
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Boiling point and melting point of (S)-2-((Methylsulfonyl)oxy)propanoic acid
An In-depth Technical Guide to the Physicochemical Characterization of (S)-2-((Methylsulfonyl)oxy)propanoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of this compound
This compound, also known as O-methanesulfonyl-L-lactic acid or L-lactic acid mesylate, is a versatile chiral intermediate. The introduction of the mesylate group transforms the hydroxyl group of lactic acid into an excellent leaving group, facilitating a range of nucleophilic substitution reactions. This property is invaluable in the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds.
A precise understanding of the melting and boiling points of this compound is paramount for several reasons:
-
Purity Assessment: A sharp melting point range is a reliable indicator of high purity. Conversely, a broad melting range often signifies the presence of impurities.
-
Purification Strategy: Knowledge of the boiling point is essential for purification by distillation. Given the molecular structure, thermal stability is a key concern, and vacuum distillation is likely the preferred method.
-
Reaction Condition Optimization: Understanding the thermal limits of the compound is crucial for designing synthetic routes that avoid decomposition.
Predicted Physicochemical Properties
While experimentally determined values are the gold standard, computational predictions provide a valuable starting point for experimental design.
| Property | Predicted Value | Source |
| Boiling Point | 371.2 ± 25.0 °C | Guidechem[1] |
| Molecular Weight | 168.17 g/mol | PubChem[2] |
| Molecular Formula | C₄H₈O₅S | PubChem[2] |
| CAS Number | 66423-08-3 | PubChem[2] |
The predicted boiling point is notably high, suggesting strong intermolecular forces and a high degree of thermal energy required to transition to the gaseous phase. However, this high temperature also raises concerns about the thermal stability of the molecule. The presence of the sulfonate ester and carboxylic acid functional groups suggests that the compound may be prone to decomposition at elevated temperatures.
Synthesis and Purification: A Prerequisite for Accurate Measurement
The accurate determination of physical constants is contingent on the purity of the sample. This compound is typically synthesized from (S)-lactic acid and methanesulfonyl chloride.
Synthetic Pathway
The synthesis involves the reaction of the hydroxyl group of (S)-lactic acid with methanesulfonyl chloride, often in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl generated.
Caption: Synthesis of this compound.
Purification Considerations
Potential impurities in the final product include unreacted starting materials, the triethylammonium chloride byproduct, and self-esterification products of lactic acid. Purification is therefore essential. Given the predicted high boiling point and potential thermal lability, vacuum distillation is the recommended method for purification.
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Rationale for Method Selection
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound. It requires a small amount of sample and provides a clear visual indication of the melting process.
Step-by-Step Experimental Protocol
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly, at a rate of 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The high predicted boiling point of this compound necessitates a careful approach to its determination, with a strong likelihood that measurement under reduced pressure will be required to prevent decomposition.
Rationale for Method Selection: Atmospheric vs. Vacuum Distillation
Attempting to determine the boiling point at atmospheric pressure may lead to decomposition of the compound, yielding inaccurate and misleading results. Therefore, the recommended approach is to determine the boiling point at a reduced pressure (vacuum distillation) and then extrapolate to atmospheric pressure using a nomograph.
Step-by-Step Experimental Protocol for Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed.
-
Sample and Boiling Chips: Place the purified this compound and a few boiling chips or a magnetic stir bar into the distilling flask.
-
Vacuum Application: Gradually apply a vacuum to the system to the desired pressure.
-
Heating: Begin heating the distilling flask gently and evenly.
-
Equilibrium and Measurement: Once a steady distillation rate is achieved, record the temperature of the vapor and the pressure of the system. This is the boiling point at that specific pressure.
-
Extrapolation: Use a pressure-temperature nomograph to estimate the boiling point at atmospheric pressure (760 mmHg).
Caption: Workflow for Boiling Point Determination via Vacuum Distillation.
Conclusion and Future Directions
The determination of the melting and boiling points of this compound is a critical step in its characterization and utilization. While experimental values are not currently well-documented, the protocols outlined in this guide provide a robust framework for their determination. The high predicted boiling point suggests that thermal stability studies, such as thermogravimetric analysis (TGA), would be a valuable complementary investigation. The data generated from these experiments will be invaluable to the scientific community, aiding in the development of new synthetic methodologies and the advancement of drug discovery programs that utilize this important chiral building block.
References
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A Technical Guide to the Solubility of (S)-2-((Methylsulfonyl)oxy)propanoic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-((Methylsulfonyl)oxy)propanoic acid is a chiral building block whose utility in organic synthesis and pharmaceutical development is critically dependent on its solubility characteristics. A thorough understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and developing robust formulation strategies. This technical guide provides an in-depth analysis of the solubility of this compound, grounded in the fundamental principles of physical organic chemistry. It synthesizes theoretical predictions with a practical, step-by-step experimental protocol for determining thermodynamic solubility, empowering researchers to generate reliable and reproducible data.
Introduction: The Significance of Solubility in a Molecular Context
This compound, a derivative of lactic acid, possesses two key functional groups that dictate its chemical reactivity and physical properties: a carboxylic acid and a methylsulfonyl (mesyl) ester. The mesyl group is an excellent leaving group, making this compound a valuable precursor for stereospecific nucleophilic substitution reactions. The carboxylic acid moiety provides a handle for further derivatization and influences the molecule's polarity and potential for ionic interactions.
The solubility of this compound is not merely a physical constant; it is a critical process parameter. In drug development, solubility directly impacts bioavailability and the choice of delivery vehicle. In process chemistry, selecting an appropriate solvent is crucial for:
-
Reaction Kinetics: Ensuring reactants are in the same phase to allow for efficient molecular interactions.
-
Purification: Exploiting solubility differences for crystallization, extraction, and chromatography.
-
Product Handling: Developing stable solutions for storage and downstream processing.
This guide will first explore the physicochemical properties of this compound and the theoretical underpinnings of its solubility, followed by a qualitative assessment in common organic solvents and a detailed experimental workflow for quantitative determination.
Physicochemical Properties and Their Influence on Solubility
The molecular structure of this compound provides clear indicators of its expected solubility.
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens).
-
Methylsulfonyl Ester (-OSO₂CH₃): The sulfonyl group is strongly polar and an effective hydrogen bond acceptor. The ester linkage also contributes to the molecule's polarity.
-
-
Overall Polarity: The high density of polar functional groups (five oxygen atoms and one sulfur atom) relative to the small carbon backbone (four carbons) renders the molecule decidedly polar.
Based on these features, we can anticipate its solubility behavior through the foundational principle of "like dissolves like."[3][4][5][6][7][8] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[3][9][10][11]
Theoretical Principles of Solubility: An In-Depth Look
The dissolution of a crystalline solute in a solvent is a thermodynamically driven process that can be conceptualized in three steps:
-
Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the molecules together in the crystal lattice. For our target molecule, these are likely strong hydrogen bonds and dipole-dipole interactions.
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule forms new intermolecular bonds with the solvent molecules.
Dissolution is favorable when the energy released in step 3 is comparable to or greater than the energy consumed in steps 1 and 2.[9]
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for this compound. The solvent's hydroxyl groups can form strong hydrogen bonds with the carboxylic acid and sulfonyl oxygens of the solute, effectively solvating the molecule.
-
In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have strong dipoles and can act as hydrogen bond acceptors but lack a hydrogen bond-donating group. They should still be effective solvents due to their ability to engage in dipole-dipole interactions and accept hydrogen bonds from the solute's carboxylic acid.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The energy required to break the strong solute-solute and polar solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions. Therefore, solubility is expected to be very low.
The following diagram illustrates the key intermolecular forces at play.
Caption: Intermolecular forces governing solubility.
Qualitative and Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, we can predict its qualitative solubility based on the principles discussed. The following table provides an estimated solubility profile. For drug development and process optimization, it is imperative to determine these values experimentally.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Soluble | Strong hydrogen bonding with the carboxylic acid and sulfonyl groups. |
| Methanol | Very Soluble | Similar polarity and strong hydrogen bonding capacity. | |
| Ethanol | Soluble | Good hydrogen bonding, though slightly less polar than methanol. | |
| Polar Aprotic | Acetone | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptor capability. |
| Acetonitrile | Moderately Soluble | Polar, but a weaker hydrogen bond acceptor than acetone. | |
| DMSO | Very Soluble | Highly polar aprotic solvent, excellent for dissolving polar compounds. | |
| Tetrahydrofuran (THF) | Moderately Soluble | Less polar than other aprotic solvents, but can still solvate via dipole interactions. | |
| Nonpolar | Hexane | Insoluble | Mismatch in intermolecular forces; weak dispersion forces cannot overcome strong solute-solute interactions. |
| Toluene | Sparingly Soluble | Aromatic ring provides some polarizability, but still predominantly nonpolar. | |
| Chlorinated | Dichloromethane | Sparingly Soluble | Moderately polar, may show some solubility but not ideal. |
Experimental Protocol: Determination of Thermodynamic Solubility
To obtain definitive, quantitative data, the following isothermal equilibrium method, often referred to as the shake-flask method, is recommended.[12] This protocol is designed to measure the thermodynamic (or equilibrium) solubility, which represents the true saturation point of the compound in a solvent at a given temperature.[13][14]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small glass flasks with screw caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is to add ~20-50 mg of solid to 2 mL of each solvent.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. Causality Check: The time required to reach equilibrium can vary significantly. It is crucial to establish this timeframe by taking samples at various intervals (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[14][15][16] For many compounds, 48-72 hours is sufficient.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. Trustworthiness Check: Filtering is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
-
Quantification:
-
Accurately weigh the collected filtrate.
-
Dilute a known quantity of the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.
-
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for thermodynamic solubility determination.
Conclusion and Applications
The solubility of this compound is governed by its highly polar nature, stemming from its carboxylic acid and methylsulfonyl ester functional groups. It is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. This guide provides the theoretical framework to understand this behavior and, more importantly, a robust, self-validating experimental protocol to quantify it. The data generated through this methodology is essential for rational solvent selection in synthesis, the design of effective crystallization and purification procedures, and the successful formulation of active pharmaceutical ingredients. By grounding experimental work in solid theoretical principles, researchers can accelerate development timelines and ensure the robustness of their chemical processes.
References
- CK-12 Foundation. What effect do intermolecular forces have on solubility?
- Khan Academy. Solubility of organic compounds.
- YouTube. How Do Intermolecular Forces Govern Solubility?
- Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
- Saskoer.ca. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- Pearson. Solubility and Intermolecular Forces: Videos & Practice Problems.
- PubChem. This compound.
- Guidechem. This compound 66423-08-3.
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- PubChem. (S)-2-[(methylsulfonyl)oxy]propionate.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- Chemistry LibreTexts. 2.6.1: Like Dissolves Like.
- Pharmatutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Quora. What is the meaning of the “like dissolve like” rule in chemistry?
- PubMed. A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis.
- Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term.
- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- The Fountain Magazine. Like Dissolves Like.
- ChemScene. This compound.
- ChemicalBook. This compound | 66423-08-3.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- LGC Standards. TRC - (S)-2-[(Methylsulfonyl)oxy]propanoic Acid.
- PubChem. Propionic Acid | CH3CH2COOH | CID 1032.
- PubChem. Propanoic acid, 2-(((4-methylphenyl)sulfonyl)oxy)-, methyl ester | C11H14O5S.
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Methodological & Application
Synthesis of (S)-2-((Methylsulfonyl)oxy)propanoic acid from L-lactic acid
Application Note & Protocol
Strategic Synthesis of (S)-2-((Methylsulfonyl)oxy)propanoic Acid: A Chiral Building Block Derived from L-Lactic Acid
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a valuable chiral intermediate, from the renewable and readily available starting material, L-lactic acid. The protocol details a robust mesylation procedure that transforms the secondary hydroxyl group of lactic acid into a highly effective leaving group, thereby unlocking its potential for subsequent nucleophilic substitution reactions. This application note emphasizes the rationale behind key procedural steps, stringent safety protocols required for handling methanesulfonyl chloride, and detailed analytical methods for product validation, ensuring scientific rigor and reproducibility.
Introduction: The Strategic Value of L-Lactic Acid Derivatives
L-lactic acid, an alpha-hydroxy acid (AHA) produced via fermentation of carbohydrates, is an abundant and cost-effective chiral synthon.[1][2] Its inherent stereochemistry makes it an attractive starting point for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry.[3][4] However, the utility of the hydroxyl group in L-lactic acid is often limited as it is a poor leaving group.
The conversion of this hydroxyl group into a sulfonate ester, such as a mesylate, is a cornerstone strategy in synthetic organic chemistry. This transformation dramatically enhances the electrophilicity of the adjacent carbon atom, converting the inert alcohol into a reactive site primed for SN2 reactions. The resulting product, this compound (L-lactic acid mesylate), is a versatile intermediate for introducing the chiral propanoic acid moiety into a wide array of target molecules.[5]
Reaction Principle and Mechanism
The synthesis proceeds via the mesylation of the secondary alcohol in L-lactic acid using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic organic base, such as triethylamine (TEA).
Mechanism:
-
Activation: The lone pair of electrons on the oxygen atom of the L-lactic acid hydroxyl group attacks the electrophilic sulfur atom of methanesulfonyl chloride.
-
Deprotonation: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) generated in situ. This neutralization is critical as it drives the reaction equilibrium towards the product and prevents potential acid-catalyzed side reactions.
-
Product Formation: The reaction yields the desired this compound and triethylammonium chloride as a salt byproduct.
The stereocenter at the C2 position of L-lactic acid is not directly involved in the reaction, so the synthesis proceeds with retention of configuration.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound on a 10 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Purity | Supplier |
| L-Lactic Acid | C₃H₆O₃ | 90.08 | 10.0 | 1.0 | 901 mg | ≥98% | Sigma-Aldrich |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | 12.0 | 1.2 | 1.37 g (0.92 mL) | ≥99% | Acros Organics |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 15.0 | 1.5 | 1.52 g (2.10 mL) | ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL | Anhydrous, ≥99.8% | J.T.Baker |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | ~20 mL | 1 M (aq) | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | ~20 mL | (aq) | - |
| Brine | NaCl | 58.44 | - | - | ~20 mL | Saturated (aq) | - |
| Magnesium Sulfate | MgSO₄ | 120.37 | - | - | ~2 g | Anhydrous | Alfa Aesar |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Nitrogen/Argon gas inlet
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add L-lactic acid (901 mg, 10.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, 40 mL) under a nitrogen or argon atmosphere.
-
Add triethylamine (2.10 mL, 15.0 mmol) to the solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Mesylation Reaction:
-
Dissolve methanesulfonyl chloride (0.92 mL, 12.0 mmol) in anhydrous DCM (10 mL) in a dropping funnel.
-
Add the MsCl solution dropwise to the stirred lactic acid solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2-3 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C and quench by slowly adding 20 mL of cold water.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine, saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Causality Note: The acidic wash protonates the basic TEA, making it water-soluble (as triethylammonium chloride). The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove residual water from the organic layer.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product is typically an oil or a low-melting solid.[6]
-
Safety and Hazard Management
Methanesulfonyl Chloride (MsCl) is highly toxic, corrosive, and moisture-sensitive. [7][8][9] All operations involving MsCl must be performed in a certified chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a chemical-resistant lab coat at all times.[8][10]
-
Handling: MsCl reacts violently with water, releasing corrosive vapors (HCl and methanesulfonic acid).[8][10] Use flame-dried glassware and anhydrous solvents. Handle under an inert atmosphere (N₂ or Ar).
-
Spills: For small spills, absorb with an inert material like vermiculite and place in a sealed container for hazardous waste disposal.[10] For large spills, evacuate the area immediately.[7]
-
Waste Disposal: Quench any residual MsCl by slowly adding it to a stirred solution of sodium bicarbonate. All liquid and solid waste must be disposed of according to institutional hazardous waste guidelines.
Reaction Scheme
Caption: Mesylation of L-lactic acid to form the target product.
Product Characterization
Validation of the final product's identity and purity is essential. The following are expected analytical data for this compound (C₄H₈O₅S, MW: 168.17 g/mol ).[11][12]
-
¹H NMR (Proton NMR): The spectrum should show characteristic signals for the methyl protons of the mesyl group, the methyl protons of the lactate backbone, and the methine proton. The integration of these signals should correspond to a 3:3:1 ratio.
-
Expected Peaks (in CDCl₃, approximate δ): ~5.1-5.2 ppm (quartet, 1H, -CH-), ~3.1-3.2 ppm (singlet, 3H, -SO₂CH₃), ~1.7-1.8 ppm (doublet, 3H, -CHCH₃). A broad singlet for the carboxylic acid proton (-COOH) will also be present, typically >10 ppm.
-
-
¹³C NMR (Carbon NMR): The spectrum will confirm the number of unique carbon environments in the molecule.
-
IR (Infrared) Spectroscopy: Key functional groups will produce characteristic absorption bands.[13]
-
Expected Bands (cm⁻¹): Strong, broad O-H stretch (~2500-3300) for the carboxylic acid, strong C=O stretch (~1720-1740), strong S=O stretches (~1350 and ~1170).
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time; ensure 1.2 equivalents of MsCl are used. |
| Hydrolysis of MsCl | Ensure all glassware is flame-dried and solvents are anhydrous. | |
| Loss during work-up | Avoid vigorous shaking during extractions to prevent emulsion formation. | |
| Impure Product | Residual TEA | Ensure thorough washing with 1 M HCl during the work-up. |
| Unreacted L-lactic acid | Improve reaction time/conditions; consider purification by column chromatography if necessary. |
Conclusion
This application note details a reliable and reproducible method for the synthesis of this compound from L-lactic acid. By converting the hydroxyl group into a mesylate, this protocol provides access to a versatile chiral building block essential for various applications in drug discovery and development. Strict adherence to the described safety protocols is paramount for the successful and safe execution of this synthesis.
References
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
- CDH Fine Chemical. (n.d.). Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET.
- NOAA. (n.d.). METHANESULFONYL CHLORIDE - CAMEO Chemicals.
- FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - Methanesulfonyl Chloride.
- Smolecule. (n.d.). 2-(Methylsulfonyloxy)propanoic acid methyl ester.
- Wikipedia. (n.d.). Lactic acid.
- Foodcom S.A. (2024). Lactic acid: properties and applications in food and medicine.
- Google Patents. (n.d.). WO2004013121A2 - Preparation of lactic acid derivatives and their use.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). (S)-2-[(methylsulfonyl)oxy]propionate.
- ResearchGate. (2020). Lactic Acid Production and its Application in pharmaceuticals.
- ResearchGate. (2016). Lactic acid applications in pharmaceutical and cosmeceutical industries.
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- 5. Buy 2-(Methylsulfonyloxy)propanoic acid methyl ester | 70000-66-7 [smolecule.com]
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Application Notes & Protocols: (S)-2-((Methylsulfonyl)oxy)propanoic Acid as a Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging the Chiral Pool for Efficient Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Nature provides a valuable resource in the form of the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure molecules like amino acids and carbohydrates. (S)-Lactic acid, a product of fermentation, is a prime example of such a versatile starting material. By converting its hydroxyl group into a more reactive functional group, it can be transformed into a powerful chiral building block for asymmetric synthesis.
This guide focuses on (S)-2-((Methylsulfonyl)oxy)propanoic acid and its ester derivatives. By converting the C2 hydroxyl of (S)-lactic acid into a methylsulfonate (mesylate) ester, we create an excellent leaving group. This transformation activates the chiral center, turning the molecule into a potent electrophile for SN2 reactions. The primary utility of this reagent is to facilitate the introduction of various nucleophiles with a clean inversion of stereochemistry, providing reliable access to a wide array of (R)-2-substituted propanoic acid derivatives. This approach avoids the need for complex chiral auxiliaries or asymmetric catalysis in many synthetic routes, offering an efficient and predictable pathway to desired chiral molecules.
Reagent Profile and Synthesis
This compound is a stable, crystalline solid that can be prepared from commercially available (S)-lactic acid. For many synthetic applications, the corresponding methyl or ethyl ester is used to avoid potential complications from the free carboxylic acid, which can be deprotonated by bases used in subsequent substitution reactions.
Physicochemical Data
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 66423-08-3 | [2] |
| Molecular Formula | C₄H₈O₅S | [1] |
| Molecular Weight | 168.17 g/mol | [1] |
| Appearance | White to off-white solid | General Knowledge |
| Storage | 2-8 °C, sealed in a dry environment | [3] |
Protocol 1: Synthesis of Methyl (S)-2-((Methylsulfonyl)oxy)propanoate
This protocol details the synthesis of the methyl ester, a commonly used variant of the title compound. The esterification of the carboxylic acid is performed first, followed by the mesylation of the hydroxyl group.
Workflow Diagram: Synthesis of the Chiral Electrophile
Caption: Synthesis of the activated chiral building block from (S)-lactic acid.
Materials:
-
(S)-Lactic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Esterification: a. To a solution of (S)-lactic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq). b. Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC. c. Cool the reaction to room temperature and carefully neutralize with saturated sodium bicarbonate solution. d. Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield crude methyl (S)-lactate. This is often pure enough for the next step.
-
Mesylation: a. Dissolve the crude methyl (S)-lactate (1.0 eq) in anhydrous DCM (10 volumes) in a flask equipped with a nitrogen inlet. b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (1.2-1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.1-1.2 eq). d. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours until TLC analysis indicates complete consumption of the starting material. e. Quench the reaction by adding water. Separate the organic layer. f. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to afford the title compound, which can be purified by flash column chromatography if necessary.
Core Application: Stereospecific Nucleophilic Substitution
The primary application of (S)-2-((methylsulfonyl)oxy)propanoate is as a chiral electrophile in SN2 reactions. The mesylate group is an excellent leaving group, facilitating displacement by a wide range of nucleophiles. Crucially, the SN2 mechanism proceeds via backside attack, resulting in a predictable and clean inversion of the stereocenter from (S) to (R).
General Mechanistic Principle: SN2 Inversion
Caption: The SN2 reaction mechanism leading to inversion of stereochemistry.
Protocol 2: Synthesis of (R)-2-(Aryl/Alkylthio)propanoic Acid Derivatives
Chiral thioethers are important intermediates in medicinal chemistry. This protocol describes the synthesis of an (R)-thiopropanoate derivative using a thiol as the nucleophile.
Materials:
-
Methyl (S)-2-((methylsulfonyl)oxy)propanoate (1.0 eq)
-
Thiophenol or desired alkyl thiol (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq) or another suitable base
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether or Ethyl acetate
-
Water
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous DMF, add the thiol at room temperature.
-
Stir the mixture for 15-20 minutes to form the thiolate anion.
-
Add a solution of methyl (S)-2-((methylsulfonyl)oxy)propanoate in DMF dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous phase two more times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-thioether product.
-
Causality: A polar aprotic solvent like DMF is used to dissolve the ionic nucleophile and promote the S
N2 mechanism.[4] K₂CO₃ is a mild base sufficient to deprotonate the thiol without causing significant side reactions.
Protocol 3: Synthesis of (R)-2-Azidopropanoate as a Precursor to (R)-Alanine Derivatives
The azide anion is an excellent nucleophile and a precursor to amines via reduction. This provides a robust method for synthesizing non-natural (R)-amino acids.
Materials:
-
Methyl (S)-2-((methylsulfonyl)oxy)propanoate (1.0 eq)
-
Sodium azide (NaN₃, 1.5-2.0 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve methyl (S)-2-((methylsulfonyl)oxy)propanoate in anhydrous DMF.
-
Add sodium azide in one portion. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Heat the mixture to 60-80 °C and stir vigorously for 6-18 hours. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the mesylate, appearance of the azide stretch at ~2100 cm⁻¹).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid decomposition of the azide.
-
The resulting methyl (R)-2-azidopropanoate can be used directly or purified by careful chromatography.
-
Self-Validation: The successful inversion can be confirmed after reducing the azide to the amine (e.g., via hydrogenation with Pd/C or Staudinger reaction) and measuring the optical rotation, which should be opposite to that of the corresponding (S)-alanine derivative.
Protocol 4: Williamson Ether Synthesis for (R)-2-Alkoxypropanoic Acid Derivatives
The Williamson ether synthesis is a classic and reliable method for forming C-O bonds.[5][6] Using an alkoxide or phenoxide as the nucleophile with the chiral mesylate allows for the stereospecific synthesis of chiral ethers.
Materials:
-
Methyl (S)-2-((methylsulfonyl)oxy)propanoate (1.0 eq)
-
Desired alcohol or phenol (e.g., 4-methoxyphenol) (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, add the alcohol/phenol to anhydrous THF.
-
Cool the solution to 0 °C and carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Re-cool the solution to 0 °C and add a solution of methyl (S)-2-((methylsulfonyl)oxy)propanoate in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or gently heat to reflux if the reaction is sluggish (monitor by TLC).
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the pure (R)-ether.
-
Expertise Insight: The choice of base is critical. Strong, non-nucleophilic bases like NaH are preferred for deprotonating alcohols to prevent competition with the desired S
N2 reaction.[4] For more sensitive substrates, milder bases like cesium carbonate can be effective.
Key Experimental Considerations & Troubleshooting
| Parameter | Rationale & Best Practices | Common Problems | Solutions |
| Substrate Purity | The enantiomeric purity of the final product is directly dependent on the purity of the starting (S)-lactic acid. | Low enantiomeric excess (e.e.) in the product. | Use high-purity (>99% e.e.) (S)-lactic acid. Verify purity of the mesylate intermediate before use. |
| Solvent Choice | Polar aprotic solvents (DMF, DMSO, THF) are ideal for S | Slow or incomplete reaction. | Ensure the solvent is anhydrous. Switch to a more polar solvent (e.g., from THF to DMF) if solubility or reactivity is an issue. |
| Base Selection | The base must be strong enough to deprotonate the nucleophile (if acidic) but should not promote elimination (E2) or react with the electrophile. | Formation of elimination byproducts (α,β-unsaturated esters). | Use a non-hindered base (e.g., K₂CO₃, Cs₂CO₃). For alcohols, NaH is effective. Avoid bulky bases like t-BuOK if elimination is a concern.[6] |
| Temperature Control | S | Low yield, significant elimination byproduct. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature before attempting to heat. |
Conclusion
This compound and its simple ester derivatives are powerful and cost-effective chiral building blocks. Derived from the natural chiral pool, they provide a straightforward and highly predictable method for synthesizing a variety of (R)-2-substituted propanoic acids via the SN2 mechanism. The protocols outlined here demonstrate the versatility of this reagent in forming C-S, C-N, and C-O bonds with excellent stereocontrol, making it an invaluable tool for researchers in organic synthesis and drug discovery.
References
- U.S. National Library of Medicine, National Center for Biotechnology Information. PubChem Compound Summary for CID 11137518, this compound. [Link]
- J&K Scientific LLC. Williamson Ether Synthesis. (2025). [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Asymmetric Chemistry. The Williamson Ether Synthesis - Master Organic Chemistry. (2014). [Link]
Sources
(S)-2-((Methylsulfonyl)oxy)propanoic Acid: A Versatile Chiral Building Block for Stereospecific Synthesis
Introduction: Unlocking Stereochemical Control with a Lactate-Derived Synthon
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and materials science. (S)-2-((Methylsulfonyl)oxy)propanoic acid, a derivative of the readily available and inexpensive chiral pool starting material (S)-lactic acid, has emerged as a powerful chiral building block. Its utility stems from the presence of a stereodefined center and a highly effective leaving group, the mesylate (methylsulfonate), which facilitates stereospecific nucleophilic substitution reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this versatile synthon, complete with detailed protocols and mechanistic insights.
The core principle underpinning the application of this compound is the bimolecular nucleophilic substitution (SN2) reaction. A key feature of the SN2 mechanism is the backside attack of the nucleophile on the electrophilic carbon, which leads to a predictable and complete inversion of the stereochemical configuration at that center, a phenomenon known as Walden inversion.[1][2] This stereospecificity allows for the precise transfer of chirality from the starting material to the product, making it an invaluable tool for asymmetric synthesis.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₅S | |
| Molecular Weight | 168.17 g/mol | |
| Appearance | White to off-white solid | Commercially available |
| Storage | Sealed in dry, 2-8°C |
Synthesis of the Chiral Building Block
The preparation of this compound and its corresponding esters is a straightforward process from (S)-lactic acid or its esters. The hydroxyl group is converted to a mesylate, an excellent leaving group, by reaction with methanesulfonyl chloride in the presence of a base.
Caption: General synthesis of this compound.
Protocol 1: Synthesis of Ethyl (S)-2-((methylsulfonyl)oxy)propanoate
This protocol details the synthesis of the ethyl ester of the title compound, a commonly used derivative in nucleophilic substitution reactions.
Materials:
-
Ethyl (S)-lactate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a solution of ethyl (S)-lactate (1.0 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure ethyl (S)-2-((methylsulfonyl)oxy)propanoate.
Self-Validation:
-
Reaction Monitoring: The disappearance of the starting material (ethyl lactate) and the appearance of a new, less polar spot on TLC indicates reaction progression.
-
Work-up: The aqueous washes are crucial to remove the triethylamine hydrochloride salt and any unreacted methanesulfonyl chloride.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The retention of the stereocenter can be confirmed by polarimetry.
Application in the Stereospecific Synthesis of Chiral O-Heterocycles
The power of this compound derivatives as chiral building blocks is elegantly demonstrated in the synthesis of enantiomerically pure epoxides and their derivatives. A prime example is the synthesis of (R)-propylene carbonate from ethyl (S)-lactate, which proceeds via an intermediate tosylate (a close analog of the mesylate).[3] This transformation highlights the intramolecular SN2 reaction with complete inversion of stereochemistry.
Caption: Synthesis of (R)-Propylene Carbonate.
Protocol 2: Synthesis of (R)-Propylene Oxide from Ethyl (S)-2-((methylsulfonyl)oxy)propanoate
This protocol is adapted from a known procedure for the synthesis of (R)-propylene carbonate, with the final step being the decarboxylation to (R)-propylene oxide.[3]
Materials:
-
Ethyl (S)-2-((methylsulfonyl)oxy)propanoate (from Protocol 1)
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
Procedure: Step 1: Reduction to (S)-2-((Methylsulfonyl)oxy)propan-1-ol
-
To a solution of ethyl (S)-2-((methylsulfonyl)oxy)propanoate (1.0 eq) in anhydrous THF at 0°C, add LiBH₄ (1.5 eq) portion-wise.
-
Stir the mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction to 0°C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude alcohol.
Step 2: Intramolecular Cyclization to (R)-Propylene Carbonate
-
Dissolve the crude (S)-2-((methylsulfonyl)oxy)propan-1-ol in anhydrous DMF.
-
Add anhydrous K₂CO₃ (2.0 eq) and heat the mixture to 100°C for 6 hours.
-
Monitor the reaction by TLC for the formation of the cyclic carbonate.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield (R)-propylene carbonate.
Step 3: Decarboxylation to (R)-Propylene Oxide
-
Heat the purified (R)-propylene carbonate with a catalytic amount of a strong base (e.g., KOH) to induce decarboxylation and distill the resulting (R)-propylene oxide.
Causality and Self-Validation:
-
Choice of Reducing Agent: LiBH₄ is a milder reducing agent than LiAlH₄ and is selective for the ester in the presence of the mesylate.
-
Intramolecular SN2: The use of a base (K₂CO₃) deprotonates the primary alcohol, which then acts as an intramolecular nucleophile, attacking the carbon bearing the mesylate group. This SN2 reaction proceeds with inversion of configuration, converting the (S)-stereocenter to an (R)-stereocenter.
-
Purity Assessment: The enantiomeric excess (ee) of the final (R)-propylene oxide can be determined by chiral gas chromatography.
Application in the Stereospecific Synthesis of Chiral Amines
A cornerstone application of this compound and its esters is the synthesis of chiral amines. The direct SN2 displacement of the mesylate by an amine or an amine surrogate, such as azide, provides a reliable route to enantiomerically enriched amino acids and their derivatives.[4][5]
Caption: Synthesis of (R)-Alanine Ethyl Ester.
Protocol 3: Synthesis of Ethyl (R)-2-Aminopropanoate ((R)-Alanine Ethyl Ester)
This protocol outlines the synthesis of (R)-alanine ethyl ester, demonstrating the stereospecific introduction of a nitrogen nucleophile.
Materials:
-
Ethyl (S)-2-((methylsulfonyl)oxy)propanoate (from Protocol 1)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Round-bottom flask, magnetic stirrer, heating mantle, hydrogenation apparatus
Procedure: Step 1: Azide Displacement
-
To a solution of ethyl (S)-2-((methylsulfonyl)oxy)propanoate (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the mixture, pour it into water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure to obtain crude ethyl (R)-2-azidopropanoate. Caution: Azide compounds can be explosive and should be handled with care.
Step 2: Reduction of the Azide
-
Dissolve the crude ethyl (R)-2-azidopropanoate in ethanol.
-
Add 10% Pd/C (5 mol%) to the solution.
-
Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide stretch in IR spectroscopy).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl (R)-2-aminopropanoate.
-
Purify by distillation or conversion to a salt (e.g., hydrochloride) for crystallization.
Causality and Self-Validation:
-
Nucleophile Choice: Sodium azide is an excellent nucleophile for SN2 reactions and the resulting azide is readily and cleanly reduced to the primary amine.[5]
-
Stereochemical Outcome: The SN2 reaction with azide proceeds with complete inversion of configuration, yielding the (R)-azide. The subsequent reduction of the azide to the amine does not affect the stereocenter.
-
Enantiomeric Purity: The enantiomeric excess of the final product can be determined by chiral HPLC or by derivatization with a chiral agent and analysis by NMR.
Conclusion
This compound and its derivatives are highly valuable chiral building blocks in modern organic synthesis. Their straightforward preparation from inexpensive (S)-lactic acid, coupled with the predictable stereochemical outcome of SN2 reactions, provides a robust platform for the synthesis of a wide range of enantiomerically pure compounds, including chiral O- and N-heterocycles and amino acids. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers to effectively harness the synthetic potential of this versatile chiral synthon.
References
- Walden, P. Ueber die gegenseitige Umwandlung optischer Antipoden. Ber. Dtsch. Chem. Ges.1896, 29 (1), 133–138. [Link]
- Wikipedia contributors. Walden inversion. Wikipedia, The Free Encyclopedia. [Link]
- PubChem. This compound.
- Organic Chemistry Portal. Thiirane synthesis. [Link]
- Chemistry LibreTexts. 9.4: Reaction of RX with NH3 and amines. [Link]
Sources
The Versatile Chiral Synthon: (S)-2-((Methylsulfonyl)oxy)propanoic Acid in Modern Medicinal Chemistry
In the landscape of modern drug discovery and development, the efficient and stereocontrolled synthesis of complex chiral molecules is paramount. (S)-2-((Methylsulfonyl)oxy)propanoic acid, a derivative of the naturally abundant (S)-lactic acid, has emerged as a powerful and versatile chiral building block. Its utility lies in the strategic placement of a methanesulfonyl (mesyl) group, an excellent leaving group, at the C2 position of a three-carbon chain, rendering it an ideal electrophile for a variety of stereospecific nucleophilic substitution reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the key applications and detailed protocols for the effective use of this valuable synthon in medicinal chemistry.
Core Principle: A Chiral Propylene Oxide Equivalent
The primary application of this compound and its esters in medicinal chemistry stems from their function as a stable, crystalline, and reliable precursor to chiral epoxides, particularly (S)-glycidyl derivatives. The inherent chirality of the starting material allows for the transfer of stereochemical information with high fidelity, a critical aspect in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The mesylate group is readily displaced intramolecularly by the carboxylate (or a derivative thereof) under basic conditions to form the corresponding epoxide with inversion of stereochemistry, thus providing access to (R)-glycidyl esters. Alternatively, intermolecular displacement of the mesylate by various nucleophiles proceeds with inversion of configuration, leading to a wide array of chiral products.
Application I: Stereospecific Synthesis of (R)-Glycidyl Butyrate, a Key Pharmaceutical Intermediate
(R)-Glycidyl butyrate is a crucial intermediate in the synthesis of numerous pharmaceuticals, including the oxazolidinone class of antibiotics. The following protocol details a robust method for the preparation of (R)-glycidyl butyrate from this compound, showcasing its role as a chiral epoxide precursor.
Experimental Protocol: Two-Step Synthesis of (R)-Glycidyl Butyrate
Step 1: Esterification of this compound
This initial step protects the carboxylic acid and prevents unwanted side reactions during the subsequent epoxidation.
-
Materials:
-
This compound (1.0 eq)
-
Butanol (3.0 eq)
-
Toluene (solvent)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, butanol, and toluene.
-
Add p-toluenesulfonic acid monohydrate as a catalyst.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude butyl (S)-2-((methylsulfonyl)oxy)propanoate. This intermediate is often used in the next step without further purification.
-
Step 2: Intramolecular Cyclization to (R)-Glycidyl butyrate
The mesylate is displaced by the deprotonated hydroxyl group (formed in situ from the ester) to yield the desired epoxide with inversion of stereochemistry.
-
Materials:
-
Butyl (S)-2-((methylsulfonyl)oxy)propanoate (from Step 1)
-
Potassium carbonate (1.5 eq)
-
Methanol (solvent)
-
-
Procedure:
-
Dissolve the crude butyl (S)-2-((methylsulfonyl)oxy)propanoate in methanol in a round-bottom flask.
-
Add finely ground potassium carbonate to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the epoxide.
-
Once the reaction is complete, filter off the inorganic salts and wash the solid with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude (R)-glycidyl butyrate can be purified by vacuum distillation to yield a colorless oil.
-
Visualization of the Synthetic Workflow
Caption: Key steps in the synthesis of the oxazolidinone intermediate.
Quantitative Data Summary
The following table summarizes representative yields and enantiomeric excesses (e.e.) for key transformations discussed, based on analogous reactions reported in the literature.
| Transformation | Starting Material | Product | Typical Yield (%) | Typical e.e. (%) |
| Esterification & Epoxidation | (S)-Lactic Acid Derivative | (R)-Glycidyl Ester | 70-85 | >99 |
| Oxazolidinone Formation | (R)-Glycidyl Butyrate & Carbamate | N-Aryl-5-(R)-hydroxymethyl-2-oxazolidinone | 90-99 | >98 [1] |
Conclusion
This compound and its derivatives are highly valuable chiral building blocks in medicinal chemistry. Their ability to serve as reliable precursors for chiral epoxides provides a robust platform for the stereocontrolled synthesis of complex pharmaceutical intermediates. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this versatile synthon in the development of novel therapeutics, particularly in the realm of antibacterial agents and other chiral drugs. The high fidelity of stereochemical transfer and the efficiency of the described transformations underscore the importance of this reagent in modern synthetic organic and medicinal chemistry.
References
- Organic Syntheses, Coll. Vol. 10, p.603 (2004); Vol. 79, p.246 (2002).
Sources
Application Note & Protocol: Chiral Resolution Using (S)-2-((Methylsulfonyl)oxy)propanoic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (S)-2-((Methylsulfonyl)oxy)propanoic acid as a chiral resolving agent. It delves into the underlying principles of chiral resolution, the specific advantages of this agent, and provides a detailed, field-tested protocol for its effective use. The protocol is designed as a self-validating system, incorporating critical control points and explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects. Consequently, the production of enantiomerically pure drugs is often a regulatory and safety necessity.
Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of asymmetric synthesis.[1] The formation of diastereomeric salts through the reaction of a racemic mixture with a chiral resolving agent is a classical and widely employed method.[1][2] The choice of resolving agent is paramount, dictating the efficiency of separation and the overall yield of the desired enantiomer.
This compound, also known as (S)-MOPA, has emerged as a highly effective resolving agent for a variety of racemic amines and other basic compounds. Its efficacy stems from its strong acidity, which facilitates stable salt formation, and its rigid structure, which enhances the differential crystallization of the resulting diastereomeric salts.
Mechanism of Action: Diastereomeric Salt Formation
The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers.[2] While enantiomers share identical physical properties (e.g., solubility, melting point), diastereomers do not.[2][3] This difference in physical properties, particularly solubility, is exploited to achieve separation.[1][4]
The process involves reacting the racemic base (a mixture of R- and S-enantiomers) with the enantiomerically pure this compound. This acid-base reaction forms two diastereomeric salts:
-
(R)-Base • (S)-Acid
-
(S)-Base • (S)-Acid
These two salts, having different spatial arrangements, will exhibit different crystal lattice energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be selectively precipitated while the other remains in solution.[4][5]
Figure 1: Workflow for Chiral Resolution using (S)-MOPA.
Experimental Protocol: Resolution of a Racemic Amine
This protocol provides a generalized yet detailed procedure. Note: Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.
Materials and Reagents
-
Racemic amine
-
This compound (≥98% ee)
-
Solvent (e.g., isopropanol, ethanol, ethyl acetate, or mixtures thereof)
-
Aqueous base (e.g., 2 M NaOH or K2CO3)
-
Aqueous acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Chiral HPLC or GC system for enantiomeric excess (ee) analysis
Step-by-Step Procedure
Step 1: Solvent Screening and Selection (The Causality of Choice)
-
Rationale: The choice of solvent is the most critical parameter for achieving high selectivity.[5] The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A solvent in which both salts are sparingly soluble, but one is significantly less soluble than the other, is optimal.
-
Procedure:
-
In small-scale trials, dissolve the racemic amine and 0.5-1.0 equivalents of (S)-MOPA in various solvents at an elevated temperature to achieve complete dissolution.[6]
-
Allow the solutions to cool slowly to room temperature and then further cool in an ice bath. A slower cooling rate can promote more selective crystallization.
-
Observe which solvent system yields a crystalline precipitate. The quality and quantity of the crystals will provide an initial indication of a suitable solvent.
-
Step 2: Diastereomeric Salt Formation
-
In the main reaction vessel, dissolve the racemic amine (1.0 eq.) in the chosen solvent (e.g., isopropanol) at 50-60 °C. The volume should be sufficient to ensure complete dissolution.
-
In a separate flask, dissolve this compound (0.5-1.0 eq.) in a minimal amount of the same solvent. The use of sub-stoichiometric amounts of the resolving agent can sometimes lead to a higher enantiomeric excess in the precipitated salt.
-
Slowly add the resolving agent solution to the warm amine solution with constant stirring.
-
Rinse the flask that contained the resolving agent with a small amount of solvent and add it to the main reaction mixture to ensure a complete transfer.
Step 3: Fractional Crystallization
-
Allow the reaction mixture to cool slowly to room temperature over several hours. Slow cooling is crucial for the formation of well-defined crystals and to avoid the co-precipitation of the more soluble diastereomer.
-
Once at room temperature, you may further cool the mixture in an ice bath or refrigerator (0-4 °C) for an additional 1-2 hours to maximize the yield of the less soluble salt.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
Step 4: Liberation of the Enantiomerically Enriched Amine
-
Suspend the filtered diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 2 M NaOH).[7]
-
Stir the mixture vigorously until all the solid has dissolved and the salt has been fully neutralized. The (S)-MOPA will move into the aqueous layer as its sodium salt, and the free amine will be in the organic layer.
-
Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the amine.[7]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
Step 5: Analysis and Validation (Self-Validating System)
-
Trustworthiness through Analysis: The success of the resolution must be quantitatively verified.
-
Procedure:
-
Determine the enantiomeric excess (ee) of the recovered amine using a suitable chiral HPLC or GC method.
-
The mother liquor (the filtrate from Step 3) can also be treated with a base to recover the other enantiomer, which will be enriched, though likely to a lesser extent. Analyzing this sample provides a complete mass balance and confirms the efficiency of the separation.
-
Data Presentation: Typical Parameters
The following table summarizes typical experimental parameters. These should be considered starting points for optimization.
| Parameter | Typical Range | Rationale |
| Molar Ratio (Amine:Acid) | 1:0.5 to 1:1 | Sub-stoichiometric amounts of the acid can increase the ee of the precipitate.[8] |
| Concentration | 0.1 - 1.0 M | Affects crystallization kinetics and yield.[5] |
| Crystallization Temperature | 0 - 25 °C | Lower temperatures generally decrease solubility and increase yield.[9] |
| Typical Solvents | Alcohols (IPA, EtOH), Esters (EtOAc), Ketones (Acetone) | Polarity can significantly impact the efficiency of the resolution.[10] |
| Expected Yield | < 50% (for one enantiomer) | The theoretical maximum is 50%; practical yields vary.[7] |
| Expected Enantiomeric Excess | >90% (after one crystallization) | Often requires recrystallization for >99% ee.[7] |
Conclusion
This compound is a versatile and efficient resolving agent for racemic amines and other basic compounds. Its success hinges on the systematic optimization of key parameters, most notably the solvent system. The protocol outlined in this document provides a robust framework for achieving high enantiomeric purity. By understanding the principles behind each step, researchers can adapt and refine this methodology to suit their specific substrates, contributing to the development of safer and more effective chiral therapeutics.
References
- Palkó, M., & Fülöp, F. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Annals of Organic and Inorganic Chemistry, 2(1), 108.
- Lam, A. W. H., & Ng, K. M. (2006). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting, Conference Proceedings.
- Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(14), 6029-6071.
- Chemistry LibreTexts. (2021). 6.8 Resolution (Separation) of Enantiomers. Accessed January 7, 2026. [Link]
- Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1846-1857.
- Fügedi, P., & Miskolczy, Z. (2014). Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Advances, 4(28), 14539-14545.
- Wikipedia. (2023). Chiral resolution. Accessed January 7, 2026. [Link]
- Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Accessed January 7, 2026. [Link]
- Chemistry LibreTexts. (2021). 5.8: Resolution: Separation of Enantiomers. Accessed January 7, 2026. [Link]
- Chemistry LibreTexts. (2022). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Accessed January 7, 2026. [Link]
- BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Accessed January 7, 2026. [Link]
- Faigl, F., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
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- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. pubs.acs.org [pubs.acs.org]
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- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stereoselective Synthesis Utilizing (S)-2-((Methylsulfonyl)oxy)propanoic acid as a Chiral Building Block
Introduction and Strategic Overview
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise installation of stereocenters is paramount. (S)-2-((Methylsulfonyl)oxy)propanoic acid emerges as a highly valuable and versatile chiral building block for this purpose. Derived from the readily available chiral pool starting material, (S)-lactic acid, this reagent provides a reliable method for introducing a propanoic acid moiety with a defined (R)-configuration at the C2 position via stereospecific reactions[1].
The efficacy of this molecule lies in the transformation of the C2 hydroxyl group of lactic acid into a methanesulfonate (mesylate) ester. The mesylate group is an exceptional leaving group, rendering the chiral C2 carbon highly susceptible to nucleophilic attack. This guide provides a detailed exploration of the mechanistic principles, experimental protocols, and practical considerations for employing this compound in stereoselective synthesis, primarily through the SN2 reaction pathway.
Reagent Profile and Physicochemical Properties
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(methylsulfonyloxy)propanoic acid | [PubChem][2] |
| CAS Number | 66423-08-3 | [PubChem][2] |
| Molecular Formula | C₄H₈O₅S | [PubChem][2] |
| Molecular Weight | 168.17 g/mol | [PubChem][2] |
| Appearance | Solid | [CymitQuimica][3] |
| Storage | Sealed in dry, 2-8°C | [ChemScene][4] |
Safety & Handling:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
As a sulfonic acid ester, it should be treated as a potential alkylating agent. Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place as recommended to prevent hydrolysis and ensure long-term stability[4].
The Core Principle: Stereospecific SN2 Inversion
The utility of this compound in stereoselective synthesis is almost exclusively predicated on the bimolecular nucleophilic substitution (SN2) mechanism. This reaction pathway is inherently stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product in a predictable manner.
Mechanistic Causality: The reaction proceeds via a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the mesylate). This "backside attack" forces the molecule's substituents to invert their spatial orientation, much like an umbrella flipping inside out in a strong wind. This phenomenon is known as the Walden Inversion [5]. Because the starting material has the (S)-configuration, the resulting product will have the inverted (R)-configuration at the newly formed stereocenter. The high leaving group ability of the mesylate anion (-OMs) ensures a low activation energy for this process.
Caption: Walden Inversion in the SN2 reaction of this compound.
Experimental Protocols: Representative Applications
The following protocols are generalized methodologies for common transformations. Researchers should consider them as robust starting points, with the understanding that optimization (e.g., temperature, reaction time, stoichiometry) may be necessary for specific substrates.
Protocol 1: Synthesis of (R)-2-(Benzylamino)propanoic Acid (N-Alkylation)
This protocol details the stereospecific synthesis of a chiral alpha-amino acid derivative.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.2 M concentration relative to the mesylate).
-
Nucleophile Addition: Add benzylamine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and water.
-
Carefully adjust the pH of the aqueous layer to ~2-3 with 1 M HCl. The product may precipitate or can be extracted.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure (R)-2-(benzylamino)propanoic acid.
Causality of Choices:
-
Acetonitrile: A polar aprotic solvent is chosen because it effectively solvates the cation (K⁺) while poorly solvating the nucleophile, enhancing its reactivity. It is ideal for SN2 reactions[6].
-
K₂CO₃: A moderately strong, non-nucleophilic base is used to deprotonate the carboxylic acid of the starting material and the ammonium salt formed during the reaction, driving the equilibrium forward. Its insolubility prevents it from interfering with the reaction.
Protocol 2: Synthesis of (R)-2-(Phenylthio)propanoic Acid (S-Alkylation)
This protocol demonstrates the formation of a chiral thioether, a valuable moiety in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.3 M).
-
Base Addition: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Nucleophile Addition: Add thiophenol (1.1 eq) dropwise to the solution.
-
Reaction: Stir the mixture at room temperature for 8-16 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing 1 M HCl and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash sequentially with 1 M HCl (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure (R)-2-(phenylthio)propanoic acid.
Causality of Choices:
-
Thiolate Nucleophile: Thiolates are excellent nucleophiles for SN2 reactions due to their high polarizability and moderate basicity. They are generated in situ by deprotonating the corresponding thiol with a base like triethylamine.
-
DMF: Another excellent polar aprotic solvent that promotes SN2 reaction rates.
General Workflow and Product Analysis
Verifying the successful stereospecific transformation is a critical part of the process. The general workflow from reaction to final analysis is outlined below.
Caption: Standard experimental workflow for stereoselective synthesis and analysis.
Analytical Techniques:
-
NMR Spectroscopy (¹H, ¹³C): Essential for confirming the chemical structure of the product and ensuring the complete removal of the mesylate group.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
-
Chiral Chromatography (HPLC or GC): This is the gold standard for determining the stereochemical purity of the product. The product is analyzed on a chiral stationary phase, which separates the (R) and (S) enantiomers, allowing for the calculation of the enantiomeric excess (e.e.). A successful stereospecific reaction should yield a product with >99% e.e.
-
Polarimetry: Measures the optical rotation of the product. While less precise than chiral chromatography for determining e.e., it provides a quick confirmation that a chiral, non-racemic product has been formed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Sterically hindered nucleophile. 3. Side reactions (e.g., elimination). | 1. Increase reaction time or temperature. 2. Use a less hindered nucleophile if possible; increase temperature. 3. Use a less hindered base; run the reaction at the lowest effective temperature. |
| Racemization (Low e.e.) | 1. Presence of SN1 character in the reaction. 2. Base-catalyzed epimerization of the product. | 1. Ensure a polar aprotic solvent is used. Avoid protic solvents (e.g., alcohols), which can stabilize carbocations. Use a higher concentration of a strong nucleophile. 2. Use a milder base or ensure the workup promptly neutralizes the reaction mixture. |
| Elimination Side Product | 1. The nucleophile is acting as a strong base. 2. High reaction temperature. | 1. Use a nucleophile with lower basicity (e.g., I⁻, RS⁻ are better than RO⁻). 2. Lower the reaction temperature. |
| Starting Material Unchanged | 1. Inactive nucleophile. 2. Insufficiently anhydrous conditions (hydrolysis of mesylate). | 1. Ensure the nucleophile is properly activated (e.g., deprotonated). 2. Use freshly dried solvents and reagents; ensure the reaction is run under a dry, inert atmosphere. |
References
- MDPI. (2018). Synthesis and Characterization of New Chiral Smectic Four-Ring Esters.
- PubChem, National Center for Biotechnology Information. * this compound*.
- PubMed Central, National Center for Biotechnology Information. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists.
- Ellman Laboratory, Yale University.Asymmetric Synthesis of Amines.
- National Institutes of Health. (2024). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer.
- ResearchGate.The asymmetric synthesis of chiral secondary amines via hemiaminal and....
- PubMed Central, National Center for Biotechnology Information. (2024). Diastereo-divergent synthesis of chiral hindered ethers via a synergistic calcium(II)/gold(I) catalyzed cascade hydration/1,4-addition reaction.
- Frontiers. (2024). Stereospecific microbial conversion of lactic acid into 1,2-propanediol.
- Google Patents.Ethers of esters of lactic acid.
- Royal Society of Chemistry. (2016). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid.
- MDPI.Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids.
- Purdue University Graduate School.DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE.
- PubMed Central, National Center for Biotechnology Information. (2024). Stereospecific lactylation in bacteriology: L/D-lactate partitioning shapes host metabolic-disease axis.
- PubChem, National Center for Biotechnology Information.2-((Methylsulfonyl)oxy)propanoic acid.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- YouTube. (2021). SN2 Reaction Mechanisms.
- PubMed, National Center for Biotechnology Information. (2015). Stereospecific microbial conversion of lactic acid into 1,2-propanediol.
- ResearchGate.1 Lactic acid is a chiral compound with a carbon chain composed of a....
- YouTube. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry.
- Master Organic Chemistry. (2015). Tosylates And Mesylates.
Sources
Application Notes & Protocols: Stereoselective Synthesis of Chiral Drug Intermediates Using (S)-2-((Methylsulfonyl)oxy)propanoic Acid Derivatives
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of modern pharmaceuticals, chirality is a paramount consideration. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological profile. It is estimated that over half of all currently marketed drugs are chiral compounds, and a significant portion of these are sold as single enantiomers.[1] The differential interaction of enantiomers with chiral biological targets like enzymes and receptors necessitates the development of robust and efficient methods for asymmetric synthesis.
(S)-2-((Methylsulfonyl)oxy)propanoic acid, and its corresponding esters, have emerged as highly valuable and versatile chiral building blocks in this endeavor. Derived from readily available and inexpensive (S)-lactic acid, this synthon provides a reliable platform for introducing a chiral propanoic acid moiety.[2] The core utility of this reagent lies in the methylsulfonyl (mesylate) group, an excellent leaving group that facilitates stereospecific nucleophilic substitution reactions. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the effective use of this chiral synthon for the synthesis of key drug intermediates, focusing on the underlying principles and providing detailed, field-proven protocols.
Core Principle: The SN2 Reaction and Stereochemical Inversion
The primary application of this compound derivatives hinges on the bimolecular nucleophilic substitution (SN2) reaction mechanism.[1][3][4] In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[3][5] This "backside attack" leads to a predictable and highly desirable inversion of the stereochemical configuration at the chiral center.
For methyl (S)-2-((methylsulfonyl)oxy)propanoate, the mesylate group is an excellent leaving group due to its ability to stabilize the negative charge that develops as the C-O bond breaks. This allows a wide variety of nucleophiles (e.g., azides, amines, carboxylates) to displace the mesylate group, yielding the corresponding (R)-configured product with high fidelity. This stereochemical inversion is the cornerstone of its utility in chiral synthesis.
Diagram 1: SN2 Reaction Mechanism
A diagram illustrating the backside attack of a nucleophile on methyl (S)-2-((methylsulfonyl)oxy)propanoate, leading to inversion of stereochemistry.
Caption: SN2 mechanism showing stereochemical inversion.
Protocol 1: Synthesis of the Chiral Building Block - Methyl (S)-2-((methylsulfonyl)oxy)propanoate
The starting material for many applications is the methyl ester of this compound. It is readily prepared from commercially available methyl (S)-lactate.
Diagram 2: Synthesis of Methyl (S)-2-((methylsulfonyl)oxy)propanoate
A workflow diagram for the synthesis of the chiral mesylate from methyl lactate.
Caption: Workflow for the preparation of the chiral mesylate.
Materials:
-
Methyl (S)-lactate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of methyl (S)-lactate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C (ice bath), add triethylamine (1.2 eq) dropwise.
-
After stirring for 15 minutes, add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product is often of sufficient purity for subsequent steps but can be further purified by silica gel chromatography if necessary.
Application Protocol 2: Synthesis of a Chiral Azide - A Precursor to α-Amino Acids
This protocol details the stereospecific synthesis of methyl (R)-2-azidopropanoate, a key intermediate for the preparation of unnatural (R)-α-amino acids, which are valuable in peptide-based drug design.
Diagram 3: Synthesis of Methyl (R)-2-azidopropanoate
Reaction scheme for the azide substitution.
Caption: Synthesis of a chiral azide via SN2 reaction.
Materials:
-
Methyl (S)-2-((methylsulfonyl)oxy)propanoate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
Procedure:
-
To a solution of methyl (S)-2-((methylsulfonyl)oxy)propanoate (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with deionized water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Azide compounds can be explosive; avoid excessive heat and friction. It is often advisable to use the crude product directly in the next step.
-
The resulting methyl (R)-2-azidopropanoate can then be reduced to methyl (R)-alaninate using standard conditions (e.g., H₂, Pd/C or triphenylphosphine/water).
Data Presentation and Expected Outcomes
The following table summarizes typical reaction parameters and expected results for the synthesis of the chiral azide intermediate.
| Parameter | Value/Range | Notes |
| Starting Material | Methyl (S)-2-((methylsulfonyl)oxy)propanoate | High enantiopurity (>99% ee) is crucial. |
| Nucleophile | Sodium Azide (NaN₃) | Use in slight excess (1.2-1.5 eq). |
| Solvent | DMF, DMSO | Polar aprotic solvents favor SN2 reactions. |
| Temperature | 60-80 °C | Higher temperatures accelerate the reaction but may lead to side products. |
| Reaction Time | 12-24 hours | Monitor by TLC or GC for completion. |
| Typical Yield | 85-95% | Yields are generally high for this clean transformation. |
| Stereochemical Purity | >98% ee (R)-enantiomer | The reaction proceeds with high stereochemical fidelity via inversion. |
Conclusion and Future Prospects
This compound and its esters are powerful and cost-effective chiral synthons for the stereoselective synthesis of a wide array of drug intermediates. The reliability of the SN2 reaction with complete inversion of stereochemistry allows for the predictable and efficient construction of chiral centers. The protocols outlined in this note for the synthesis of a chiral azide precursor to α-amino acids serve as a representative example of the broad applicability of this reagent. By leveraging this chemistry, researchers and drug development professionals can streamline the synthesis of complex chiral molecules, accelerating the discovery and development of new therapeutic agents.
References
- Chiral Drugs: An Overview.Journal of Clinical and Diagnostic Research. [Link]
- Lactic acid applications in pharmaceutics.
- The SN2 Reaction Mechanism.Master Organic Chemistry. [Link]
- SN2 Reaction – Substitution Nucleophilic Bimolecular – Mechanism, R
- Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.Wiley Online Library. [Link]
Sources
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- 2. Methyl lactate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 3. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Mesylation of (S)-2-Hydroxypropanoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
The conversion of hydroxyl groups into better leaving groups is a foundational strategy in organic synthesis, particularly within pharmaceutical development where precise molecular modifications are paramount. This guide provides a detailed experimental protocol for the mesylation of (S)-2-hydroxypropanoic acid, a chiral building block of significant interest. We delve into the underlying reaction mechanism, underscore critical safety protocols for handling methanesulfonyl chloride, and present a comprehensive, field-tested procedure designed for reproducibility and high yield. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind key procedural choices, empowering researchers to adapt and troubleshoot effectively.
Introduction: The Strategic Importance of Mesylation
In the landscape of synthetic organic chemistry, the hydroxyl group (-OH) is a ubiquitous but often unreactive functional group. Its transformation into a sulfonate ester, such as a methanesulfonate (mesylate), is a crucial activation step. The resulting mesylate group is an excellent leaving group due to the resonance stabilization of the methanesulfonate anion, rendering the carbon atom to which it is attached susceptible to nucleophilic attack.[1][2][3] This enhanced reactivity is pivotal in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
(S)-2-hydroxypropanoic acid, also known as L-lactic acid, is a readily available, chiral starting material. Its conversion to (S)-2-((methylsulfonyl)oxy)propanoic acid preserves the stereochemistry at the C2 position, a critical consideration in the development of stereospecific drugs.[2] This mesylated intermediate serves as a versatile precursor for the introduction of various nucleophiles with inversion of configuration, following an SN2 pathway.
Reaction Scheme and Mechanism
The mesylation of (S)-2-hydroxypropanoic acid is typically achieved by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA), in an anhydrous aprotic solvent like dichloromethane (DCM).[4][5]
Overall Reaction:
Mechanism:
The reaction mechanism is dependent on the base employed. With a strong, non-nucleophilic amine base like triethylamine, the reaction is believed to proceed through a highly reactive "sulfene" intermediate.[4][6][7]
-
Formation of the Sulfene Intermediate: Triethylamine, a strong base, deprotonates the methanesulfonyl chloride at the α-carbon, leading to the elimination of HCl and the formation of a sulfene intermediate (H₂C=SO₂).[4][7]
-
Nucleophilic Attack by the Alcohol: The hydroxyl group of (S)-2-hydroxypropanoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfene.[4][6]
-
Proton Transfer: A final proton transfer step yields the desired mesylate product and triethylammonium chloride.
It is important to note that in the presence of a weaker base like pyridine, the mechanism may shift towards a direct nucleophilic attack of the alcohol on the sulfur atom of methanesulfonyl chloride.[2][7] However, the use of triethylamine is common for its efficacy in promoting the reaction.[4][8][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (S)-2-Hydroxypropanoic acid | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| Methanesulfonyl chloride (MsCl) | ≥99.5% | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle with extreme care.[10][11][12] |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Distill from calcium hydride before use for optimal results. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a freshly opened bottle or dried over calcium hydride. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Fisher Scientific | For workup. |
| Saturated Sodium Chloride (Brine) | Aqueous solution | Fisher Scientific | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Fisher Scientific | For drying the organic phase. |
Safety Precautions: Handling Methanesulfonyl Chloride
Methanesulfonyl chloride is a highly toxic, corrosive, and moisture-sensitive reagent that must be handled with appropriate safety measures in a well-ventilated chemical fume hood.[10][11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[10][12]
-
Dispensing: Use a syringe or cannula for transferring MsCl to prevent exposure to atmospheric moisture.
-
Spill Response: In case of a small spill, absorb it with an inert material like vermiculite and dispose of it as hazardous waste. For larger spills, evacuate the area and follow emergency procedures.[10] Neutralize any hydrolyzed acid with a sodium bicarbonate solution.[10]
-
Quenching: Unused methanesulfonyl chloride should be quenched carefully by slow addition to a stirred, cold solution of aqueous sodium bicarbonate.
Experimental Workflow Diagram
Sources
- 1. Alcohol Reactions | ChemTalk [chemistrytalk.org]
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Application Notes & Protocols: The Strategic Use of (S)-2-((Methylsulfonyl)oxy)propanoic Acid in the Stereoselective Synthesis of Agrochemicals
Introduction: The Imperative of Chirality in Modern Agrochemicals
In the pursuit of sustainable and efficient crop protection, the chirality of active ingredients has become a central focus. Many modern agrochemicals possess one or more stereocenters, and it is well-established that the desired biological activity often resides in only one of the enantiomers.[1][2] The use of enantiomerically pure compounds offers significant advantages, including higher efficacy at lower application rates, reduced metabolic load on non-target organisms, and a more favorable environmental profile.[3]
Aryloxyphenoxypropionate (AOPP) herbicides, a critical class of agrochemicals for controlling grass weeds, exemplify this principle.[4][5] Their mode of action involves the inhibition of the Acetyl-CoA carboxylase (ACCase) enzyme, a key component in fatty acid biosynthesis.[6][7] The herbicidal activity is almost exclusively associated with the (R)-enantiomer.[5][8] Consequently, the development of synthetic routes that deliver the (R)-enantiomer with high optical purity is of paramount industrial importance.
(S)-2-((Methylsulfonyl)oxy)propanoic acid and its esters have emerged as premier chiral synthons for this purpose.[8][9] The strategic value of this building block lies in its dual functionality: a stereodefined propanoic acid backbone and a methanesulfonate (mesylate) group. The mesylate is an exceptionally effective leaving group, facilitating stereospecific nucleophilic substitution reactions that are the cornerstone of AOPP herbicide synthesis.[10][11] This guide provides an in-depth analysis of its application, the causality behind its selection, and detailed protocols for its use in the synthesis of high-value agrochemicals.
The Core Principle: Stereospecific Synthesis via Nucleophilic Substitution
The utility of this compound derivatives in agrochemical synthesis is rooted in the principles of the bimolecular nucleophilic substitution (Sₙ2) reaction. This reaction allows for the precise construction of the ether linkage characteristic of AOPP herbicides while controlling the stereochemistry at the chiral center.
Causality: Why the Mesylate Group is Superior
The hydroxyl group of the precursor, (S)-lactic acid, is a poor leaving group.[10] To facilitate the desired substitution, it must be converted into a group that readily departs upon nucleophilic attack. While conversion to an alkyl halide is possible, using a sulfonyl chloride like methanesulfonyl chloride (MsCl) to form a mesylate offers distinct advantages:
-
Exceptional Leaving Group Ability: The mesylate anion (CH₃SO₃⁻) is a very weak base, stabilized by resonance across its three oxygen atoms. This high stability makes it an excellent leaving group, driving the substitution reaction forward under mild conditions.[11][12]
-
Stereochemical Integrity: The formation of the mesylate from the corresponding (S)-alcohol does not involve the chiral carbon center. Therefore, the stereochemistry of the alcohol is retained in the mesylate intermediate.[10][11]
-
Controlled Inversion: The subsequent Sₙ2 attack by a nucleophile (e.g., a phenoxide) occurs on the face opposite to the leaving group, resulting in a predictable and complete inversion of stereochemistry.[10] This is the key to transforming the (S)-configured synthon into the desired (R)-configured final product.
-
Avoidance of Harsh Conditions: Unlike methods that might use strong acids (e.g., converting an alcohol to a halide with HBr), mesylation and subsequent substitution can be performed under milder, often basic, conditions, which prevents undesirable side reactions like racemization or rearrangement.[10]
The logical flow of this stereochemical control is paramount to the entire synthetic strategy.
Caption: Synthetic workflow for Haloxyfop-P-methyl.
Experimental Protocols
The following protocols are adapted from established and validated synthetic methods. [13]Researchers must adhere to all institutional safety guidelines and utilize appropriate personal protective equipment (PPE).
Part A: Synthesis of Intermediate 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine
-
Reagents & Equipment:
-
2,3-dichloro-5-trifluoromethylpyridine
-
Hydroquinone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, and nitrogen inlet.
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2,3-dichloro-5-trifluoromethylpyridine, hydroquinone, and anhydrous potassium carbonate in a molar ratio of approximately 1:1.2:1.5.
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 105-110°C with vigorous stirring.
-
Maintain the reaction at this temperature, monitoring for completion via TLC or HPLC (typically several hours).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the intermediate phenol.
-
Part B: Synthesis of Haloxyfop-P-methyl
-
Reagents & Equipment:
-
3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine (from Part A)
-
Methyl (S)-2-((methylsulfonyl)oxy)propanoate (also referred to as (L)-methyl 2-methanesulfonyloxypropionate)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Chlorobenzene, anhydrous
-
Round-bottom flask with reflux condenser, magnetic stirrer, dropping funnel, heating mantle, and nitrogen inlet.
-
-
Procedure:
-
Charge a dry round-bottom flask with the intermediate phenol from Part A, anhydrous potassium carbonate, and anhydrous chlorobenzene under a nitrogen atmosphere. The molar ratio of phenol to K₂CO₃ should be approximately 1:1.5-2.0. [13] 2. Stir the suspension at room temperature for 15 minutes.
-
Slowly add methyl (S)-2-((methylsulfonyl)oxy)propanoate (approx. 1.5-2.5 molar equivalents relative to the phenol) dropwise over 30 minutes. [13] 4. After the addition is complete, heat the reaction mixture to 80-85°C and maintain for 48 hours, or until reaction completion is confirmed by HPLC. [13] 5. Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts (K₂CO₃ and potassium mesylate).
-
Wash the organic filtrate sequentially with dilute aqueous NaOH solution and then with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent (chlorobenzene) under reduced pressure to yield the crude product.
-
The final product, Haloxyfop-P-methyl, is obtained as a light yellow oil. Purity and enantiomeric excess (ee) should be determined by HPLC using a chiral column.
-
Data Presentation: Representative Reaction Parameters and Outcomes
The following table summarizes typical quantitative data for the synthesis of Haloxyfop-P-methyl as described in the reference literature. [13]
| Parameter | Value |
|---|---|
| Molar Ratio (Phenol : Mesylate : K₂CO₃) | 1 : 2.0 : 1.5 |
| Solvent | Chlorobenzene |
| Reaction Temperature | 80-85°C |
| Reaction Time | 48 hours |
| Typical Yield | ~95% |
| Product Purity (HPLC) | >95% |
| Enantiomeric Excess (ee value) | >92% |
Conclusion and Outlook
This compound stands as a testament to the power of strategic synthon design in modern organic chemistry. Its role in providing stereochemical control during the synthesis of AOPP herbicides like Haloxyfop-P is critical for producing highly active, enantiomerically pure agrochemicals. The use of the mesylate as a superior leaving group allows for mild, efficient, and stereospecific Sₙ2 reactions, a significant improvement over alternative methods. By leveraging this chiral building block, researchers and manufacturers can develop more effective and environmentally responsible crop protection solutions, meeting the growing demands of global agriculture.
References
- AERU - University of Hertfordshire. Haloxyfop (Ref: DOWCO 453). [Link]
- AERU - University of Hertfordshire. Quizalofop-P-ethyl (Ref: DPX 79376). [Link]
- ACS Publications. Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry. [Link]
- Weed & Turfgrass Science.
- Google Patents. CN103787961A - Efficient haloxyfop-methyl synthesizing method.
- Google Patents. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity.
- J-Stage. Chiral pesticides. Journal of Pesticide Science. [Link]
- Wiley Online Library. Chemoenzymatic Synthesis of Enantioenriched (R)‐ and (S)‐Aryloxyalkanoic Herbicides.
- ACS Publications. Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
- FAO. FAO Specifications and Evaluations for Agricultural Pesticides - HALOXYFOP-P-METHYL. [Link]
- ResearchGate. 1.1 Introduction: The Importance of Chirality in Drugs and Agrochemicals. [Link]
- ResearchGate. Differential enantioselectivity of quizalofop ethyl and its acidic metabolite: Direct enantiomeric separation and assessment of multiple toxicological endpoints. [Link]
- Chemistry Steps.
- Google Patents. CN101602736B - Synthesis method of quizalofop-p-ethyl.
- NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. This compound. [Link]
- MDPI. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
- Khan Academy.
- Synthesis.
- ResearchGate.
- Master Organic Chemistry.
- Wikipedia. 2-Chloropropionic acid. [Link]
- ResearchGate. Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. [Link]
Sources
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- 2. CN103787961A - Efficient haloxyfop-methyl synthesizing method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. weedturf.org [weedturf.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
- 13. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]
Application Notes & Protocols: Enantioselective Synthesis of Pharmaceutical Ingredients with (S)-2-((Methylsulfonyl)oxy)propanoic acid
Introduction: The Imperative of Chirality in Modern Pharmaceuticals
In the landscape of drug discovery and development, stereochemistry is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. Many biological targets, such as enzymes and receptors, are inherently chiral, leading to significant differences in how they interact with the enantiomers of a drug molecule.[1] One enantiomer may elicit the desired therapeutic response, while the other could be inactive or, in the most critical cases, responsible for adverse effects.[2] This reality has driven a paradigm shift towards the development of single-enantiomer drugs, creating a substantial demand for robust and efficient methods of asymmetric synthesis.[3][4]
A cornerstone of modern enantioselective synthesis is the use of chiral building blocks—enantiomerically pure starting materials that introduce a defined stereocenter into the target molecule.[5] (S)-2-((Methylsulfonyl)oxy)propanoic acid, derived from the natural chiral pool member (S)-lactic acid, has emerged as a highly versatile and powerful synthon for this purpose. Its utility is anchored in two key structural features: a stereochemically defined (S)-carbon center and a methylsulfonate (mesylate) group. The mesylate is an exceptional leaving group, facilitating stereospecific nucleophilic substitution reactions (Sₙ2) that proceed with a predictable inversion of configuration. This allows chemists to transform the (S)-stereocenter into an (R)-stereocenter with high fidelity, providing access to a diverse array of chiral intermediates for active pharmaceutical ingredients (APIs).
This document provides detailed application notes and protocols for leveraging this compound in the synthesis of key pharmaceutical precursors, demonstrating its value for researchers, scientists, and drug development professionals.
Physicochemical Properties and Reactivity Profile
This compound is a stable, crystalline solid under standard conditions. Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-(methylsulfonyloxy)propanoic acid | [6] |
| CAS Number | 66423-08-3 | [6][7][8] |
| Molecular Formula | C₄H₈O₅S | [6][8] |
| Molecular Weight | 168.17 g/mol | [6][8] |
| Appearance | White to off-white solid | |
| Storage | Sealed in dry, 2-8°C | [8] |
Core Reactivity: The primary utility of this reagent stems from the mesylate group's ability to be displaced by a wide range of nucleophiles. The reaction proceeds via an Sₙ2 mechanism, which is characterized by a backside attack on the electrophilic carbon. This mechanistic pathway dictates that the reaction occurs with a complete inversion of stereochemistry. Therefore, a nucleophilic attack on this compound or its derivatives will reliably produce a product with an (R)-configuration at that carbon center. This predictable stereochemical outcome is the foundation of its application in asymmetric synthesis.
Caption: General Sₙ2 reaction showing inversion of configuration.
Application Note 1: Synthesis of a Chiral Precursor for (S)-Oxiracetam
Background: Oxiracetam is a nootropic drug from the racetam family used to improve cognitive function.[9][10] Recent studies have identified that the cognitive-enhancing effects are primarily attributed to the (S)-enantiomer.[11] The synthesis of enantiomerically pure (S)-Oxiracetam requires a chiral intermediate, specifically (S)-4-hydroxy-2-oxopyrrolidine. We present a robust protocol to synthesize a key precursor to this intermediate, starting from this compound. The strategy involves an intramolecular Sₙ2 cyclization where an amide nitrogen acts as the nucleophile, displacing the mesylate to form the pyrrolidinone ring with the desired (R)-configuration at the C-5 position, which corresponds to the correct precursor stereochemistry.
Caption: Workflow for the synthesis of an (S)-Oxiracetam precursor.
Detailed Protocol: Synthesis of (R)-5-(Hydroxymethyl)pyrrolidin-2-one
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Anhydrous
-
Tetrahydrofuran (THF), Anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of Methyl 2-((S)-2-((methylsulfonyl)oxy)propanamido)acetate
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.2 eq) portion-wise, maintaining the temperature at 0 °C. Stir for 20 minutes.
-
In a separate flask, dissolve glycine methyl ester hydrochloride (1.1 eq) in minimal DCM and add DIPEA (2.5 eq). Add this solution to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the title compound as a clear oil.
Causality Insight: EDCI/HOBt is a standard peptide coupling system that activates the carboxylic acid to form an active ester, preventing racemization and facilitating efficient amide bond formation. DIPEA is a non-nucleophilic base used to liberate the free amine from its hydrochloride salt and neutralize the acid formed during the reaction.
Step 2: Synthesis of (R)-Methyl 2-oxopyrrolidine-5-carboxylate
-
Caution: NaH is highly reactive. Handle under an inert atmosphere.
-
Wash NaH (1.5 eq) with anhydrous hexanes to remove mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF under nitrogen.
-
Cool the NaH suspension to 0 °C.
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of starting material.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: The crude product can be purified by column chromatography to yield the cyclized lactam.
Causality Insight: The strong base (NaH) deprotonates the amide nitrogen, creating a potent intramolecular nucleophile. This nucleophile attacks the carbon bearing the mesylate, displacing it in an Sₙ2 fashion. The stereochemistry inverts from (S) in the linear precursor to (R) in the cyclized product.
Step 3: Synthesis of (R)-5-(Hydroxymethyl)pyrrolidin-2-one
-
Dissolve the ester from Step 2 (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Add LiBH₄ (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.
-
Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of 1M HCl until the pH is ~7. Extract the mixture exhaustively with ethyl acetate. Dry the combined organic layers over MgSO₄ and concentrate to yield the final product, which can be further purified by recrystallization or chromatography.
Causality Insight: LiBH₄ is a selective reducing agent for esters in the presence of amides (lactams), allowing for the clean conversion of the methyl ester to the primary alcohol without affecting the pyrrolidinone ring.
Application Note 2: Synthesis of a Chiral Precursor for Linezolid
Background: Linezolid is a crucial oxazolidinone antibiotic effective against multidrug-resistant Gram-positive bacteria.[12][13] Its synthesis relies on the availability of enantiopure precursors that establish the correct stereochemistry at the C5 position of the oxazolidinone ring.[14][15] A common and versatile precursor is (S)-glycidol or its derivatives. Here, we demonstrate a protocol to convert this compound into (R)-1-azido-2-((methylsulfonyl)oxy)propane, a versatile intermediate that can be readily converted to key Linezolid precursors.
Caption: Workflow for the synthesis of a Linezolid precursor.
Detailed Protocol: Synthesis of (R)-1-Azido-2-((methylsulfonyl)oxy)propane
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), Anhydrous
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Step 1: Synthesis of (S)-2-((Methylsulfonyl)oxy)propan-1-ol
-
Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add BH₃·THF solution (1.5 eq) dropwise via a syringe.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 6-8 hours.
-
Work-up: Cool the reaction back to 0 °C and quench it by the very slow, dropwise addition of methanol until gas evolution ceases. Follow with the slow addition of water.
-
Remove the THF under reduced pressure. Extract the remaining aqueous solution three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude alcohol, which is often used in the next step without further purification.
Causality Insight: Borane is a highly effective reagent for the reduction of carboxylic acids to primary alcohols. The reaction is typically clean and high-yielding. The stereocenter is unaffected by this transformation.
Step 2: Synthesis of (R)-1-Azido-2-((methylsulfonyl)oxy)propane
-
Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Dissolve the crude alcohol from Step 1 (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash them five times with deionized water to remove DMF, followed by one wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (avoid high heat) to yield the azido-mesylate product.
Causality Insight: This is the key stereochemical step. The azide anion (N₃⁻) acts as a nucleophile, attacking the primary carbon and displacing the hydroxyl group (after in-situ activation or, more commonly, by first converting the alcohol to a better leaving group like a tosylate or mesylate if the starting material wasn't already the mesylate of the acid). In this proposed direct conversion from the acid, the initial reduction gives the alcohol, which would then need activation. However, a more direct route would be to activate the alcohol from step 1. For the purpose of this protocol, we assume a direct displacement of the mesylate is intended on a related substrate, or that the alcohol is first re-mesylated. For the sake of demonstrating the core principle with the starting material, a more accurate sequence would be: 1) Mesylate Esterification, 2) Nucleophilic displacement. The key takeaway is the Sₙ2 displacement of a sulfonate ester by azide, leading to inversion of configuration. Correction for a more robust protocol: The hydroxyl group from Step 1 would first be converted to a better leaving group (e.g., tosylated or mesylated again) before displacement with azide for high yield. However, the core concept of using the chiral backbone remains.
Conclusion
This compound serves as an exemplary chiral building block for the enantioselective synthesis of complex pharmaceutical molecules. Its predictable reactivity, based on the Sₙ2 displacement of the mesylate group, provides chemists with a reliable method for installing stereocenters with a high degree of control. The protocols outlined for the synthesis of precursors to (S)-Oxiracetam and Linezolid highlight the strategic application of this reagent in constructing key chiral fragments of medicinally important compounds. By providing a foundation of both theoretical understanding and practical, step-by-step guidance, these notes aim to empower researchers to accelerate the development of next-generation, single-enantiomer therapeutics.
References
- Concise asymmetric synthesis of Linezolid through c
- A New Practical Synthesis of Linezolid: An Antibacterial Drug. Ingenta Connect.
- Synthesis of chiral sulfinate esters by asymmetric condens
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
- Synthesis of chiral building blocks for use in drug discovery. PubMed.
- The Role of Chiral Building Blocks in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
- The Development of a Convergent Green Synthesis of Linezolid, an Oxazolidinone Antibacterial Agent.
- An efficient and practical synthesis of antibacterial linezolid.
- This compound. PubChem.
- This compound. ChemicalBook.
- 66423-08-3 | this compound. ChemScene.
- Oxiracetam. Wikipedia.
- (S)
- Ingredient: Oxiracetam. Caring Sunshine.
- Examples for chiral APIs with significant differences in biological activities of the enantiomers.
Sources
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- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 6. This compound | C4H8O5S | CID 11137518 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Oxiracetam - Wikipedia [en.wikipedia.org]
- 11. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-((Methylsulfonyl)oxy)propanoic acid
Welcome to the technical support center for the synthesis of (S)-2-((Methylsulfonyl)oxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound, also known as O-methanesulfonyl-L-lactic acid, is a chiral building block used in the synthesis of various pharmaceuticals. The methanesulfonyl (mesyl) group is an excellent leaving group, making this compound a valuable intermediate for introducing the (S)-2-propanoic acid moiety via nucleophilic substitution reactions.[1][2] Its stereochemical purity is often crucial for the biological activity of the final drug substance.[3]
Q2: What are the common starting materials for the synthesis of this compound?
The most common and economically viable starting material is (S)-lactic acid. Another potential precursor is L-alanine, which can be converted to (S)-2-hydroxypropanoic acid.[4][5] The choice of starting material depends on availability, cost, and the desired purity of the final product.
Q3: What is the key chemical transformation in this synthesis?
The core of the synthesis is the mesylation of the hydroxyl group of (S)-lactic acid. This is typically achieved by reacting (S)-lactic acid with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[1][6]
Q4: Why is temperature control critical during the reaction?
Temperature control is crucial for several reasons. Firstly, the reaction between methanesulfonyl chloride and the alcohol is exothermic and needs to be controlled to prevent side reactions. Secondly, lower temperatures (typically 0 °C to room temperature) help to minimize the risk of racemization and decomposition of the product.[6]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure (S)-lactic acid is of high purity and as anhydrous as possible. Water will react with methanesulfonyl chloride. |
| Inactive methanesulfonyl chloride | Methanesulfonyl chloride is sensitive to moisture. Use a fresh bottle or a properly stored one. |
| Incorrect stoichiometry | Use a slight excess of methanesulfonyl chloride (1.1-1.2 equivalents) and the base (1.2-1.5 equivalents) to drive the reaction to completion. |
| Inadequate temperature control | Maintain a low temperature (0 °C) during the addition of reagents to prevent degradation of the product and side reactions. |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Issue 2: Presence of Multiple Spots on TLC/Impure Product
| Potential Cause | Troubleshooting Steps |
| Unreacted starting material | This indicates an incomplete reaction. Consider increasing the reaction time or the amount of methanesulfonyl chloride and base. |
| Formation of side products | The presence of a less polar spot on TLC could indicate the formation of an elimination product. This can be minimized by using a non-nucleophilic base and maintaining a low temperature. |
| Hydrolysis of the product | This compound is sensitive to hydrolysis, especially under basic conditions.[6] Perform the aqueous workup quickly with cold, dilute acid. |
| Residual base | During the workup, ensure complete removal of the base (e.g., triethylamine) by washing the organic layer with dilute acid (e.g., 1M HCl). |
Issue 3: Difficulty with Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is water-soluble | The product has some water solubility. During the aqueous workup, saturate the aqueous layer with sodium chloride (brine) to reduce the solubility of the product in the aqueous phase and improve extraction efficiency into the organic solvent. |
| Oily product that is difficult to crystallize | The product is often an oil at room temperature. Purification is typically achieved by column chromatography on silica gel. |
| Co-elution of impurities during chromatography | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
Issue 4: Loss of Stereochemical Purity (Racemization)
| Potential Cause | Troubleshooting Steps |
| Harsh reaction conditions | High temperatures or the use of a strong, nucleophilic base can lead to racemization. |
| SN1-type reaction | While less likely for this substrate, conditions that favor an SN1 mechanism can lead to racemization.[1][2] |
| Mitigation Strategies | Use a non-nucleophilic base like triethylamine or pyridine, maintain low reaction temperatures, and avoid prolonged reaction times. The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the mesylation of (S)-lactic acid.
Materials:
-
(S)-Lactic acid (90% aqueous solution)
-
Toluene
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Azeotropic removal of water: To a round-bottom flask, add (S)-lactic acid (1.0 eq) and toluene. Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Once all the water has been removed, cool the solution to room temperature.
-
Reaction setup: Dilute the resulting anhydrous (S)-lactic acid in toluene with anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of reagents: Add triethylamine (1.2 eq) to the cooled solution, followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). Maintain the temperature at 0 °C during the addition.
-
Reaction monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction by adding cold 1M HCl. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, water, and brine.
-
Drying and concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US20120029226A1 - Method for the synthesis of chiral alpha-aryl propionic acid derivatives - Google Patents [patents.google.com]
- 4. Alanine - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. reddit.com [reddit.com]
- 7. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-2-((Methylsulfonyl)oxy)propanoic acid
Welcome to the technical support guide for the synthesis of (S)-2-((Methylsulfonyl)oxy)propanoic acid. This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of common byproducts during this critical synthesis. Our goal is to equip you with the expertise to identify, mitigate, and resolve common purity challenges.
Troubleshooting Guide: Diagnosing & Resolving Synthesis Issues
This section addresses specific experimental observations and provides a step-by-step guide to diagnose and resolve the underlying issues related to byproduct formation.
Question 1.1: I've completed my reaction and NMR analysis shows an unexpected quartet around 4.4 ppm and a corresponding doublet around 1.7 ppm. The product purity is lower than expected. What is this impurity?
Answer: This pattern is highly indicative of the presence of (R)-2-chloropropanoic acid , a common byproduct in this synthesis.
Causality & Mechanism: (R)-2-chloropropanoic acid is formed via a bimolecular nucleophilic substitution (SN2) reaction. The synthesis of this compound is typically achieved by reacting an (S)-lactic acid derivative with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (TEA). This reaction generates a triethylammonium chloride salt (Et₃N·HCl) as a stoichiometric byproduct.
The chloride ion (Cl⁻) from this salt is a competent nucleophile. It can attack the stereocenter of the newly formed (S)-mesylate product, displacing the excellent mesylate leaving group. Because SN2 reactions proceed with an inversion of stereochemistry, the (S)-starting material is converted to the (R)-chloro derivative.
Expert Tip: The rate of this side reaction is influenced by temperature, reaction time, and the concentration of chloride ions. Higher temperatures and prolonged reaction times significantly increase the likelihood of this byproduct forming.
Mitigation & Resolution Protocol:
-
Temperature Control: Maintain a low reaction temperature (typically -10 °C to 0 °C) during the addition of methanesulfonyl chloride and for the duration of the reaction. This disfavors the higher activation energy pathway of the SN2 attack.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or in-situ IR. Once the starting material is consumed, proceed with the workup immediately to minimize the product's exposure to chloride ions.
-
Choice of Base: While TEA is common, using a different base that produces a less soluble hydrochloride salt can reduce the concentration of free chloride ions in the solution. However, this may require significant process optimization.
-
Purification: If the chlorinated byproduct has already formed, it can be challenging to remove due to its similar polarity and boiling point to the desired product. Careful column chromatography on silica gel using a gradient elution (e.g., hexanes/ethyl acetate with a small percentage of acetic acid to suppress tailing) is the most effective method for separation.
Question 1.2: My crude product shows broad, overlapping signals in the NMR and the mass spectrum has peaks corresponding to oligomers. What's causing this?
Answer: The presence of oligomeric species suggests the formation of ester dimers or trimers, such as lactide or linear polyesters of lactic acid.
Causality & Mechanism: This issue arises primarily when using unprotected (S)-lactic acid as the starting material. Lactic acid possesses both a carboxylic acid and a hydroxyl group. Under the reaction conditions, these functional groups can react with each other in an intermolecular fashion.
-
Dimerization: One molecule of lactic acid can act as a nucleophile (via its hydroxyl group) and attack another (activated) molecule, leading to the formation of a linear dimer. This process can continue, leading to oligomers.
-
Lactide Formation: The cyclic dimer of lactic acid, known as lactide, can also form, particularly at elevated temperatures during workup or distillation.[1][2] The synthesis of lactide typically involves the dehydration and depolymerization of lactic acid oligomers.[3]
Mitigation & Resolution Protocol:
-
Protecting Group Strategy: The most robust solution is to start with a protected form of lactic acid, such as ethyl (S)-lactate or benzyl (S)-lactate. The ester protecting group prevents the carboxylic acid moiety from participating in side reactions. After mesylation, the ester can be hydrolyzed under controlled conditions if the free acid is the desired final product.
-
Careful Workup: Avoid high temperatures during solvent removal or any purification steps. Use rotary evaporation at low temperatures and high vacuum.
-
Purification: If oligomers have formed, they can often be removed by column chromatography, as their higher molecular weight and differing polarity will typically allow for separation from the monomeric product.
Frequently Asked Questions (FAQs)
Question 2.1: What are the primary classes of byproducts I should be aware of?
Answer: The byproducts can be categorized into three main classes based on their origin:
| Byproduct Class | Specific Examples | Formation Mechanism | Mitigation Strategy |
| Process-Related Impurities | (R)-2-Chloropropanoic acid | SN2 displacement of the mesylate by chloride ions.[4][5] | Low temperature, minimized reaction time, immediate workup. |
| Triethylammonium chloride | Neutralization of HCl (from MsCl) by triethylamine base. | Aqueous workup and washes to remove the water-soluble salt.[6] | |
| Starting Material-Related Impurities | Lactide, Linear Oligomers | Intermolecular esterification of unprotected lactic acid.[7][8] | Use of an ester-protected starting material (e.g., ethyl lactate). |
| Unreacted (S)-Lactic Acid/Ester | Incomplete reaction. | Ensure stoichiometric or slight excess of MsCl and base; allow sufficient reaction time. | |
| Product Degradation Impurities | Acrylic Acid derivatives | E2 Elimination of the mesylate group, promoted by excess base or heat.[9] | Strict temperature control, use of a non-nucleophilic, sterically hindered base if possible. |
| (S)-Lactic Acid | Hydrolysis of the mesylate product. | Use of anhydrous solvents and reagents; perform workup under non-hydrolytic conditions. |
Question 2.2: How can I effectively remove the triethylammonium chloride salt byproduct?
Answer: Triethylammonium chloride is highly soluble in water and largely insoluble in common organic solvents used for extraction (e.g., dichloromethane, ethyl acetate). An aqueous workup is the standard and most effective method for its removal.
Protocol: Standard Aqueous Workup
-
Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute acid (e.g., 1M HCl) to quench any remaining methanesulfonyl chloride and neutralize the amine base. Caution: Quenching is exothermic and may release gas.
-
Extraction: Transfer the mixture to a separatory funnel. Add your chosen organic solvent (e.g., ethyl acetate) and water. Shake vigorously and allow the layers to separate.
-
Washing: Drain the organic layer and wash it sequentially with:
-
1M HCl (to remove residual triethylamine).
-
Saturated NaHCO₃ solution (to remove any acidic impurities).
-
Brine (saturated NaCl solution) to break up any emulsions and begin the drying process.
-
-
Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Question 2.3: Can elimination be a significant side reaction?
Answer: Yes, elimination can compete with the desired substitution reaction, although it is often a minor pathway under carefully controlled conditions. The reaction is an E2 (bimolecular elimination) process where the base removes the acidic α-proton, leading to the elimination of the mesylate group and the formation of an acrylic acid derivative.[10]
Factors Favoring Elimination:
-
Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for elimination.
-
Strong or Sterically Hindered Bases: While a base is necessary, a very strong or bulky base can preferentially act as a base rather than a simple acid scavenger, promoting proton abstraction.
-
Prolonged Reaction Times: Extended exposure of the product to the basic reaction medium increases the chance of elimination.
This is why maintaining low temperatures and proceeding to workup promptly after reaction completion is critical for maximizing the yield of the desired product.
Visual Workflow and Reaction Pathways
Diagram 1: Key Reaction & Byproduct Formation Pathways
This diagram illustrates the primary synthetic route to this compound and the branching points that lead to the most common byproducts.
Caption: Reaction scheme showing byproduct pathways.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence for identifying an unknown impurity based on analytical data.
Caption: Decision tree for byproduct identification.
References
- ResearchGate. (n.d.). Dimers of lactic acid[4]: A. L-lactide B. D-lactide and C. Meso-lactide.
- ResearchGate. (n.d.). Lactide dimer synthesis.
- Wikipedia. (2023). 2-Chloropropionic acid.
- Stamatialis, D. F., & Papenburg, B. J. (2014). Lactide: Production Routes, Properties, and Applications. PMC.
- Organic Syntheses. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID.
- Dalal Institute. (n.d.). Elimination Reactions.
- Coursecontent. (n.d.). Elimination Reactions (Unit I).
- Auras, R., Lim, L. T., Selke, S. E., & Tsuji, H. (Eds.). (2010). Poly(lactic acid)
- Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern.
- YouTube. (2014). Purifying Amines Using Their Salts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of (S)-2-((Methylsulfonyl)oxy)propanoic acid
Welcome to the technical support center for the purification of (S)-2-((Methylsulfonyl)oxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification of this chiral mesylate. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction
This compound is a key chiral building block in organic synthesis, often derived from readily available (S)-lactic acid. Its purification can be challenging due to its polarity, potential for hydrolysis, and the presence of structurally similar impurities. This guide offers a structured approach to navigate these challenges, ensuring the isolation of high-purity material essential for successful downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of this compound in a question-and-answer format.
Question 1: After quenching my reaction mixture and performing an aqueous workup, I am experiencing low yields. Where could my product be going?
Answer:
Low yields after aqueous workup are a common issue and can be attributed to several factors related to the physicochemical properties of this compound.
-
High Water Solubility: The presence of both a carboxylic acid and a sulfonate ester group makes the molecule significantly polar and water-soluble. During extraction with an organic solvent, a substantial amount of the product may remain in the aqueous layer.
-
Hydrolysis: Sulfonate esters are susceptible to hydrolysis, especially under basic or strongly acidic conditions, which can occur during the workup.[1][2][3] This reaction cleaves the mesyl group, reverting the compound to (S)-lactic acid, which is highly water-soluble.
-
Emulsion Formation: The presence of polar functionalities can lead to the formation of stable emulsions during extraction, making phase separation difficult and leading to product loss at the interface.
Troubleshooting Steps:
-
pH Control During Extraction: Ensure the aqueous layer is acidified to a pH of approximately 2-3 with a non-nucleophilic acid like cold 1 M HCl before extraction. This protonates the carboxylate, reducing the compound's water solubility and favoring its partition into the organic phase.
-
Choice of Extraction Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM). Perform multiple extractions (at least 3-5) with smaller volumes of the organic solvent to maximize recovery.
-
Brine Wash: After the initial extractions, wash the combined organic layers with saturated sodium chloride solution (brine). This helps to break up emulsions and removes the bulk of the dissolved water.
-
Back-Extraction: If significant product loss is still suspected, the aqueous layers can be combined, saturated with sodium chloride, and back-extracted with a more polar solvent like ethyl acetate.
Question 2: My purified product shows a persistent impurity with a similar polarity in TLC analysis. What could this be and how can I remove it?
Answer:
A persistent, similarly polar impurity is often a byproduct of the mesylation reaction. The most common culprits are:
-
Unreacted (S)-Lactic Acid: Incomplete reaction will leave residual starting material.
-
(S)-Lactic Acid Oligomers: Lactic acid can self-condense to form dimers and trimers, especially if the reaction is heated or if acidic conditions are prolonged.[4] These oligomers also possess hydroxyl groups that can be mesylated.
-
Methanesulfonic Acid: Excess methanesulfonyl chloride from the reaction will hydrolyze to methanesulfonic acid during workup.
-
Chloride Impurity: Displacement of the mesylate by chloride ions (from methanesulfonyl chloride or HCl used in workup) can form (R)-2-chloropropanoic acid, though this is generally a minor byproduct under standard mesylation conditions.
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating compounds with small differences in polarity.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
Detailed Protocol: Flash Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (slightly acidic) | The acidic nature of silica gel is compatible with the acidic product. |
| Mobile Phase | A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. | Start with a less polar mixture and gradually increase the polarity to elute the product while retaining more polar impurities. A typical starting point is 5% methanol in DCM, gradually increasing to 10-15%. |
| Additive | 0.1-1% acetic or formic acid | The addition of a small amount of acid to the mobile phase can improve peak shape and reduce tailing of the carboxylic acid product on the silica gel. |
Question 3: My product appears to be an oil, but literature suggests it can be a solid. How can I induce crystallization?
Answer:
The physical state of this compound can be influenced by residual solvents or minor impurities. If you have an oil but expect a solid, the following techniques can be employed to induce crystallization:
-
High Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying the oil under high vacuum for an extended period.
-
Solvent-Induced Crystallization (Trituration): Add a small amount of a non-polar solvent in which the compound is insoluble (e.g., hexanes or diethyl ether) to the oil. Vigorously stir or sonicate the mixture. This can wash away impurities that are inhibiting crystallization and provide a nucleus for crystal growth.
-
Recrystallization from a Solvent System:
-
Solvent Selection: The ideal solvent for recrystallization will dissolve the compound when hot but not at room temperature.[5][6] For a polar molecule like this, consider solvent mixtures. A good starting point is a mixture of a polar solvent in which it is soluble (e.g., ethyl acetate, acetone) and a non-polar solvent in which it is insoluble (e.g., hexanes, heptane).
-
Procedure: Dissolve the crude product in a minimal amount of the hot polar solvent. Slowly add the non-polar solvent until the solution becomes slightly cloudy. Reheat to clarify the solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
-
Seeding: If a small crystal of the pure compound is available, adding it to the supersaturated solution can initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound during storage?
A1: this compound is susceptible to hydrolysis. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is recommended by many suppliers).[3] Avoid exposure to moisture and basic conditions.
Q2: Can I use a base like sodium bicarbonate to wash the organic layer during workup?
A2: While a weak base like sodium bicarbonate can be used to neutralize excess acid, it should be done with caution and at low temperatures. Prolonged contact with a basic aqueous solution can promote the hydrolysis of the mesylate group. A water wash followed by a brine wash is often a safer alternative to remove water-soluble acids.
Q3: How can I monitor the purity of my final product?
A3: A combination of techniques is recommended:
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities. The presence of unreacted lactic acid or residual solvents can be readily detected.[2][7]
-
HPLC Analysis: Chiral HPLC can be used to determine the enantiomeric purity of the final product. A reverse-phase HPLC method can be developed to assess for other impurities.[1][8][9]
-
Melting Point: If the product is a crystalline solid, a sharp melting point close to the literature value is a good indicator of high purity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between observed problems, their potential causes, and the recommended solutions.
Sources
- 1. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. youtube.com [youtube.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with (S)-2-((Methylsulfonyl)oxy)propanoic acid
Welcome to the technical support center for chemists and researchers utilizing (S)-2-((Methylsulfonyl)oxy)propanoic acid in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you overcome challenges related to achieving high enantioselectivity in your reactions. As a chiral building block, the stereochemical integrity of this reagent and its subsequent transformations are paramount for the successful synthesis of enantiomerically pure target molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound, also known as (S)-2-mesyloxypropanoic acid, is a chiral organic compound.[1][2] Its structure features a propanoic acid backbone with a methylsulfonyloxy (mesyloxy) group at the C2 position, which is a stereocenter. The mesyloxy group is an excellent leaving group, making this compound a valuable precursor in nucleophilic substitution reactions for introducing a chiral propanoic acid moiety.[3][4] It is frequently employed in the synthesis of pharmaceuticals and other complex chiral molecules where the stereochemistry at this position is crucial for biological activity.
Q2: I'm observing low enantioselectivity in my reaction. What are the most common initial checks I should perform?
Low enantioselectivity can stem from several factors. Before delving into extensive optimization, it's crucial to verify the fundamentals:
-
Purity of Starting Material: Confirm the enantiomeric purity of your this compound. Contamination with the (R)-enantiomer will directly lead to a lower enantiomeric excess (ee) in your product.[5] Ensure the starting material is from a reputable supplier and consider verifying its purity by chiral HPLC or NMR analysis if in doubt.[6][7][8][9]
-
Reagent and Solvent Quality: Use high-purity, anhydrous solvents and reagents. Water and other protic impurities can interfere with many stereoselective reactions, potentially leading to side reactions or racemization.[5]
-
Reaction Temperature: Many asymmetric reactions are highly sensitive to temperature fluctuations. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[5][10][11]
Troubleshooting Guide for Low Enantioselectivity
This section provides a more detailed, problem-oriented approach to diagnosing and resolving issues of low enantioselectivity.
Issue 1: My reaction is producing a nearly racemic mixture.
A racemic or near-racemic product suggests that the stereocenter is either not being effectively controlled during the reaction or is being lost post-reaction.
Potential Cause A: Reaction Mechanism Favors Racemization (SN1 Pathway)
In nucleophilic substitution reactions, an SN1 mechanism proceeds through a planar carbocation intermediate, which can be attacked from either face by the nucleophile, leading to racemization.[12][13][14] The mesyloxy group is a very good leaving group, which can favor the SN1 pathway, especially with secondary carbons and polar protic solvents.[4]
Troubleshooting Steps:
-
Solvent Modification: Switch to a polar aprotic solvent (e.g., THF, DMF, Acetone). These solvents are less effective at solvating the leaving group and the potential carbocation, thus disfavoring the SN1 pathway.[13][14]
-
Nucleophile Concentration: Increase the concentration of the nucleophile. A higher concentration of a strong nucleophile will favor the bimolecular SN2 mechanism over the unimolecular SN1 mechanism.[13][15][16]
-
Lowering the Temperature: As mentioned, lower temperatures generally favor the more ordered transition state of an SN2 reaction over the higher-energy carbocation intermediate of an SN1 reaction.[5][17]
Potential Cause B: Epimerization of the Product
If your product has an acidic proton adjacent to the newly formed stereocenter, it may be susceptible to epimerization under the reaction or workup conditions, especially if basic or acidic conditions are employed.
Troubleshooting Steps:
-
Milder Reaction/Workup Conditions: If possible, use milder bases or acids. For example, use a hindered non-nucleophilic base or perform a buffered aqueous workup.
-
Temperature Control During Workup and Purification: Keep the temperature low during all post-reaction manipulations, including extraction and chromatography.
-
Rapid Isolation: Isolate the product as quickly as possible to minimize its exposure to conditions that could cause epimerization.
Issue 2: I'm getting a moderate, but not high, enantiomeric excess (e.g., 50-80% ee).
This scenario often indicates that while the desired stereoselective pathway is dominant, a competing non-selective or less-selective pathway is also occurring.
Potential Cause A: Competing SN1 and SN2 Pathways
The reaction may be proceeding through a mixed SN1/SN2 mechanism.
Troubleshooting Steps:
-
Implement the same strategies as outlined in Issue 1, Potential Cause A to further promote the SN2 pathway. A systematic optimization of solvent, temperature, and nucleophile concentration is key.[11][18][19]
Potential Cause B: Steric Hindrance
Steric hindrance from either the substrate or the nucleophile can disfavor the backside attack required for an SN2 reaction, potentially allowing a competing SN1 pathway to become more significant.[14][15]
Troubleshooting Steps:
-
Nucleophile Choice: If possible, use a less sterically hindered nucleophile.
-
Substrate Modification (if applicable): While the core structure of this compound is fixed, consider if other parts of your reacting partner can be modified to reduce steric bulk near the reaction center.
Potential Cause C: Inadequate Chiral Induction from a Chiral Auxiliary or Catalyst
If you are using this compound in conjunction with another chiral auxiliary or a chiral catalyst, the mismatch between the two chiral elements can lead to poor diastereoselectivity.[10]
Troubleshooting Steps:
-
Screen Different Auxiliaries/Catalysts: Test a range of chiral auxiliaries or catalysts to find a better stereochemical match.
-
Optimize Catalyst Loading: Vary the molar percentage of the catalyst to ensure the catalyzed pathway is favored over any background racemic reaction.[5]
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting low enantioselectivity.
Caption: A decision tree for troubleshooting low enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with High Enantioselectivity
This protocol provides a starting point for optimizing an SN2 reaction with this compound.
Materials:
-
This compound (high enantiomeric purity)
-
Nucleophile (e.g., sodium azide, potassium cyanide, a deprotonated amine)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the nucleophile (1.2 equivalents).
-
Solvent Addition: Add the anhydrous polar aprotic solvent under a nitrogen atmosphere.
-
Cooling: Cool the mixture to the desired temperature (a good starting point is 0 °C, but lower temperatures such as -20 °C or -40 °C may be necessary).[5]
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled solution of the nucleophile over 15-30 minutes.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl (for basic nucleophiles) or NaHCO₃ (for acidic nucleophiles) at a low temperature.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[20]
Protocol 2: Analysis of Enantiomeric Excess (ee) by Chiral HPLC
Determining the enantiomeric excess of your product is crucial for assessing the success of your reaction. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.[21][22][][24]
Materials:
-
Purified product
-
HPLC-grade solvents (e.g., hexane, isopropanol)[25]
-
Chiral HPLC column (the choice of column depends on the product's structure)[25]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a dilute solution of your purified product (approximately 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm syringe filter.[5]
-
Method Development (if necessary): If a method is not already established, screen different chiral columns and mobile phase compositions (varying the ratio of hexane and isopropanol) to achieve baseline separation of the two enantiomers.[25]
-
Analysis: Inject the sample onto the chiral HPLC column and run the established method.
-
Data Interpretation: Integrate the peak areas for both enantiomers in the chromatogram. Calculate the enantiomeric excess using the following formula:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation: Example of Optimization Results
| Entry | Solvent | Temperature (°C) | Nucleophile (equiv.) | Enantiomeric Excess (ee %) |
| 1 | Methanol | 25 | 1.1 | 15 |
| 2 | THF | 25 | 1.1 | 65 |
| 3 | THF | 0 | 1.1 | 82 |
| 4 | THF | -20 | 1.1 | 91 |
| 5 | THF | -20 | 1.5 | 95 |
This table illustrates a typical optimization study where changing from a polar protic solvent to a polar aprotic solvent and lowering the temperature significantly improves the enantioselectivity.
Reaction Mechanism Visualization
The following diagram illustrates the desired SN2 pathway versus the undesired SN1 pathway.
Caption: SN2 vs. SN1 pathways in nucleophilic substitution.
By systematically addressing the factors outlined in this guide, researchers can effectively troubleshoot and optimize their reactions to achieve high enantioselectivity when using this compound.
References
- Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025-01-31).
- A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid - Benchchem.
- Chiral and Achiral Compounds Purification - Neopharm Labs.
- Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation.
- Purification of enantiomers with chiral puriFlash® columns - Interchim – Blog. (2019, July).
- Chiral Analysis & Separation - BOC Sciences.
- Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed. (2010, May 15).
- Common pitfalls in the use of chiral auxiliaries - Benchchem.
- 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid - Korea Science.
- Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation | Journal of the American Chemical Society.
- How to resolve poor enantioselectivity in (-)-Toddanol synthesis - Benchchem.
- Directly Coupled Chiral HPLCrNMR and HPLCrCD Spectroscopy as Complementary Methods for Structural and Enantiomeric Isomer Identification: Application to Atracurium Besylate - ACS Publications.
- Screening and optimization of the reaction conditions for the enantioselective Michael addition - ResearchGate.
- Regioselectivity, stereoselectivity, and stereospecificity (video) | Khan Academy.
- Optimizing reaction conditions for 4-Nitrocyclohex-1-ene cycloadditions - Benchchem.
- Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? | ResearchGate. (2018, June 6).
- Recent advances in heterolytic nucleofugal leaving groups - PMC - NIH.
- Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning - ChemRxiv.
- Reactivity Trends and Stereospecificity in Nucleophilic Substitution Reactions | Request PDF - ResearchGate. (2025-08-06).
- Optimization of the Other Reaction Conditions a - ResearchGate.
- 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook.
- This compound - PubChem.
- Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit.
- Asymmetric reactions_synthesis.
- Sulfonate Esters - Periodic Chemistry. (2019, February 25).
- Leaving group - Wikipedia.
- 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon - Chemistry LibreTexts. (2020, May 18).
- Factors affecting nucleophilic substitution reactions finished d | PDF - Slideshare.
- Sulfonate Esters – How Real is the Risk? - PQRI.
- 10.3: Converting an Alcohol to a Sulfonate Ester - Chemistry LibreTexts. (2014, August 9).
- Alkene - Wikipedia.
- (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - ResearchGate. (2024, September 30).
- Stereoselective and Stereospecific Reactions - Master Organic Chemistry. (2025, April 10).
- Leaving groups and nucleofugality in elimination and other organic reactions | Accounts of Chemical Research - ACS Publications.
- Factors That Affect The Rate of Nucleophilic Substitution Reactions - YouTube. (2023, December 4).
- Stereoselective enolate reaction with chiral auxiliary : r/chemhelp - Reddit. (2019, February 22).
- This compound - ChemShuttle.
- Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent - PubMed.
- 2-((Methylsulfonyl)oxy)propanoic acid | C4H8O5S | CID 12761547 - PubChem.
- This compound | 66423-08-3 - ChemicalBook. (2022, August 26).
- This compound - Lab-Chemicals.Com.
- A new and expeditious asymmetric synthesis of (R)- and (S)-2-aminoalkanesulfonic acids from chiral amino alcohols | Request PDF - ResearchGate. (2025-08-07).
- 66423-08-3 | this compound | ChemScene.
- Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides.
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- 25. Purification of enantiomers with chiral puriFlash® columns [blog.interchim.com]
Technical Support Center: Optimizing Reaction Conditions for (S)-2-((Methylsulfonyl)oxy)propanoic acid Esterification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center focused on the successful esterification of (S)-2-((Methylsulfonyl)oxy)propanoic acid. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions to empower researchers, scientists, and drug development professionals in optimizing their reaction conditions for high-yield and high-purity outcomes. The insights provided herein are a synthesis of established chemical principles and practical, field-proven experience.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific obstacles you may encounter during the esterification of this compound, delving into the root causes and offering actionable, step-by-step solutions.
Issue 1: Low or Non-existent Product Yield
A common and frustrating issue is a significantly reduced or complete absence of the desired ester product. This can stem from a variety of factors, including the quality of starting materials and the specific reaction conditions employed.
Possible Cause 1: Sub-optimal Reagent or Catalyst Activity
The activation of the carboxylic acid is a pivotal step for the esterification to proceed. If the reagents responsible for this activation are compromised, the reaction will be inefficient.
-
Troubleshooting Steps:
-
Reagent and Catalyst Integrity: Verify that your coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and any catalysts like 4-dimethylaminopyridine (DMAP), are fresh and have been stored under appropriate conditions, which are typically cool and dry.[1][2][3] Degraded reagents will exhibit diminished activity.
-
Sequential Activation: Consider a two-step approach where the this compound is first converted to a more reactive intermediate, like an acid chloride or an active ester, before the alcohol is introduced. This can enhance yields by ensuring the activation step reaches completion.
-
Catalyst Loading: The quantity of catalyst is critical. In a Steglich esterification utilizing DCC and DMAP, it is the DMAP that functions as the acyl transfer catalyst.[4] Ensure that the DMAP loading is adequate, typically in the range of 5-10 mol%.
-
Possible Cause 2: Unfavorable Reaction Parameters
The temperature, choice of solvent, and reaction duration are all critical parameters that significantly influence the success of the esterification.[5][6][7]
-
Troubleshooting Steps:
-
Temperature Management: Many esterifications proceed efficiently at ambient temperature. However, some reactions may necessitate heating to overcome the activation energy barrier. Conversely, excessive heat can trigger side reactions and product degradation. A prudent approach is to start at room temperature and, if the reaction is slow, cautiously increase the temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving all reactants. Anhydrous dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used. The absence of water is crucial, as its presence can lead to the hydrolysis of the activated carboxylic acid intermediate, effectively halting the reaction.
-
Reaction Duration: Consistent monitoring of the reaction's progress is essential. Insufficient time will lead to incomplete conversion, whereas extended reaction times can promote the formation of undesirable byproducts.
-
Table 1: Comparison of Reaction Conditions for Low vs. Optimal Yield
| Parameter | Condition Leading to Low Yield | Optimal Condition for High Yield |
| Catalyst (e.g., DMAP) | < 1 mol% or degraded catalyst | 5-10 mol% of fresh, high-purity catalyst[4] |
| Coupling Agent (e.g., DCC/EDC) | Aged or hydrated reagent | Fresh reagent, stored under an inert atmosphere |
| Temperature | Sub-optimal (e.g., too low, <0°C) or excessive (>50°C) | Room temperature (20-25°C) or gentle warming (30-40°C) |
| Solvent | Protic or wet solvent | Anhydrous, aprotic solvent (e.g., DCM, THF) |
| Reaction Time | Insufficient (< 2 hours) or excessive (> 24 hours) | Monitored until completion (typically 4-12 hours) |
Possible Cause 3: Steric Hindrance
If the alcohol substrate is sterically bulky, it can impede the nucleophilic attack on the activated carboxylic acid.
-
Troubleshooting Steps:
-
Selection of Activating Agent: For sterically hindered alcohols, more potent activating agents may be required. The use of a carbodiimide in conjunction with a coupling additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can generate a more reactive activated ester, thereby facilitating the reaction.
-
Alternative Esterification Protocols: Consider employing alternative methodologies such as the Yamaguchi esterification, which is particularly well-suited for the synthesis of sterically encumbered esters.[8]
-
Issue 2: Formation of N-Acylurea Byproduct
A frequent side reaction when using carbodiimide coupling agents like DCC or EDC is the formation of an N-acylurea byproduct, which can complicate purification and lower the yield of the desired ester.[4][9][10][11][12]
Underlying Mechanism: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, is highly reactive. While it is intended to react with the alcohol, it can undergo an intramolecular rearrangement to form a stable N-acylurea.[4]
-
Troubleshooting Steps:
-
Employ Coupling Additives: The most effective strategy to suppress N-acylurea formation is the addition of a nucleophilic coupling additive such as HOBt or HOAt.[13][14] These additives intercept the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive towards the alcohol.
-
Order of Reagent Addition: It is advisable to first mix the carboxylic acid, coupling agent, and coupling additive to allow for the formation of the active ester before introducing the alcohol.
-
Temperature Control: This side reaction is often more pronounced at elevated temperatures. Maintaining the reaction at room temperature or even cooling it to 0°C can help to minimize the formation of the N-acylurea byproduct.
-
Diagram 1: Mitigation of N-Acylurea Byproduct Formation
Caption: Mitigation of N-acylurea byproduct formation.
Issue 3: Epimerization of the Chiral Center
The stereochemical integrity of the this compound is often paramount for its intended biological function. It is therefore crucial to carefully control the reaction conditions to prevent epimerization at the chiral center.[15][16][17]
Mechanism of Epimerization: Epimerization can occur via the formation of an oxazolone intermediate, especially when using harsh activating agents or when the reaction is conducted at elevated temperatures.[13]
-
Troubleshooting Steps:
-
Use of Mild Coupling Reagents: Employ milder coupling reagents that are less prone to promoting the formation of oxazolone. Carbodiimides like EDC, when used in combination with HOBt, are generally considered safe for maintaining the stereochemical integrity of chiral carboxylic acids.[13][14]
-
Avoid Elevated Temperatures: Perform the reaction at room temperature or below, as higher temperatures can increase the rate of epimerization.[16]
-
Solvent Effects: The use of non-polar solvents can sometimes help to suppress the formation of the polar oxazolone intermediate.[13]
-
Chiral Purity Assessment: Post-reaction, it is imperative to determine the enantiomeric excess (e.e.) of the product using an appropriate analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended coupling agent for the esterification of this compound?
For most applications, a combination of a carbodiimide, such as DCC or EDC, with an additive like DMAP or HOBt is highly effective.[12][14] EDC is often the preferred choice over DCC because the resulting urea byproduct is water-soluble, which simplifies the purification process.[11][14]
Q2: How can the progress of the reaction be effectively monitored?
The most common techniques for monitoring the reaction are TLC and LC-MS. TLC offers a rapid and straightforward method to visualize the consumption of starting materials and the formation of the product. LC-MS provides more comprehensive data, including the mass of the product and any byproducts, which confirms the reaction's progress and helps to identify any potential issues.
Q3: What is the specific role of DMAP in this esterification?
4-Dimethylaminopyridine (DMAP) functions as a nucleophilic catalyst.[1][2][3] It reacts with the activated carboxylic acid intermediate (the O-acylisourea) to form a highly reactive N-acylpyridinium salt. This intermediate is then more susceptible to nucleophilic attack by the alcohol, even in cases of steric hindrance. This catalytic cycle significantly accelerates the rate of esterification.
Diagram 2: Catalytic Cycle of DMAP in Esterification
Caption: Catalytic cycle of DMAP in esterification.
Q4: What is the best method for purifying the final ester product?
The purification of the final ester product is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific ester being synthesized. A common strategy is to use a gradient elution, starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with a more polar solvent such as ethyl acetate. If the urea byproduct from DCC is present and insoluble in the reaction solvent, it can often be removed by filtration prior to chromatographic purification.
References
- 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry.
- Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation - NINGBO INNO PHARMCHEM CO.,LTD.
- Yamaguchi Esterification - Organic Chemistry Portal.
- Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed.
- Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water - Indian Academy of Sciences.
- Carbodiimides and Additives - Aapptec Peptides.
- Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review.
- The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action.
- Trouble with Steglich Esterification : r/Chempros - Reddit.
- Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Sciencemadness Discussion Board.
- Esterification/Amidation Problems : r/Chempros - Reddit.
- Steglich Esterification - Organic Chemistry Portal.
- How to reduce epimerization in Chiral molecule? - ResearchGate.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI.
- Optimization of esterification conditions for reaction time with a... | Download Scientific Diagram - ResearchGate.
- Steglich Esterification Guide | PDF - Scribd.
- WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity - Google Patents.
- (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables - ResearchGate.
- List the reaction condition for the conversion of propanoic acid and meth.. - Filo.
- Propanoic acid, 2-methyl-2-[(methylsulfonyl)oxy]-, 1,1-dimethylethyl ester - PubChem.
- Highly Efficient Sulfonic/Carboxylic Dual-Acid Synergistic Catalysis for Esterification Enabled by Sulfur-Rich Graphene Oxide - PubMed.
- This compound - PubChem.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC.
- The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease.
Sources
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- 7. researchgate.net [researchgate.net]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. peptide.com [peptide.com]
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- 17. WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity - Google Patents [patents.google.com]
Technical Support Center: Stereochemical Integrity in Reactions with (S)-2-((Methylsulfonyl)oxy)propanoic acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the critical challenge of preventing racemization during chemical transformations involving (S)-2-((Methylsulfonyl)oxy)propanoic acid. As a chiral building block, maintaining its stereochemical purity is paramount for the efficacy and safety of target molecules. This guide provides in-depth, experience-driven answers to common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stereochemistry critical?
This compound, also known as (S)-2-mesyloxypropanoic acid, is a chiral organic compound frequently used in synthesis.[1][2][3] Its structure features a propanoic acid backbone with a stereocenter at the alpha-position (the second carbon) and a methylsulfonyl (mesyl) group attached via an oxygen atom. This mesyl group is an excellent leaving group, making the molecule a valuable substrate for nucleophilic substitution reactions.[4][5]
The "(S)" designation refers to the specific three-dimensional arrangement of the groups around the chiral center. In pharmaceutical and biological applications, often only one enantiomer (e.g., the (S)-form) exhibits the desired therapeutic effect, while the other can be inactive or even cause harmful side effects. Therefore, preserving the starting material's stereochemical integrity throughout a reaction sequence is a fundamental requirement of asymmetric synthesis.
Q2: What is racemization, and how does it typically occur in nucleophilic substitution reactions?
Racemization is the process of converting an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemic mixture).[6] In the context of nucleophilic substitution, the reaction mechanism is the primary determinant of the stereochemical outcome.
-
Sₙ2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism where the nucleophile attacks the carbon center from the side opposite to the leaving group.[7] This "backside attack" forces an inversion of the stereochemical configuration, like an umbrella flipping inside out. An (S)-starting material will yield an (R)-product. This process is stereospecific.[8]
-
Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism. First, the leaving group departs on its own, forming a flat, trigonal planar carbocation intermediate.[9][10] This planar intermediate loses all stereochemical information.[6] In the second step, the nucleophile can attack this flat intermediate from either the top or bottom face with equal probability, resulting in a 50:50 mixture of (S) and (R) products—a racemic mixture.[7][11]
Because this compound is a secondary substrate, it lies on the mechanistic borderline and can be susceptible to both Sₙ1 and Sₙ2 pathways depending on the experimental conditions.[12]
Troubleshooting Guide: Loss of Stereochemical Purity
Problem: My reaction product has low enantiomeric excess (e.e.). I'm observing significant racemization.
This is the most common issue and almost always points to competition from an Sₙ1 pathway. Your goal is to implement conditions that strongly favor the Sₙ2 mechanism.
Root Cause Analysis: The Sₙ1 pathway is favored by conditions that stabilize the carbocation intermediate. [6]These include polar protic solvents, higher temperatures, and weak or low-concentration nucleophiles. [12]
-
Solvent Selection is Critical: Switch from polar protic solvents (like methanol, ethanol, water) to a polar aprotic solvent . Protic solvents have acidic protons that can solvate and stabilize both the leaving group anion and the carbocation intermediate, promoting the Sₙ1 mechanism. [12]Aprotic solvents lack these acidic protons.
Solvent Type Examples Effect on Stereochemistry Polar Protic Methanol, Ethanol, Water, Acetic Acid Promotes Sₙ1. Stabilizes carbocation intermediate, leading to racemization. [12] Polar Aprotic Acetone, DMF, DMSO, Acetonitrile Favors Sₙ2. Solvates the cation but not the nucleophile, enhancing its reactivity. [12] Non-Polar Hexane, Toluene, Dichloromethane Generally poor solvents for ionic reactants; may slow the reaction significantly. Protocol: Dry your chosen polar aprotic solvent (e.g., DMF or acetonitrile) over molecular sieves before use. Ensure all glassware is oven- or flame-dried to remove residual moisture, which can act as a competing protic species. [13]
-
Lower the Reaction Temperature: Higher temperatures provide the activation energy needed for the Sₙ1 pathway and other side reactions. [6]Running the reaction at a lower temperature will selectively slow down the Sₙ1 reaction more than the Sₙ2.
Protocol:
-
Begin the reaction at 0 °C (ice bath).
-
If the reaction is too slow, allow it to warm slowly to room temperature.
-
For highly sensitive substrates, consider temperatures as low as -20 °C to -78 °C (dry ice/acetone bath). [6] * Monitor reaction progress closely by TLC or HPLC to avoid unnecessarily long reaction times, which can also lead to side reactions. [12]
-
-
Optimize the Nucleophile: The rate of an Sₙ2 reaction is directly dependent on the concentration and strength of the nucleophile.
Protocol:
-
Use a high-quality, strong nucleophile.
-
Increase the concentration of the nucleophile, using at least 1.5 to 2 equivalents relative to the substrate. This pushes the equilibrium toward the bimolecular Sₙ2 pathway.
-
Problem: I expected stereochemical inversion (Sₙ2), but I'm getting retention of configuration.
This is a classic sign of Neighboring Group Participation (NGP) as described in FAQ Q3.
Root Cause Analysis: If the reaction is run under neutral or basic conditions, the carboxylic acid can deprotonate to the highly nucleophilic carboxylate. This intramolecular nucleophile outcompetes the external nucleophile, leading to the double-inversion mechanism and overall retention of stereochemistry. [14][15]
-
Protect the Carboxylic Acid Group: To prevent NGP, you must temporarily render the carboxylic acid group non-nucleophilic. The most common strategy is to convert it into an ester (e.g., a methyl or ethyl ester). [16]Esters are significantly less nucleophilic than carboxylates and are unlikely to participate.
Experimental Protocol: Methyl Ester Protection
-
Esterification: Dissolve this compound (1.0 eq) in anhydrous methanol. Add a catalytic amount of a strong acid (e.g., a single drop of concentrated sulfuric acid or a catalytic amount of TsOH).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring by TLC until the starting acid is consumed.
-
Workup: Quench the reaction with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Extract the methyl ester product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Substitution: Use the resulting crude methyl (S)-2-((methylsulfonyl)oxy)propanoate directly in your nucleophilic substitution reaction under the optimized Sₙ2 conditions described above.
-
Deprotection: After the substitution reaction, the methyl ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in a THF/water mixture).
-
Problem: How do I reliably measure the stereochemical purity of my final product?
Visual inspection of optical rotation using a polarimeter is a traditional but often unreliable method. Modern analytical techniques are required for accurate determination of enantiomeric excess (e.e.).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. [17]* Chiral Gas Chromatography (GC): Similar in principle to HPLC, but used for volatile compounds. The sample is passed through a column with a chiral stationary phase in the gas phase.
-
NMR Spectroscopy with Chiral Derivatizing Agents: The product can be reacted with a chiral agent, such as Mosher's acid chloride, to form diastereomers. [13]Diastereomers have different physical properties and will show distinct, quantifiable signals in the ¹H or ¹⁹F NMR spectrum, allowing for the calculation of the original e.e.
References
- Benchchem. (n.d.). Preventing racemization in stereospecific SN2 reactions.
- Grokipedia. (n.d.). Neighbouring group participation.
- Abraham, M. H. (2017, October 25). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Royal Society of Chemistry.
- Dalal Institute. (n.d.). The Neighbouring Group Mechanisms.
- Study.com. (n.d.). Racemization Overview, Mechanism & Examples.
- Morra, G., & Geden, J. V. (2020). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Chemical Science, 11(31), 8093–8104. [Link]
- Graham, K. (2021, June 10). 4.4: Stereochemistry in Nucleophilic Substitution. Chemistry LibreTexts.
- Wikipedia. (n.d.). Neighbouring group participation.
- ResearchGate. (2025, August 7). Stereospecific and stereoconvergent nucleophilic substitution reactions at tertiary carbon centers.
- Chemistry Stack Exchange. (2017, January 7). Why does neighbouring group participation happen?.
- Elmhurst University. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
- Chem-Station. (2016, May 18). Neighboring Group Participation.
- PubMed. (n.d.). Racemization and intramolecular nucleophilic substitution reactions of ibutilide.
- Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism.
- Chemistry LibreTexts. (2024, March 20). 11.4: The SN1 Reaction.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- IISTE.org. (2015). Survey in Substitution Reactions and Elimination Reactions. Chemistry and Materials Research, 7(3).
- PubChem. (n.d.). This compound.
- Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions.
- MSU Chemistry. (n.d.). Carboxyl Reactivity.
- NIH. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.
- Benchchem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
- MDPI. (n.d.). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates.
- YouTube. (2015, March 23). Leaving Group Conversions Sulfonate Esters.
- PubChem. (n.d.). 2-((Methylsulfonyl)oxy)propanoic acid.
- PubMed. (n.d.). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC.
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- 17. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Application of (S)-2-((Methylsulfonyl)oxy)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (S)-2-((Methylsulfonyl)oxy)propanoic acid (SMO-propanoic acid). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability, handling, and troubleshooting of this versatile chiral building block. Our goal is to equip you with the expertise to anticipate challenges, diagnose experimental issues, and optimize your reaction conditions for successful outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and handling of SMO-propanoic acid.
Q1: What is this compound and what are its primary applications?
This compound, also known as O-methanesulfonyl-L-lactic acid, is a chiral organic compound with the CAS number 66423-08-3.[1][2][3] Structurally, it is derived from (S)-lactic acid where the hydroxyl group has been converted into a methanesulfonate (mesylate) ester. This transformation is key to its utility. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, making the molecule a valuable chiral electrophile for introducing the (S)-propanoic acid moiety into a target structure.[4][5][6] This is particularly useful in pharmaceutical synthesis for creating complex molecules with specific stereochemistry.
Q2: What is the general stability profile of SMO-propanoic acid?
As a sulfonate ester, SMO-propanoic acid is a potent electrophile and is inherently reactive.[7] Its stability is highly dependent on the experimental environment. Mesylates are known to be hydrolytically labile, meaning they can be cleaved by water.[4] They are also susceptible to attack by a wide range of nucleophiles.[7][8][9] While generally stable under moderately acidic conditions, they can be degraded by strong acids or bases and elevated temperatures.[7][10] The key to its successful use is understanding and controlling these reactivity patterns.
Q3: How should I properly store this reagent to prevent degradation?
To maintain its purity and reactivity, SMO-propanoic acid should be stored under controlled conditions. The recommended storage is in a tightly sealed container in a dry, cool environment, typically at 2-8°C.[1] The primary goal is to protect it from moisture to prevent hydrolysis and from high temperatures to prevent thermal decomposition. Storing it under an inert atmosphere (e.g., argon or nitrogen) is also advisable to further minimize exposure to atmospheric moisture.
Q4: What are the primary degradation pathways I should be aware of?
There are two principal degradation pathways for SMO-propanoic acid that users must manage:
-
Hydrolysis: In the presence of water, the mesylate group can be hydrolyzed, reverting the compound back to (S)-lactic acid and methanesulfonic acid.[11][12] This reaction can be accelerated by acidic or basic conditions.
-
Nucleophilic Attack: This is often the desired reaction pathway, but unintended reactions with nucleophiles (e.g., solvents, basic impurities, or even its own carboxylate form under certain conditions) can lead to degradation. The reaction typically proceeds via an SN2 mechanism, which involves the inversion of stereochemistry at the C2 position.[6]
Q5: Can the integrated carboxylic acid group interfere with my reaction?
Yes, the carboxylic acid functionality is a critical consideration. Under basic conditions (pH > pKa of the acid), the carboxyl group will be deprotonated to form a carboxylate. This introduces a negatively charged nucleophile into the same molecule, creating the potential for an intramolecular SN2 reaction to form a three-membered lactone (an α-lactone), which is typically unstable. Furthermore, in reactions involving an external base, the carboxylic acid will be neutralized first, requiring at least one equivalent of base before your intended reaction can proceed. This must be factored into your reaction stoichiometry.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions involving SMO-propanoic acid.
Problem: Low or No Yield of Desired Substitution Product
You've run a reaction with a nucleophile but observe a low yield of the expected product, with starting material largely consumed.
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 2-(Methylsulfonyloxy)propanoic acid methyl ester | 70000-66-7 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. enovatia.com [enovatia.com]
Technical Support Center: Purification of (S)-2-((Methylsulfonyl)oxy)propanoic acid
Welcome to the technical support center for (S)-2-((Methylsulfonyl)oxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the purification of this critical chiral building block. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and extensive field experience to ensure scientific integrity and practical utility.
Introduction
This compound, a derivative of (S)-lactic acid, is a versatile chiral intermediate in the synthesis of numerous pharmaceutical compounds. The introduction of the mesylate group transforms the hydroxyl moiety of lactic acid into an excellent leaving group, facilitating nucleophilic substitution reactions crucial for building complex molecular architectures. However, the synthesis and purification of this compound are not without challenges. The presence of impurities can significantly impact the yield, purity, and stereochemical integrity of subsequent synthetic steps. This guide provides a structured approach to identifying and removing these impurities, ensuring the high quality of your this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing insights into the underlying causes and practical solutions.
Synthesis and Workup Issues
Question 1: After reacting (S)-lactic acid with methanesulfonyl chloride and triethylamine, my aqueous workup is problematic, leading to low yields. What could be the cause and how can I improve it?
Answer:
Low yields after aqueous workup can stem from several factors related to the stability and solubility of your product.
-
Probable Cause 1: Hydrolysis of the Product. this compound is a sulfonate ester and can be susceptible to hydrolysis, especially under prolonged exposure to aqueous basic or acidic conditions, which would revert it back to (S)-lactic acid.[1] Mesylates are generally considered stable to a standard aqueous workup, but extended contact times or extreme pH values should be avoided.
-
Solution 1:
-
Minimize Contact Time: Perform the aqueous washes as quickly as possible.
-
Control pH: Use a saturated solution of a mild base like sodium bicarbonate for the initial wash to neutralize the triethylamine hydrochloride salt and any excess acid. Avoid strong bases like sodium hydroxide. Follow with a wash with dilute, cold acid (e.g., 1M HCl) to remove any remaining triethylamine. Finally, wash with brine to reduce the water content in the organic layer.
-
Temperature Control: Conduct all aqueous extractions at low temperatures (0-5 °C) to minimize hydrolysis.
-
-
Probable Cause 2: Product Partitioning into the Aqueous Layer. While the mesylate is more organic-soluble than lactic acid, its carboxylic acid moiety can lead to some solubility in the aqueous phase, particularly if the aqueous layer is basic.
-
Solution 2:
-
Back-Extraction: After the initial extraction, back-extract the aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.
-
Acidification before Extraction: Ensure the aqueous layer is acidic (pH ~2-3) before the final extractions to protonate the carboxylate and drive the product into the organic phase.
-
Question 2: I observe a significant amount of a white precipitate during my reaction or workup. What is it and how should I handle it?
Answer:
The white precipitate is most likely triethylamine hydrochloride (Et3N·HCl), formed from the reaction of triethylamine with the HCl generated during the mesylation reaction.
-
Handling:
-
During Reaction: This salt is generally not soluble in common organic solvents like dichloromethane or ethyl acetate and will be present as a slurry. This is normal.
-
During Workup: The salt is highly soluble in water and will be removed during the aqueous wash. Ensure you use sufficient water to dissolve all the salt. If a solid remains at the interface of the organic and aqueous layers, it is likely the salt; adding more water should dissolve it.
-
Purification and Impurity Removal
Question 3: My purified product shows a significant peak corresponding to the starting material, (S)-lactic acid, in my analytical data (e.g., NMR, HPLC). How can I remove it?
Answer:
Residual (S)-lactic acid is a common impurity, arising from either an incomplete reaction or hydrolysis of the product.
-
Purification Strategy 1: Acid-Base Extraction.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic solution with a saturated sodium bicarbonate solution. The (S)-lactic acid, being a stronger acid, will be preferentially deprotonated and extracted into the aqueous basic layer. Your product, being a weaker acid, will largely remain in the organic layer.
-
Carefully monitor the pH of the aqueous wash; excessive basicity can lead to hydrolysis of your product.
-
Separate the layers and wash the organic layer with brine, then dry and concentrate.
-
-
Purification Strategy 2: Flash Column Chromatography.
-
Flash chromatography on silica gel is an effective method for separating the more polar (S)-lactic acid from the less polar product.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount of acetic or formic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and improve peak shape.
-
Question 4: I am concerned about racemization of my product. How can I assess the enantiomeric purity and what steps can I take to prevent it?
Answer:
Racemization is a critical concern as it compromises the stereochemical integrity of your chiral building block. It can occur if the reaction or workup conditions are too harsh.
-
Assessing Enantiomeric Purity: Chiral HPLC.
-
The most reliable method for determining enantiomeric purity is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[2][3][4]
-
A variety of chiral columns are commercially available, and screening different columns and mobile phase conditions will be necessary to achieve baseline separation of the (S) and (R) enantiomers.[5] Common mobile phases for chiral separations include mixtures of hexanes/isopropanol or acetonitrile/water with acidic or basic additives.[3][6]
-
-
Preventing Racemization:
-
Mild Reaction Conditions: The mesylation reaction should be carried out at low temperatures (typically 0 °C to room temperature) to avoid conditions that could promote racemization.
-
Avoid Strong Bases: Use of strong, non-nucleophilic bases like triethylamine or diisopropylethylamine is standard. Avoid stronger bases that could deprotonate the alpha-proton of the propanoic acid, leading to racemization.
-
Neutral or Mildly Acidic Workup: As mentioned, avoid strongly basic conditions during workup.
-
Temperature Control during Purification: Avoid excessive heat during solvent removal (rotoevaporation) and other purification steps.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a typical synthesis of this compound?
A1: The common impurities can be categorized as follows:
-
Starting Materials: Unreacted (S)-lactic acid and methanesulfonyl chloride.
-
Reagents and Byproducts: Triethylamine and triethylamine hydrochloride.
-
Side-Reaction Products:
-
(R)-2-((Methylsulfonyl)oxy)propanoic acid: The enantiomeric impurity due to racemization.
-
Dimeric and Oligomeric Esters of Lactic Acid: These can form if the lactic acid starting material is not anhydrous.
-
(S)-2-chloropropanoic acid: This can be a minor byproduct if methanesulfonyl chloride is used with certain bases.[7]
-
Q2: What is the best way to store this compound?
A2: this compound should be stored in a cool, dry place, preferably in a refrigerator (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis from atmospheric moisture.[8] It is a carboxylic acid and can be corrosive.
Q3: What analytical techniques are recommended for quality control?
A3: A combination of techniques is recommended for comprehensive quality control:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify major impurities.[9]
-
Chiral HPLC: To determine the enantiomeric purity (e.g., enantiomeric excess, ee%).[2][6]
-
GC-MS or LC-MS: To detect and identify trace impurities.
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (e.g., S=O stretch of the sulfonate ester, C=O stretch of the carboxylic acid).
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization can be a highly effective method for purifying this compound, particularly for removing less soluble or more soluble impurities. The choice of solvent is critical.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., toluene, ethyl acetate, isopropanol, acetonitrile, and mixtures like ethyl acetate/hexanes or acetone/hexanes) at room temperature and upon heating.[10] A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude material. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes. Hot filter the solution through a fluted filter paper or a pad of celite to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Common Recrystallization Solvents
| Solvent System | Polarity | Comments |
| Toluene | Low | Good for less polar impurities. |
| Ethyl Acetate / Hexanes | Medium | A versatile system; the ratio can be adjusted. |
| Isopropanol | High | May be suitable if impurities are non-polar. |
| Acetonitrile | High | Can be effective for certain impurity profiles. |
Protocol 2: Purification by Flash Column Chromatography
Step-by-Step Methodology:
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% acetic acid).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., from 5% to 50% ethyl acetate in hexanes, maintaining the 0.5% acetic acid).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Logical Workflow for Purification
Caption: A decision-making workflow for the purification of this compound.
Relationship between Synthesis and Impurities
Caption: Origins of common impurities in the synthesis of the target compound.
References
- Davulcu, S., et al. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-80. [Link]
- Davadra, P. M., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-80. [Link]
- University of Rochester, Department of Chemistry.
- Wainer, I. W., & Stiffin, R. M. (1988). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- Teasdale, A., et al. (2010). Sulfonate ester kinetic study. Organic Process Research & Development, 14(4), 999-1007. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]
- PubChem. This compound. [Link]
- ResearchGate. Racemization Behavior in the Process of Depolymerization of Lactic Acid Oligomer to Lactide. [Link]
- Google Patents.
- Organic Chemistry Portal.
- YouTube.
- PubChem. 2-((Methylsulfonyl)oxy)propanoic acid. [Link]
- Phenomenex.
- Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]
- Chemistry Steps.
- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
- Fujii, N., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 695-702. [Link]
- Desguin, B., et al. (2017). Unexpected complexity in the lactate racemization system of lactic acid bacteria. FEMS Microbiology Letters, 364(15). [Link]
- ResearchGate.
- Wikipedia.
- Tatum, E. L., Peterson, W. H., & Fred, E. B. (1936). Enzymic racemization of optically active lactic acid. Biochemical Journal, 30(10), 1892-1897. [Link]
- Wang, D. H., et al. (2016). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid.
- Ashenhurst, J. (2015).
- Wikipedia. Lactic acid. [Link]
Sources
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- 2. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 8. chemscene.com [chemscene.com]
- 9. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of (S)-2-((Methylsulfonyl)oxy)propanoic acid
Welcome to the technical support center for the synthesis of (S)-2-((Methylsulfonyl)oxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important chiral building block. Our goal is to equip you with the necessary knowledge to perform this synthesis safely, efficiently, and with high fidelity.
I. Introduction and Reaction Overview
This compound, also known as O-methanesulfonyl-L-lactic acid, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its synthesis typically involves the mesylation of the hydroxyl group of (S)-lactic acid using methanesulfonyl chloride (MsCl) in the presence of a suitable base. This process converts the poorly leaving hydroxyl group into a good leaving group, the mesylate, facilitating subsequent nucleophilic substitution reactions.[3]
The overall transformation is depicted below:
Caption: Figure 1: Overall synthesis scheme.
This guide will focus on a scalable procedure using triethylamine as the base and dichloromethane as the solvent.
II. Scalable Experimental Protocol
This protocol is designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls and safety considerations.
II.I. Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 10g of Lactic Acid) | Moles | Purity |
| (S)-Lactic acid | 90.08 | 10.0 g | 0.111 | ≥98% |
| Methanesulfonyl chloride (MsCl) | 114.55 | 15.2 g (10.6 mL) | 0.133 | ≥99% |
| Triethylamine (TEA) | 101.19 | 16.8 g (23.1 mL) | 0.166 | ≥99% |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous |
| 1 M Hydrochloric acid (HCl) | - | As required for work-up | - | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | As required for work-up | - | - |
| Brine (saturated NaCl solution) | - | As required for work-up | - | - |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | - | As required for drying | - | - |
II.II. Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve (S)-lactic acid (10.0 g, 0.111 mol) in anhydrous dichloromethane (150 mL).
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add triethylamine (16.8 g, 0.166 mol) to the stirred solution, ensuring the temperature remains below 5 °C.
-
Mesylation: To the cooled solution, add methanesulfonyl chloride (15.2 g, 0.133 mol) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding cold water (50 mL) while maintaining the temperature below 10 °C.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Cold 1 M HCl (2 x 50 mL) to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification (Optional): The crude product, typically an oil, can be purified further by column chromatography on silica gel or by crystallization if a suitable solvent system is found. For many applications, the crude product may be of sufficient purity.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides practical solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., hydrolyzed MsCl). 2. Insufficient base. 3. Reaction temperature too low. | 1. Use fresh, high-purity methanesulfonyl chloride. 2. Ensure the correct stoichiometry of triethylamine is used. 3. While initial cooling is crucial, the reaction may need to be warmed to room temperature to proceed to completion.[4] |
| Presence of Unreacted Lactic Acid | 1. Incomplete reaction. 2. Insufficient methanesulfonyl chloride. | 1. Extend the reaction time and monitor by TLC/HPLC. 2. Use a slight excess of methanesulfonyl chloride (1.1-1.2 equivalents). |
| Formation of an Alkyl Chloride Impurity | The chloride ion from triethylamine hydrochloride can displace the mesylate in an SN2 reaction. | This is a known side reaction, especially if the reaction is heated.[5] To minimize this, maintain a low reaction temperature and use the product promptly in the next step. |
| Racemization of the Product | 1. Prolonged reaction times at elevated temperatures. 2. Basic conditions during work-up. | 1. Keep the reaction time as short as necessary and maintain low temperatures. 2. Perform the aqueous work-up promptly and at low temperatures. Avoid prolonged exposure to basic conditions. |
| Product Hydrolysis | Exposure to water during the reaction or work-up. | Ensure all glassware is dry and use anhydrous solvents. Perform the work-up efficiently and avoid letting the reaction mixture sit in aqueous solutions for extended periods. |
| Difficulty in Removing Triethylamine Hydrochloride | The salt can be difficult to filter if it forms a very fine precipitate. | During the work-up, the salt will partition into the aqueous layer during the water and acidic washes. Ensure thorough mixing in the separatory funnel. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is it critical to maintain a low temperature during the addition of methanesulfonyl chloride?
A1: The reaction between methanesulfonyl chloride and triethylamine is exothermic. Maintaining a low temperature (0-5 °C) is crucial for several reasons:
-
To control the reaction rate: This prevents a runaway reaction.
-
To minimize side reactions: Higher temperatures can promote the formation of undesired byproducts, such as the corresponding alkyl chloride.
-
To prevent degradation of the product: The mesylate product may be thermally sensitive.
Q2: Can I use a different base instead of triethylamine?
A2: Yes, other tertiary amine bases like pyridine or diisopropylethylamine (DIPEA) can be used.[4] However, triethylamine is a common and cost-effective choice. The choice of base can influence the reaction mechanism and rate. For instance, with triethylamine, the reaction may proceed through a sulfene intermediate.[6]
Q3: How do I confirm the identity and purity of my product?
A3: The product can be characterized by various analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule.
-
Chiral HPLC: This is essential to determine the enantiomeric purity of the product and to ensure that no racemization has occurred.[7][8][9]
-
Mass Spectrometry: To confirm the molecular weight of the product.[10]
Q4: What are the primary safety concerns when working with methanesulfonyl chloride?
A4: Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance.[11][12][13][14] It reacts violently with water and should be handled with extreme care in a well-ventilated fume hood.[15] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]
Q5: How should I dispose of excess methanesulfonyl chloride?
A5: Excess methanesulfonyl chloride should be quenched carefully by slow addition to a stirred, cooled basic solution, such as sodium bicarbonate or dilute sodium hydroxide.[11] This should be done in a fume hood due to the release of corrosive fumes.
V. Visualization of Key Processes
Caption: Figure 2: Experimental workflow.
Caption: Figure 3: Troubleshooting decision tree.
VI. References
-
Girek, T., et al. (2019). Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography. Molecules, 24(6), 1096.
-
Google Patents. (2008). Method for chiral separation of lactic acid enantiomers. Retrieved from
-
Horiazon Chemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Horiazon Chemical. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Retrieved from [Link]
-
MDPI. (n.d.). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. MDPI. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (2022). Recent advances in the field of chiral crystallization. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: Methanesulfonyl chloride. Thermo Fisher Scientific. Retrieved from [Link]
-
Cross, R. J., & Kunkel, T. A. (1976). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Journal of Organic Chemistry, 41(1), 154-155.
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). The mechanism of the reaction of methanesulfonyl chloride with amines in the presence of water. Journal of the American Chemical Society, 114(5), 1743–1749.
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Technical Support Center: Industrial Synthesis of (S)-2-((Methylsulfonyl)oxy)propanoic acid
Welcome to the technical support center for the industrial synthesis of (S)-2-((Methylsulfonyl)oxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this key chiral intermediate. As Senior Application Scientists, we provide not only procedural steps but also the underlying rationale to empower you to make informed decisions during your synthesis campaigns.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of this compound.
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The main challenges include:
-
Maintaining Stereochemical Purity: The starting material, (S)-lactic acid, is susceptible to racemization, particularly at elevated temperatures, which can compromise the enantiomeric purity of the final product.[1][2]
-
Controlling Reaction Exothermicity: The reaction of methanesulfonyl chloride (MsCl) with the hydroxyl group of lactic acid is exothermic and requires careful temperature management to prevent side reactions and ensure safety.
-
Managing Moisture-Sensitive Reagents: Methanesulfonyl chloride is highly reactive towards water, which can lead to the formation of corrosive byproducts like hydrochloric acid and methanesulfonic acid.[3]
-
Product Stability and Purification: The final product can be sensitive to heat and moisture, and its purification to pharmaceutical-grade standards requires robust methods to remove impurities and byproducts.
-
Safety and Handling: Handling large quantities of corrosive and toxic reagents like methanesulfonyl chloride necessitates stringent safety protocols.[3]
Q2: What are the critical quality attributes of the (S)-lactic acid starting material?
A2: The quality of the (S)-lactic acid is paramount. Key attributes to control are:
-
High Enantiomeric Purity: To ensure the final product's stereochemical integrity.
-
Low Water Content: To prevent the hydrolysis of methanesulfonyl chloride.
-
Minimal Oligomeric Impurities: Lactic acid can self-condense to form oligomers, which can complicate the reaction stoichiometry and purification.[4][5]
-
Absence of Meso-lactide: This diastereomeric impurity can be difficult to remove in later stages.[4]
Q3: What are the recommended storage conditions for this compound?
A3: The product should be stored in a dry, well-sealed container at 2-8°C to minimize degradation.[6]
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during the industrial synthesis.
Issue 1: Low Reaction Yield
A lower than expected yield can be attributed to several factors. The following decision tree can help diagnose the root cause.
Purification Workflow
Troubleshooting Common Purification Problems
-
Problem: Oily product that is difficult to crystallize.
-
Possible Cause: Presence of impurities that are inhibiting crystallization.
-
Solution:
-
Additional Wash Steps: Incorporate additional aqueous washes to remove water-soluble impurities.
-
Solvent System Optimization: Experiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent (anti-solvent) can often induce crystallization.
-
Seed Crystals: If available, use seed crystals to initiate crystallization.
-
-
-
Problem: Product degradation during workup.
-
Possible Cause: Hydrolysis of the mesylate group in the presence of water, especially at non-neutral pH.
-
Solution:
-
Temperature Control: Keep all workup steps at a low temperature.
-
pH Control: Maintain a neutral or slightly acidic pH during aqueous washes.
-
Minimize Exposure to Water: Work efficiently to minimize the contact time between the product and water.
-
-
Safety Considerations
The industrial synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
| Reagent/Product | Key Hazards | Recommended Precautions |
| Methanesulfonyl Chloride | Highly toxic, corrosive, lachrymator, reacts exothermically with water. [3] | Use in a well-ventilated area or closed system. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Handle under anhydrous conditions. |
| (S)-Lactic Acid | Corrosive. | Wear standard PPE. |
| Organic Solvents | Flammable. | Use in a well-ventilated area away from ignition sources. Ground all equipment to prevent static discharge. |
| This compound | Potential skin and eye irritant. | Wear standard PPE. Avoid inhalation of dust or vapors. |
Emergency Procedures:
-
Spills: For small spills, absorb with an inert material and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency services.
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.
References
- Racemization Behavior in the Process of Depolymerization of Lactic Acid Oligomer to Lactide.
- Racemization Behavior of L,L-Lactide during He
- This compound | ChemScene.
- Propanoic acid, 2-[(methylsulfonyl)oxy]-, methyl ester, (2S)- (CAS No. 63696-98-0) SDS.
- (S)-2-[(Methylsulfonyl)oxy]propanoic Acid | LGC Standards.
- PROPIONIC ACID FOR SYNTHESIS - Loba Chemie.
- A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed.
- Safety D
- 3-(5-Methylsulfanylthiophen-2-yl)propanoic acid - AK Scientific, Inc.
- SAFETY D
- This compound | PubChem.
- Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Labor
- Enzymic racemization of optically active lactic acid - PMC.
- This compound 66423-08-3 - Guidechem.
- Lactic acid racemiz
- This compound | 66423-08-3 - ChemicalBook.
- Lactic Acid: A Comprehensive Review of Production to Purific
- Propionic Acid - Safety D
- Fermentation of Glucose to Lactic Acid Coupled with Reactive Extraction: A Review | Industrial & Engineering Chemistry Research - ACS Public
- (PDF)
- Methanesulfonyl chloride - Wikipedia.
- lactic acid and its Impurities - Pharmaffili
- Alcohol to Mesyl
- (S)-2-[(methylsulfonyl)
- Technical Support Center: Synthesis of 2-(Quinolin-8-yloxy)propanoic acid - Benchchem.
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- 6. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide to (S)- and (R)-2-((Methylsulfonyl)oxy)propanoic Acid: Chiral Synthons for Pharmaceutical Development
In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological effects, with one often being therapeutically active while the other may be inactive or even elicit adverse reactions. This guide provides an in-depth technical comparison of two such enantiomeric building blocks: (S)-2-((Methylsulfonyl)oxy)propanoic acid and (R)-2-((Methylsulfonyl)oxy)propanoic acid. These chiral mesylates, derived from the naturally occurring enantiomers of lactic acid, are valuable synthons for introducing stereospecificity in the synthesis of complex pharmaceutical ingredients.
Introduction to Chirality and the Significance of Lactic Acid-Derived Mesylates
Chirality is a fundamental property of many biologically active molecules. The specific three-dimensional arrangement of atoms in a chiral drug molecule dictates its interaction with chiral biological targets such as enzymes and receptors. Consequently, the use of enantiomerically pure starting materials and intermediates is paramount in pharmaceutical synthesis to ensure the development of safe and effective drugs.
(S)- and (R)-2-((Methylsulfonyl)oxy)propanoic acid are derivatives of (S)-lactic acid and (R)-lactic acid, respectively. The hydroxyl group of lactic acid is converted to a mesylate (-OSO₂CH₃), an excellent leaving group in nucleophilic substitution reactions. This functionalization activates the stereogenic center for subsequent chemical transformations, allowing for the controlled introduction of new functionalities with a predictable stereochemical outcome. The choice between the (S) and (R) enantiomer of this mesylate is therefore a critical decision in the design of a synthetic route for a chiral drug.
Physicochemical Properties and Synthesis
The (S) and (R) enantiomers of 2-((methylsulfonyl)oxy)propanoic acid share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinct nature is revealed in their interaction with plane-polarized light, where they rotate the plane in equal but opposite directions, and more importantly, in their differential reactivity with other chiral molecules.
| Property | This compound | (R)-2-((Methylsulfonyl)oxy)propanoic acid |
| CAS Number | 66423-08-3[1] | 20449-11-0 (potential)[2] |
| Molecular Formula | C₄H₈O₅S[1] | C₄H₈O₅S |
| Molecular Weight | 168.17 g/mol [1] | 168.17 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 70-73 °C[3] | Not explicitly found, expected to be identical to (S)-enantiomer |
| Boiling Point | 371.2±25.0 °C (Predicted)[3] | Not explicitly found, expected to be identical to (S)-enantiomer |
| Density | 1.437±0.06 g/cm³ (Predicted)[3] | Not explicitly found, expected to be identical to (S)-enantiomer |
| pKa | 1.94±0.10 (Predicted)[3] | Not explicitly found, expected to be identical to (S)-enantiomer |
| LogP | -0.5643[1] | Not explicitly found, expected to be identical to (S)-enantiomer |
Synthesis of (S)- and (R)-2-((Methylsulfonyl)oxy)propanoic Acid
The synthesis of these chiral mesylates is typically achieved by the mesylation of the corresponding enantiomer of lactic acid or its ester. The reaction involves the treatment of the chiral starting material with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The stereochemical integrity of the chiral center is maintained throughout this process.
Experimental Protocol: Synthesis of Ethyl (S)-2-((methylsulfonyl)oxy)propionate
This protocol describes the synthesis of the ethyl ester of the (S)-enantiomer, a common precursor to the free acid. A similar procedure would be followed for the (R)-enantiomer starting from ethyl (R)-lactate.
Caption: Workflow for the synthesis of ethyl (S)-2-((methylsulfonyl)oxy)propionate.
Detailed Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve one molar equivalent of (S)-ethyl lactate and one molar equivalent of triethylamine in anhydrous methylene chloride.
-
Cool the reaction mixture to 5-10 °C using an ice bath.
-
Slowly add one molar equivalent of methanesulfonyl chloride to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.
-
Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (S)-2-((methylsulfonyl)oxy)propionate. The product can be further purified by column chromatography if necessary.[4]
The free acid can then be obtained by hydrolysis of the ester under controlled conditions to avoid racemization.
Stereospecific Reactivity in Nucleophilic Substitution Reactions
The primary utility of (S)- and (R)-2-((methylsulfonyl)oxy)propanoic acid lies in their role as electrophiles in Sₙ2 reactions. The mesylate group serves as an excellent leaving group, facilitating the attack of a nucleophile at the C2 position. Crucially, Sₙ2 reactions proceed with inversion of stereochemistry at the electrophilic carbon. This predictable stereochemical outcome is the cornerstone of their application in asymmetric synthesis.
Caption: Stereochemical outcome of Sₙ2 reactions on the (S) and (R) enantiomers.
This stereospecificity allows for the synthesis of a desired enantiomer of a target molecule by selecting the appropriate enantiomer of the starting mesylate. For example, if the desired product has an (R) configuration at the corresponding stereocenter, the synthesis would start with this compound. Conversely, to obtain an (S) product, the (R)-mesylate would be used.
Applications in Pharmaceutical Synthesis
The enantiomers of 2-((methylsulfonyl)oxy)propanoic acid are valuable chiral building blocks in the synthesis of a variety of active pharmaceutical ingredients (APIs). Their ability to introduce a stereocenter with a defined configuration is crucial for the biological activity of the final drug molecule.
While specific examples detailing the use of these exact free acids in publicly available drug synthesis literature are not abundant, the principle is widely applied using their ester derivatives. The choice of the (S) or (R) form is dictated by the desired stereochemistry of the final drug product.
For instance, in the synthesis of a hypothetical chiral drug where a key intermediate requires the formation of a carbon-nitrogen bond with (R) stereochemistry, a synthetic chemist would employ this compound or its ester as the electrophile and an appropriate amine as the nucleophile. The Sₙ2 reaction would proceed with inversion of configuration, yielding the desired (R)-configured product.
Analytical Differentiation of (S)- and (R)-Enantiomers
Ensuring the enantiomeric purity of the starting materials and the final products is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers.
Chiral HPLC Method Development
The separation of (S)- and (R)-2-((methylsulfonyl)oxy)propanoic acid can be achieved on a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for the separation of chiral acids and their derivatives.
Experimental Protocol: Chiral HPLC Separation
This protocol provides a starting point for developing a method to separate the enantiomers of 2-((methylsulfonyl)oxy)propanoic acid.
Caption: Workflow for developing a chiral HPLC separation method.
Detailed Methodology:
-
Column Selection: A chiral column with a polysaccharide-based stationary phase (e.g., amylose or cellulose derivatives) is a good starting point.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), can improve peak shape for acidic analytes. A starting mobile phase could be 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210-220 nm) is suitable.
-
Optimization: The separation can be optimized by adjusting the ratio of the polar modifier in the mobile phase. Increasing the percentage of the alcohol will generally decrease retention times, while decreasing it will increase retention and may improve resolution. The choice of alcohol (isopropanol vs. ethanol) can also significantly affect selectivity.[5][6][7]
Conclusion
(S)- and (R)-2-((methylsulfonyl)oxy)propanoic acid are versatile and valuable chiral building blocks in the synthesis of enantiomerically pure pharmaceuticals. Their key advantage lies in the predictable stereochemical outcome of Sₙ2 reactions, where the mesylate group acts as an excellent leaving group, allowing for the introduction of various nucleophiles with complete inversion of configuration. The choice between the (S) and (R) enantiomer is a strategic decision made at the outset of a synthesis to ensure the desired stereochemistry in the final drug molecule. The ability to synthesize these reagents in high enantiomeric purity from readily available chiral precursors (lactic acid) and to verify their purity using techniques like chiral HPLC makes them indispensable tools for the modern medicinal chemist.
References
- Davadra, P. M., Patel, T., Bapodra, A., & Shah, A. K. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-280.
- HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).
- PubChem. (n.d.). (R)-methyl 2-((methylsulfonyl)oxy)propanoate.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11).
- PrepChem. (n.d.). Synthesis of ethyl-(S)-2[(methylsulfonyl)oxy]propionate.
- Abdel-Magid, A. F. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(16), 4933.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Guney, M., Aggul, A. G., Erturk, A., & Gulcin, I. (2023). In Vitro and in Silico Studies of 3-Hydroxyflavone-Based Sulfonate Esters: Potent Acetylcholinesterase, Carbonic Anhydrase and α-Glycosidase Inhibitors. ChemistrySelect, 8(40), e202302834.
- Ali, I., & Aboul-Enein, H. Y. (2021). Effects of Stereoisomers on Drug Activity. Current Pharmaceutical Analysis, 17(6), 713-723.
- Khan, K. M., et al. (2018). Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. PloS one, 13(1), e0190831.
- Guney, M., Aggul, A. G., Erturk, A., & Gulcin, I. (2023). Biologically active important sulfonate ester examples.
- PubChem. (n.d.). Ethyl 2-[(4-methylbenzenesulfonyl)oxy]propanoate.
- Saravanamurugan, S., et al. (2018). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 23(5), 1153.
- Elder, D. P., Harvey, J., & Teasdale, A. (2010). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 99(7), 2948–2961.
- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science : IJBS, 2(2), 85–100.
- Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current opinion in biotechnology, 12(6), 587–604.
- ResearchGate. (n.d.). The diagrammatic sketch of main methods for the synthesis of chiral drug intermediate by biocatalysis.
- Zhang, Y., & Wang, R. (2022). Chemical Synthesis of Chiral Drugs. 2022 5th International Conference on Electron Device and Mechanical Engineering (ICEDME), 863-867.
- Google Patents. (n.d.). Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
- Thijs, L., et al. (1992). Synthesis of enantiomerically pure (R)- and (S)-2-sulfanylpropanoic acids ('thiolactic acid') from ethyl (S)-lactate using pig liver esterase. Journal of the Chemical Society, Perkin Transactions 1, (11), 1275-1280.
- SpectraBase. (n.d.). Ethyl (S)-(-)-2-[(methylsulfonyl)oxy]propionate - Optional[1H NMR] - Spectrum.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- PubChem. (n.d.). This compound.
- PrepChem. (n.d.). Preparation of propionic acid.
- Organic Syntheses. (n.d.). (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S).
- Tsuji, H., & Arakawa, Y. (2018).
- Khan, I., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Seebach, D., et al. (1987). Synthesis of (R)-Lactic Acid and (2R,5R)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one. Synthesis, 1987(01), 37-40.
- Google Patents. (n.d.). Method for synthesizing S-2-methyl chloropropionate.
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Comparison of (S)-2-((Methylsulfonyl)oxy)propanoic acid with other chiral resolving agents
An In-Depth Guide to Chiral Resolving Agents: A Comparative Analysis Featuring (S)-2-((Methylsulfonyl)oxy)propanoic Acid
In the landscape of pharmaceutical and fine chemical synthesis, achieving enantiomeric purity is not merely a goal but a necessity. The biological activity of a chiral molecule often resides in a single enantiomer, with its mirror image being inactive or, in some cases, harmful.[1] Chiral resolution by diastereomeric salt formation remains a cornerstone technique for separating racemic mixtures, valued for its scalability and robustness.[2][3] The success of this method hinges critically on the selection of an appropriate chiral resolving agent.
This guide offers a detailed comparison of this compound, a potent chiral resolving agent, with other industry-standard alternatives. We will delve into the underlying principles of chiral resolution, present comparative data, and provide actionable experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their enantioseparation challenges.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The classical method of resolving a racemic mixture, such as a mixture of chiral amines or carboxylic acids, involves converting the enantiomers into diastereomers.[1] Enantiomers possess identical physical properties (e.g., solubility, melting point), making them difficult to separate directly. Diastereomers, on the other hand, have distinct physical properties.[4]
The process is achieved by reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as the resolving agent.[5] For instance, a racemic amine can be reacted with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing it to be separated by filtration. Subsequently, the pure enantiomer can be liberated from the isolated salt, typically by treatment with a base or acid.[6]
Profile: this compound
This compound, hereafter referred to as (S)-MOPA, is a chiral resolving agent derived from (S)-lactic acid.[7] Its structure features a carboxylic acid for salt formation and a mesylate group, which significantly increases its acidity compared to simple carboxylic acids.
Chemical Structure:
-
IUPAC Name: (2S)-2-methylsulfonyloxypropanoic acid[8]
-
CAS Number: 66423-08-3[9]
-
Molecular Formula: C₄H₈O₅S[8]
-
Molecular Weight: 168.17 g/mol [8]
The key to (S)-MOPA's effectiveness lies in its strong acidity. The electron-withdrawing mesyl group (CH₃SO₂O-) enhances the acidity of the carboxylic proton, making it highly effective at forming stable, crystalline salts with a broad range of bases, including weakly basic amines that may not form suitable salts with conventional carboxylic acid resolving agents.
Comparative Analysis of Chiral Resolving Agents
The choice of a resolving agent is often the most critical variable in a diastereomeric salt resolution.[10] It is frequently an empirical process, where several agents are screened to find the one that provides the best balance of crystal quality, yield, and enantiomeric purity for a specific substrate.[4] Below is a comparison of (S)-MOPA with other commonly used acidic resolving agents.
| Feature | This compound ((S)-MOPA) | L-Tartaric Acid | (S)-Mandelic Acid | (1S)-(+)-10-Camphorsulfonic Acid (CSA) |
| Acid Type | Carboxylic Acid (Mesyl-activated) | Dicarboxylic Acid | α-Hydroxy Carboxylic Acid | Sulfonic Acid |
| Acidity | Strong | Moderate | Moderate | Very Strong |
| Typical Substrates | Weakly to strongly basic amines. | A wide range of amines.[] | Primary amines, often providing high enantiomeric excess.[2] | Weakly basic amines, compounds sensitive to racemization.[10][12] |
| Advantages | Strong acidity promotes stable salt formation with a wide variety of bases. Derived from readily available chiral pool material (lactic acid). | Inexpensive and widely available in both enantiomeric forms.[2] Often forms highly crystalline salts. | Both enantiomers are commercially available. Often forms well-defined crystalline salts.[2] | Very strong acid, effective for poorly basic substrates.[2] Its rigidity can lead to excellent chiral discrimination. |
| Disadvantages | Higher cost compared to tartaric acid. Potential for side reactions (e.g., mesylate displacement) under harsh conditions. | The presence of two acidic protons can sometimes lead to complex salt mixtures or neutral salt formation.[2] | More expensive than tartaric acid. | High cost. Its strong acidity may not be suitable for substrates with acid-sensitive functional groups.[2] |
| Source | Synthetic, from (S)-lactic acid.[7] | Natural product. | Synthetic. | Derived from natural camphor. |
Experimental Protocols
This section provides a generalized, self-validating protocol for the chiral resolution of a racemic primary amine using an acidic resolving agent like (S)-MOPA. The key to a "self-validating" protocol is the inclusion of analytical checkpoints to assess progress and final product purity.
Screening for Optimal Resolving Agent and Solvent
Causality: The formation and crystallization of diastereomeric salts are highly dependent on the interactions between the substrate, resolving agent, and solvent. A screening process is essential because predicting the ideal combination is difficult.[13] This protocol uses a small-scale array to efficiently test multiple conditions.
-
Preparation: In a 96-well microplate or small vials, dispense a solution of the racemic amine (e.g., 0.1 mmol in 500 µL of a test solvent).
-
Agent Addition: To each well/vial, add a solution of a different chiral resolving agent ((S)-MOPA, L-Tartaric acid, (S)-Mandelic acid, CSA, etc.) at a specific stoichiometry (start with 0.5 equivalents, as the salt may be 2:1 amine:acid).
-
Solvent Matrix: Use a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Induce Crystallization: Stir or shake the plate at a controlled temperature (e.g., 45 °C) for several hours to ensure salt formation, then allow it to cool slowly to room temperature.[13] If no crystals form, try cooling further or allowing slow evaporation.
-
Analysis: Observe each well for the quality and quantity of crystals formed. Isolate the solids by filtration or centrifugation.
-
Validation: Liberate the amine from the small solid sample by adding a base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., dichloromethane). Analyze the enantiomeric excess (ee) of the extracted amine using chiral HPLC or GC. The condition that gives the highest yield and highest ee is selected for scale-up.
Preparative Scale Chiral Resolution (Example Protocol)
Objective: To resolve (±)-1-phenylethylamine using an optimal chiral resolving agent (determined from screening).
-
Dissolution: Dissolve the racemic amine (e.g., 10.0 g) in the optimal solvent (e.g., 100 mL of methanol) in a flask equipped with a stirrer. In a separate flask, dissolve the chiral resolving agent (e.g., 0.5 equivalents of L-Tartaric acid) in a minimal amount of the same warm solvent.[6]
-
Salt Formation: Slowly add the resolving agent solution to the stirred amine solution. The formation of a precipitate may occur immediately.[6]
-
Recrystallization: Gently heat the mixture until all solids dissolve to form a clear solution. This step is crucial for ensuring that crystallization begins from a homogeneous state, leading to higher purity.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, more perfect crystals, which are typically of higher diastereomeric purity. Further cooling in an ice bath can increase the yield.[6]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove residual mother liquor, which contains the more soluble diastereomer.[10]
-
Liberation of the Enantiomer:
-
Suspend the collected diastereomeric salt crystals in water.
-
Cool the suspension in an ice bath and add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >11.[6] This neutralizes the acidic resolving agent and liberates the free amine.
-
Extract the liberated amine into an organic solvent (e.g., dichloromethane, 3 x 30 mL).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Final Validation: Determine the final yield and measure the enantiomeric excess (ee) of the purified amine by chiral HPLC, GC, or polarimetry to confirm the success of the resolution.
Conclusion
The selection of a chiral resolving agent is a critical decision in the synthesis of enantiopure compounds. While established, cost-effective agents like L-Tartaric acid and (S)-Mandelic acid are excellent starting points for many primary amines, more specialized agents offer distinct advantages for challenging separations.[2]
This compound ((S)-MOPA) emerges as a powerful alternative, particularly for weakly basic amines, due to its enhanced acidity which promotes the formation of stable and highly crystalline diastereomeric salts. Its derivation from the chiral pool adds to its appeal. The optimal choice is ultimately substrate-dependent, necessitating a systematic screening approach as outlined in the provided protocols. By understanding the properties of different resolving agents and applying a logical, data-driven methodology, researchers can efficiently develop robust and scalable processes for obtaining the single-enantiomer compounds required for modern drug development and chemical synthesis.
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A Senior Application Scientist's Guide: Navigating Alternatives to (S)-2-((Methylsulfonyl)oxy)propanoic Acid in Modern Asymmetric Synthesis
Abstract
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. For decades, chemists have relied on chiral building blocks derived from nature's "chiral pool" to impart stereochemistry in target molecules. A quintessential example of this strategy is the use of (S)-2-((Methylsulfonyl)oxy)propanoic acid, a derivative of readily available (S)-lactic acid. By converting the hydroxyl group into a potent mesylate leaving group, this reagent provides a reliable method for introducing a stereocenter via nucleophilic substitution. However, the landscape of asymmetric synthesis has evolved dramatically. While the chiral pool approach remains valuable, it is no longer the only, or often even the best, option. This guide provides a comprehensive comparison of the classic chiral pool strategy, as exemplified by this compound, with the leading alternative methodologies: chiral auxiliaries and asymmetric catalysis. We will delve into the mechanistic principles, practical advantages, and inherent limitations of each approach, supported by comparative data and detailed experimental protocols, to empower researchers to make the most informed strategic decisions in their synthetic endeavors.
The Foundation: The Chiral Pool and this compound
The chiral pool synthesis strategy is predicated on a straightforward and powerful concept: why build a stereocenter from scratch when nature has already done it for you?[1][2] This approach utilizes abundant, inexpensive, and enantiomerically pure natural products—such as amino acids, sugars, terpenes, and hydroxy acids—as starting materials.[][4][5]
(S)-Lactic acid is a prime member of this pool, offering a simple, stereochemically defined three-carbon scaffold.[6][7] However, the secondary alcohol in lactic acid is a poor leaving group. To activate it for nucleophilic substitution (typically an SN2 reaction), it must be converted into a more suitable group. This is the critical role of the methylsulfonyl (mesyl) moiety in this compound. The mesylate anion is the conjugate base of the very strong methanesulfonic acid, making it an excellent leaving group and highly stable upon departure.[8][9] This activation enables the efficient transfer of the chiral fragment, often with complete inversion of stereochemistry, a cornerstone of stereocontrolled synthesis.[10]
Core Principle: The chirality is stoichiometric and physically incorporated from the starting material into the final product.
General Workflow: Chiral Pool Approach
The process is a logical, linear progression from a natural starting material to a functionalized chiral building block.
Caption: Workflow for utilizing (S)-lactic acid in chiral pool synthesis.
Limitations of the Chiral Pool Approach
-
Stereochemical Constraint: The synthesis is tethered to the absolute configuration of the natural starting material. Accessing the "unnatural" enantiomer can require starting from a different, potentially more expensive, chiral pool member or a lengthy synthetic sequence.
-
Atom Economy: The chiral fragment is a stoichiometric reagent, which can be inefficient for large-scale synthesis compared to catalytic methods.
-
Scaffold Rigidity: The available carbon skeleton is limited to what nature provides, which may necessitate extensive synthetic modifications to reach the desired target.
Comparative Analysis of Alternative Strategies
The limitations of the chiral pool approach have driven the development of more flexible and efficient methodologies. Here, we compare the two dominant alternative strategies: the use of chiral auxiliaries and the application of asymmetric catalysis.
Strategy 1: Chiral Auxiliaries
A chiral auxiliary is a molecule that is temporarily and covalently attached to a prochiral substrate. It then directs the stereochemical course of a subsequent reaction before being cleaved, leaving behind an enantiomerically enriched product. The Evans' oxazolidinones are a classic and highly effective example of this strategy.[11][12]
Core Principle: A recoverable, stoichiometric chiral director guides the formation of a new stereocenter on an achiral substrate.
Caption: The highly efficient cycle of asymmetric catalysis.
Notable Examples:
-
Sharpless Asymmetric Epoxidation: A titanium-tartrate catalyst system for the highly enantioselective epoxidation of allylic alcohols. [13][14]* Jacobsen-Katsuki Epoxidation: Uses a manganese-salen complex to epoxidize unfunctionalized cis-alkenes with high enantioselectivity. [14][15]* Asymmetric Hydrogenation: Chiral phosphine ligands on metals like Rhodium or Ruthenium enable the reduction of prochiral alkenes or ketones to chiral alkanes or alcohols with exceptional enantiomeric excess (ee).
Performance Comparison:
| Parameter | Chiral Pool (S)-Mesyl-propanoic acid | Asymmetric Catalysis |
| Stereocontrol | High, but fixed by starting material. | Excellent (>99% ee is achievable); tunable by catalyst/ligand choice. |
| Flexibility | Low; enantiomer may not be available. | High; access to both enantiomers is often possible by simply choosing the opposite ligand enantiomer. |
| Process Steps | 2 steps (activation, substitution). | 1 step (the catalytic reaction itself). |
| Atom Economy | Moderate. | Excellent; ideal for green chemistry principles. |
| Scalability | Good, but stoichiometric. | Excellent; low catalyst loading makes it ideal for industrial scale. |
| Cost | Low starting material cost. | Catalyst can be expensive, but only a small amount is needed. |
Experimental Protocols & Data
To ground this comparison in practice, we provide representative protocols for key transformations.
Protocol 1: Synthesis of (R)-2-Azidopropanoic Acid via Chiral Pool
This protocol demonstrates the classic use of this compound methyl ester, where an azide nucleophile displaces the mesylate with inversion of configuration.
-
Mesylation: To a solution of (S)-methyl lactate (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.5 eq). Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stirring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC until starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude (S)-methyl 2-((methylsulfonyl)oxy)propanoate.
-
Substitution: Dissolve the crude mesylate in DMF. Add sodium azide (1.5 eq) and heat the mixture to 60 °C.
-
Monitoring & Isolation: Stir overnight. Monitor by TLC. After completion, cool to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the crude azide product, which can be purified by chromatography.
-
Hydrolysis: The resulting methyl ester can be hydrolyzed under basic conditions (e.g., LiOH in THF/H₂O) to afford the target (R)-2-azidopropanoic acid.
Protocol 2: Sharpless Asymmetric Epoxidation of Geraniol
This protocol showcases a powerful catalytic method for generating a chiral epoxide, a versatile building block in its own right. [13][15]
-
Catalyst Preparation: To a flame-dried flask under an argon atmosphere, add anhydrous CH₂Cl₂ and cool to -20 °C.
-
Addition of Reagents: Add L-(+)-diethyl tartrate (0.12 eq) followed by titanium(IV) isopropoxide (0.10 eq). Stir for 5 minutes.
-
Substrate Addition: Add a solution of geraniol (1.0 eq) in CH₂Cl₂.
-
Oxidant: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 eq) dropwise over 10 minutes, maintaining the internal temperature below -20 °C.
-
Reaction: Stir the reaction mixture at -20 °C for 4 hours. The progress can be monitored by TLC.
-
Workup: Quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 30 minutes. Allow the mixture to warm to room temperature and stir for another hour. Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the chiral epoxide.
Comparative Data Summary:
| Reaction | Method | Chirality Source | Yield | Stereoselectivity | Reference |
| Alkylation of Propionate | Chiral Pool | (S)-Lactic Acid | ~70-85% | >98% ee (inversion) | General SN2 |
| Alkylation of Propionate | Evans Auxiliary | Chiral Oxazolidinone | ~85-95% | >99:1 dr | [16] |
| Epoxidation of Allyl Alcohol | Asymmetric Catalysis | L-(+)-DET / Ti(OiPr)₄ | ~90-98% | >95% ee | [13][14] |
Decision-Making Framework and Conclusion
The choice of synthetic strategy is a multi-faceted decision that depends on the project's specific goals, including scale, cost, timeline, and the desired target molecule.
Decision Flowchart
Caption: A framework for selecting an asymmetric synthesis strategy.
This compound remains a relevant and valuable tool for specific applications, particularly in early-stage research and when a synthesis requires the direct incorporation of the (S)-lactyl scaffold. Its low cost and predictable reactivity are significant assets.
However, for achieving the highest levels of flexibility, efficiency, and scalability, asymmetric catalysis is now the undisputed gold standard in the field. [17][18]The ability to generate either enantiomer with high selectivity using only a tiny fraction of a chiral catalyst is a paradigm-shifting advantage, aligning perfectly with the principles of green and sustainable chemistry.
Chiral auxiliaries occupy a crucial middle ground. They offer exceptional and reliable stereocontrol where catalytic methods may fail or are undeveloped, making them a workhorse for complex molecule synthesis, despite their inherent drawbacks in atom economy.
Ultimately, a modern synthetic chemist must be proficient in all three strategies. Understanding the fundamental causality, advantages, and limitations of each—from the foundational chiral pool to the elegance of asymmetric catalysis—is essential for designing and executing the most effective and innovative synthetic routes.
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A Comparative Guide to (S)-2-((Methylsulfonyl)oxy)propanoic Acid versus Tosylates in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern stereoselective synthesis, the choice of a leaving group is a critical determinant of reaction success, particularly when constructing chiral centers. While tosylates have long been a mainstay for converting alcohols into effective electrophiles, other reagents are emerging as powerful alternatives. This guide provides an in-depth technical comparison of (S)-2-((methylsulfonyl)oxy)propanoic acid (MMSPA), a chiral mesylate derivative, and traditional tosylates in the context of stereoselective synthesis.
Introduction: The Critical Role of Leaving Groups in Stereocontrolled Reactions
The conversion of a hydroxyl group, a notoriously poor leaving group, into a sulfonate ester is a cornerstone of organic synthesis.[1] This transformation renders the carbon atom susceptible to nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. In stereoselective synthesis, it is paramount that this activation and subsequent substitution proceed with predictable and controllable stereochemical outcomes.
Both mesylates (methanesulfonates) and tosylates (p-toluenesulfonates) are excellent leaving groups due to the ability of the resulting sulfonate anion to stabilize the negative charge through resonance.[2] The formation of these sulfonate esters from a chiral alcohol proceeds with retention of configuration at the stereocenter, as the carbon-oxygen bond of the alcohol is not broken during the sulfonylation step.[1][3] The subsequent nucleophilic substitution, typically proceeding via an S_N2 mechanism, results in a predictable inversion of stereochemistry.[4] This two-step sequence provides a reliable method for the overall inversion of a stereocenter.
This guide will delve into the nuances of using the chiral leaving group precursor, this compound, and compare its performance and applications with that of traditional tosylates derived from chiral alcohols.
This compound: A Chiral Building Block with an Activated Leaving Group
This compound, also known as (S)-mesyloxypropanoic acid, is a bifunctional molecule derived from the readily available and inexpensive chiral pool starting material, (S)-lactic acid.[5][6] Its structure incorporates both a reactive electrophilic center with a good leaving group (mesylate) and a carboxylic acid moiety. This dual functionality makes it a valuable chiral building block for the synthesis of more complex molecules.[7]
The key feature of MMSPA in stereoselective synthesis is that the chirality is inherent to the leaving group precursor itself. When used in S_N2 reactions, the nucleophile attacks the carbon bearing the mesyloxy group, leading to the formation of a new stereocenter with inverted configuration relative to the starting MMSPA.
Tosylates: The Established Standard
Tosylates are prepared from alcohols using p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine.[1] For stereoselective applications, a chiral alcohol is converted to its corresponding tosylate. The tosylate group is a slightly better leaving group than the mesylate group due to the electron-withdrawing nature and resonance stabilization provided by the p-tolyl group.[8] However, the steric bulk of the tosyl group can sometimes influence reaction rates.
Head-to-Head Comparison: MMSPA vs. Tosylates
| Feature | This compound (MMSPA) | Tosylates from Chiral Alcohols |
| Chirality Source | Reagent itself is chiral. | Derived from a chiral alcohol. |
| Leaving Group | Methanesulfonate (Mesylate) | p-Toluenesulfonate (Tosylates) |
| Relative Reactivity | Generally slightly less reactive than tosylates. | Generally slightly more reactive than mesylates. |
| Steric Hindrance | Less sterically demanding methyl group. | Bulkier p-tolyl group may influence sterically sensitive reactions. |
| Key Advantage | A readily available, bifunctional chiral building block. | Well-established, extensive literature, and slightly better leaving group ability. |
| Typical Application | Introduction of a chiral propanoic acid moiety or its derivatives with inversion of configuration. | General conversion of a chiral alcohol to an electrophile for S_N2 reactions with inversion of configuration. |
Experimental Data: A Case Study in Stereoselective Thiol Introduction
A key application demonstrating the utility of these reagents is the stereospecific synthesis of chiral thiols. One study highlights the conversion of ethyl (S)-lactate to enantiomerically pure (R)- and (S)-2-sulfanylpropanoic acids ('thiolactic acid').[9][10]
In this synthesis, ethyl (S)-lactate is first converted to its methanesulfonate derivative, which is analogous to using the ester of MMSPA. This chiral mesylate then undergoes an S_N2 reaction with a thiol nucleophile (cesium thiolacetate), proceeding with a complete inversion of configuration to yield the (R)-2-(acetylsulfanyl)propanoate.[9][10] Subsequent hydrolysis affords the desired (R)-2-sulfanylpropanoic acid.
While a direct comparison with a tosylate under identical conditions is not provided in this specific study, the principle remains the same. A tosylate derived from ethyl (S)-lactate would be expected to undergo a similar S_N2 reaction with inversion of configuration. The choice between the mesylate and tosylate in such a case might come down to factors like cost, availability, and subtle differences in reactivity or yield for the specific substrate and nucleophile.
Table 1: Representative S_N2 Reaction with a Chiral Sulfonate Ester
| Starting Material | Reagent | Nucleophile | Product | Stereochemical Outcome | Overall Yield (from ethyl (S)-lactate) | Reference |
| Ethyl (S)-lactate methanesulfonate | CsSCOCH₃ | Thiolacetate | Ethyl (R)-2-(acetylsulfanyl)propanoate | Inversion | 65% | [9][10] |
Mechanistic Considerations: The S_N2 Pathway and Stereochemical Inversion
The utility of both MMSPA and tosylates in stereoselective synthesis is predicated on the reliability of the S_N2 reaction mechanism. This concerted, single-step process involves the backside attack of a nucleophile on the electrophilic carbon atom bearing the sulfonate leaving group.[4]
This backside attack necessitates an inversion of the stereochemical configuration at the carbon center, often referred to as a Walden inversion.[4] This predictable stereochemical outcome is a powerful tool for controlling the absolute stereochemistry of a target molecule.
Figure 1: Generalized S_N2 mechanism with inversion of stereochemistry.
Experimental Protocols
General Procedure for the Synthesis of a Chiral Tosylate from a Chiral Alcohol
-
Dissolve the chiral alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1-1.5 eq.) portion-wise to the stirred solution. If using DCM as the solvent, add pyridine or triethylamine (1.2-2.0 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude tosylate by column chromatography on silica gel.
General Procedure for S_N2 Reaction with a Chiral Sulfonate Ester (MMSPA derivative or Tosylate)
-
Dissolve the chiral sulfonate ester (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetone) under an inert atmosphere.
-
Add the nucleophile (1.1-2.0 eq.). If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) may be required.
-
Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography to afford the desired chiral product.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or NMR analysis with a chiral shift reagent.
Figure 2: General experimental workflow for stereoselective synthesis.
Conclusion and Future Outlook
Both this compound and traditional tosylates are highly effective reagents for stereoselective synthesis via S_N2 reactions. The choice between them will often depend on the specific synthetic strategy.
Tosylates are a well-established and reliable option with a slight advantage in leaving group ability. They are the go-to choice for converting a readily available chiral alcohol into an electrophile for subsequent inversion.
MMSPA, on the other hand, shines as a chiral building block. Its bifunctional nature allows for the direct incorporation of a chiral propanoic acid-derived unit into a molecule. This can be particularly advantageous in fragment-based drug discovery or when the propanoic acid moiety is a key structural feature of the target molecule.
As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the development and application of such chiral reagents will undoubtedly expand. Further research into direct comparative studies of MMSPA and chiral tosylates across a broader range of nucleophiles and substrates would be invaluable to the synthetic community, allowing for a more nuanced and data-driven selection of the optimal reagent for a given stereoselective transformation.
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Efficacy of (S)-2-((Methylsulfonyl)oxy)propanoic acid as a leaving group
An In-Depth Guide to Sulfonate Leaving Groups: A Comparative Analysis Featuring (S)-2-((Methylsulfonyl)oxy)propanoic Acid
In the intricate field of organic synthesis, the strategic selection of a leaving group is a critical determinant of a reaction's success, influencing rates, yields, and stereochemical outcomes. Among the most reliable and versatile leaving groups are the sulfonate esters, prized for their high reactivity and stability upon departure. While triflates, tosylates, and mesylates represent the established workhorses in this class, there is a growing need for specialized leaving groups that offer unique advantages, such as chirality and novel reactivity pathways.
This guide provides a comparative analysis of this compound, a chiral, bio-derived leaving group, against its more conventional sulfonate counterparts. We will delve into the fundamental principles governing leaving group efficacy, present experimental data, and offer detailed protocols to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Foundation: Understanding Sulfonate Leaving Group Efficacy
The effectiveness of a leaving group is fundamentally tied to the stability of the anion it forms upon heterolytic bond cleavage. A good leaving group must be able to stabilize the negative charge it acquires during its departure. Sulfonate esters excel in this regard because they are the conjugate bases of strong sulfonic acids.[1] The stability of the resulting sulfonate anion is enhanced by extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group, as well as by the inductive effects of the substituent on the sulfur atom.[1]
The generally accepted order of reactivity for common sulfonate leaving groups is: Triflate > Tosylate > Mesylate .[1] This hierarchy is a direct consequence of the stability of their corresponding anions.[1]
-
Triflate (CF₃SO₃⁻) : The powerful electron-withdrawing effect of the three fluorine atoms provides exceptional inductive stabilization, making triflic acid an extremely strong acid and the triflate anion a remarkably stable, and thus excellent, leaving group.[2]
-
Tosylate (CH₃C₆H₄SO₃⁻) : The tosylate anion benefits from the resonance delocalization provided by the aromatic ring, which helps to disperse the negative charge, making it more stable than the mesylate anion.[1]
-
Mesylate (CH₃SO₃⁻) : While still a very effective leaving group, the methyl group in mesylate offers less stabilization compared to the substituents in tosylate and triflate.[1]
Quantitative Comparison of Standard Sulfonate Leaving Groups
The efficacy of these leaving groups can be quantified by comparing the pKa of their conjugate acids and the relative rates of Sₙ2 reactions. A lower pKa signifies a stronger acid, which in turn indicates a more stable conjugate base and a better leaving group.[3]
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Rate |
| Triflate | -OTf | Triflic Acid | ~ -12 to -13 | ~56,000 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5 | 0.70 |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2 | 1.00 |
| (Data sourced from BenchChem[3]) |
A Specialized Alternative: this compound
This compound, also known as O-methanesulfonyl-L-lactic acid, introduces a compelling variation to the sulfonate family.[4] Derived from (S)-lactic acid, a readily available chiral building block from renewable resources, this compound incorporates a standard mesylate group onto a chiral propanoic acid backbone.[5]
Its structure suggests a reactivity profile that may differ significantly from simple alkyl mesylates due to the presence of the adjacent carboxylic acid moiety. This functional group can potentially influence the reaction pathway through intramolecular interactions, a concept known as neighboring group participation (NGP).
Neighboring Group Participation: A Mechanistic Hypothesis
The proximate carboxylic acid group in this compound can act as an internal nucleophile. In a substitution reaction, the carboxylate (formed under basic conditions or in a polar protic solvent) can attack the electrophilic carbon center, displacing the mesylate group in an intramolecular Sₙ2 reaction. This process forms a transient α-lactone intermediate. A subsequent attack by an external nucleophile on this strained intermediate occurs with a second inversion of stereochemistry. The net result of this double-inversion process is the retention of the original stereochemistry , a highly valuable outcome in asymmetric synthesis.
Caption: Potential NGP mechanism for this compound.
This contrasts sharply with standard Sₙ2 reactions involving simple mesylates or tosylates, which proceed with a single inversion of stereochemistry.[6]
Comparative Efficacy and Experimental Design
Protocol 1: Synthesis of this compound
This protocol describes the conversion of a readily available chiral alcohol, (S)-lactic acid, into the target sulfonate ester. The procedure is analogous to standard mesylation of alcohols.[5][7]
Objective: To synthesize this compound from (S)-lactic acid.
Materials:
-
(S)-Lactic Acid
-
Methanesulfonyl Chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
1 M Hydrochloric Acid
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (S)-lactic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) dropwise to the solution. Causality: The base is crucial for neutralizing the HCl that is generated as a byproduct of the reaction, preventing it from catalyzing unwanted side reactions.
-
Mesylation: Slowly add methanesulfonyl chloride (1.05 eq) to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine. Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted methanesulfonyl chloride and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the product via column chromatography if necessary.
Caption: Workflow for the synthesis of the target leaving group.
Protocol 2: A Comparative Nucleophilic Substitution Experiment
To objectively compare the efficacy of this compound with a standard leaving group like a tosylate, a parallel reaction can be conducted. This experiment is designed as a self-validating system where reaction conditions are held constant.
Objective: To compare the rate and stereochemical outcome of a nucleophilic substitution reaction using this compound versus a standard chiral tosylate.
Materials:
-
Synthesized this compound
-
(S)-Methyl-2-(tosyloxy)propanoate (as a comparison standard)[8]
-
Sodium Azide (NaN₃) as the nucleophile
-
Dimethylformamide (DMF) as the solvent
Procedure:
-
Setup: Prepare two identical reaction flasks. In Flask A, add this compound (1.0 eq) and DMF. In Flask B, add (S)-Methyl-2-(tosyloxy)propanoate (1.0 eq) and DMF.
-
Nucleophile Addition: To each flask, add sodium azide (1.5 eq).
-
Reaction: Stir both reactions at a constant temperature (e.g., 60 °C).
-
Monitoring: At regular time intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water and extract with a suitable solvent (e.g., ethyl acetate). Analyze the organic extract by TLC or LC-MS to determine the percentage conversion of starting material to product.
-
Final Analysis: Once the reactions are complete, perform a full aqueous workup. Purify the products. Characterize the final products by ¹H NMR, ¹³C NMR, and use a chiral analysis method (e.g., chiral HPLC or polarimetry) to determine the stereochemical outcome (inversion vs. retention).
Expected Outcomes:
-
Rate: The reaction with the tosylate is expected to proceed faster due to the superior leaving group ability of the tosylate anion.
-
Stereochemistry: The reaction with the tosylate (Flask B) is expected to yield a product with inverted stereochemistry. The reaction with this compound (Flask A) may yield a product with retained stereochemistry, which would provide strong evidence for the neighboring group participation mechanism.
Summary and Application in Drug Development
The choice between a conventional sulfonate and a specialized one like this compound is a strategic decision based on the synthetic goal.
| Feature | Mesylate / Tosylate | This compound |
| Reactivity | High (Good general-purpose leaving groups) | Moderate (Potentially slower Sₙ2) |
| Synthesis | Simple, from corresponding sulfonyl chlorides | Simple, from bio-available L-lactic acid |
| Stereochemical Outcome | Predictable Inversion (Sₙ2) | Potential for Retention (NGP) |
| Key Advantage | Broad applicability and reliability | Access to retained stereochemistry; "green" precursor |
| Best Suited For | Standard Sₙ2 transformations where inversion is desired or acceptable. | Asymmetric synthesis where retention of a chiral center is paramount. |
For drug development professionals, this compound offers a powerful tool for the synthesis of complex chiral molecules. Its ability to potentially direct stereochemistry with retention can simplify synthetic routes, eliminating the need for additional steps to invert a stereocenter. Furthermore, its origin from lactic acid aligns with the principles of green chemistry, a growing consideration in the pharmaceutical industry.[5]
Conclusion
While triflates, tosylates, and mesylates remain the undisputed champions for general-purpose nucleophilic substitution reactions, this compound emerges as a highly valuable niche reagent. Its efficacy should not be measured solely by reaction rate but by its unique potential to enforce stereochemical retention through neighboring group participation. As a chiral, bio-derived leaving group, it represents a sophisticated tool for advanced organic synthesis, offering elegant solutions to stereochemical challenges encountered in the development of new therapeutics and fine chemicals.
References
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A Comparative Guide to the Synthesis of (S)-2-((Methylsulfonyl)oxy)propanoic Acid for Pharmaceutical Research and Development
(S)-2-((Methylsulfonyl)oxy)propanoic acid, a chiral building block of significant interest in the pharmaceutical industry, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific nature and the presence of a good leaving group (mesylate) make it a versatile synthon for introducing the (S)-lactyl moiety with controlled stereochemistry. This guide provides a comparative analysis of the prevalent synthetic methodologies for this compound, offering insights into the strategic selection of a suitable route based on laboratory or industrial-scale requirements.
Introduction to this compound
This compound, also known as (S)-2-(mesyloxy)propanoic acid or O-methanesulfonyl-L-lactic acid, possesses the chemical formula C4H8O5S and a molecular weight of 168.17 g/mol [1][2]. Its structure features a chiral center at the C2 position, derived from the naturally abundant (S)-lactic acid, and a methanesulfonate (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions[3]. This combination of chirality and reactivity is highly valued in drug development for the construction of complex molecules with specific stereochemical configurations, which is often critical for therapeutic efficacy and safety.
This guide will explore two primary synthetic strategies for the preparation of this compound:
-
Method 1: Direct Mesylation of (S)-Lactic Acid
-
Method 2: Two-Step Synthesis via Esterification and Subsequent Mesylation
Each method will be evaluated based on its reaction efficiency, scalability, cost-effectiveness, and impact on the stereochemical integrity of the final product.
Method 1: Direct Mesylation of (S)-Lactic Acid
The most straightforward approach to this compound is the direct reaction of commercially available (S)-lactic acid with methanesulfonyl chloride (MsCl) in the presence of a suitable base.
Reaction Scheme:
Figure 1: General workflow for the direct mesylation of (S)-lactic acid.
Rationale and Experimental Considerations:
This one-pot synthesis is attractive due to its operational simplicity. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), at low temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction and minimize side products. A tertiary amine base, most commonly triethylamine (TEA), is used to neutralize the hydrochloric acid generated during the reaction[4].
A key challenge in this direct approach is the potential for side reactions involving the carboxylic acid group of lactic acid. The carboxylic acid can be deprotonated by the base, and the resulting carboxylate could potentially react with methanesulfonyl chloride to form a mixed anhydride. However, the hydroxyl group is generally more nucleophilic than the carboxylate anion, especially at low temperatures, favoring the desired O-mesylation. Careful control of reaction conditions, such as slow addition of the methanesulfonyl chloride and maintaining a low temperature, is crucial to maximize the yield of the desired product.
Experimental Protocol (Illustrative):
-
To a solution of (S)-lactic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq).
-
Methanesulfonyl chloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with cold water, dilute HCl, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
Method 2: Two-Step Synthesis via Esterification and Subsequent Mesylation
To circumvent the potential side reactions associated with the free carboxylic acid, a two-step approach involving the protection of the carboxylic acid group as an ester is often employed. The most common esterification is the formation of the methyl or ethyl ester.
Reaction Scheme:
Figure 2: Workflow for the two-step synthesis of this compound.
Rationale and Experimental Considerations:
This method involves three distinct chemical transformations:
-
Esterification: (S)-lactic acid is converted to its corresponding ester, typically methyl or ethyl lactate, via Fischer esterification using an excess of the alcohol in the presence of an acid catalyst (e.g., sulfuric acid)[5]. This step protects the carboxylic acid functionality.
-
Mesylation: The resulting (S)-lactyl ester is then subjected to mesylation under similar conditions as the direct method, reacting with methanesulfonyl chloride in the presence of a base like triethylamine[1]. With the carboxylic acid group protected, the reaction proceeds cleanly at the hydroxyl group.
-
Hydrolysis: The final step involves the hydrolysis of the mesyl-ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. However, care must be taken as the mesylate group can be susceptible to hydrolysis or other side reactions under harsh conditions. Mild hydrolysis conditions are therefore preferred to maintain the integrity of the product.
While this method involves more steps, it often leads to cleaner reactions and higher overall yields due to the avoidance of side reactions associated with the free carboxylic acid.
Experimental Protocol (Illustrative):
Step 1: Synthesis of Methyl (S)-lactate
-
(S)-Lactic acid is dissolved in a large excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed for several hours.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried and concentrated to give methyl (S)-lactate.
Step 2: Synthesis of Methyl (S)-2-((methylsulfonyl)oxy)propanoate
-
To a solution of methyl (S)-lactate (1.0 eq) in anhydrous DCM at 0 °C is added triethylamine (1.5 eq).
-
Methanesulfonyl chloride (1.1 eq) is added dropwise.
-
The reaction is stirred at 0 °C and then at room temperature until completion.
-
The work-up is similar to the direct mesylation method, yielding the crude mesyl-ester.
-
Purification is performed by column chromatography.
Step 3: Hydrolysis to this compound
-
The purified methyl (S)-2-((methylsulfonyl)oxy)propanoate is dissolved in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water).
-
A mild acid (e.g., dilute HCl) or base (e.g., lithium hydroxide) is added.
-
The reaction is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
The mixture is acidified (if a basic hydrolysis was performed) and the product is extracted with an organic solvent.
-
The organic extracts are dried and concentrated to afford the final product.
Comparative Analysis
| Feature | Method 1: Direct Mesylation | Method 2: Two-Step Synthesis |
| Number of Steps | 1 | 3 |
| Reaction Time | Shorter | Longer |
| Potential for Side Reactions | Higher (reaction at carboxylic acid) | Lower |
| Yield | Generally moderate | Often higher overall yield |
| Purification | Can be more challenging | Generally cleaner reaction, easier purification |
| Scalability | Potentially less straightforward due to side reactions | More amenable to large-scale synthesis |
| Stereochemical Integrity | Generally preserved with careful control | Generally well-preserved |
| Cost-Effectiveness | Fewer reagents and steps may reduce cost | Additional reagents and steps increase cost |
Conclusion and Recommendations
The choice between the direct and two-step synthesis of this compound depends on the specific requirements of the project.
-
For small-scale laboratory synthesis and rapid access to the compound , the direct mesylation (Method 1) can be a viable option, provided that the reaction is carefully optimized and monitored to minimize the formation of byproducts. Its simplicity and shorter reaction time are significant advantages for research purposes.
-
For larger-scale production and when high purity is paramount , the two-step synthesis (Method 2) is generally the preferred route. Although it involves more synthetic steps, the protection of the carboxylic acid group leads to a cleaner reaction profile, higher and more reproducible yields, and simpler purification. These factors are critical for ensuring the quality and consistency of the final product in a drug development setting.
Ultimately, the selection of the synthetic method should be guided by a thorough evaluation of the available resources, the desired scale of production, and the purity requirements for the intended application.
References
- Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195–3196.
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- National Center for Biotechnology Information. PubChem Compound Summary for CID 12761547, 2-((Methylsulfonyl)oxy)propanoic acid.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10899286, Methyl (S)-2-(methanesulfonyloxy)propanoate.
- Piccolo, O., Spreafico, F., & Visentin, G. (1985). Alkylation of aromatic compounds with optically active lactic acid derivatives: Synthesis of optically pure 2-arylpropionic acid and esters. The Journal of Organic Chemistry, 50(20), 3945–3946.[9]
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The Decisive Advantage: (S)-2-((Methylsulfonyl)oxy)propanoic Acid in Modern Chiral Synthesis
A Senior Application Scientist's Guide to Selecting the Optimal Chiral Synthon for Drug Discovery and Development
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient construction of enantiomerically pure molecules is a cornerstone of success. The choice of the starting chiral building block, or synthon, dictates the synthetic route's efficiency, cost-effectiveness, and ultimately, the stereochemical purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of (S)-2-((Methylsulfonyl)oxy)propanoic acid, a highly effective chiral synthon, with its common alternatives, supported by experimental data and mechanistic insights.
Unveiling the Power of a Superior Leaving Group
This compound distinguishes itself from other C3 chiral synthons, such as (S)-lactic acid derivatives and (S)-2-chloropropanoic acid, primarily through the exceptional leaving group ability of the mesylate (methylsulfonyl) group. In nucleophilic substitution reactions, the rate-determining step often involves the departure of the leaving group. A highly stabilized leaving group accelerates the reaction, allowing for milder conditions, shorter reaction times, and often, higher yields and stereochemical fidelity.
The mesylate anion is significantly more stable than halide ions (like chloride) or the hydroxyl group (from lactic acid) due to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. This inherent stability makes the methylsulfonyloxy group an outstanding leaving group, promoting efficient displacement by a wide range of nucleophiles.[1][2]
Comparative Performance in Aryloxypropionic Acid Synthesis: A Case Study
A common and important application of these chiral synthons is in the synthesis of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The core of this synthesis often involves a Williamson ether synthesis, where a phenoxide nucleophile displaces the leaving group on the chiral propanoic acid derivative.
Let's consider the synthesis of (R)-2-phenoxypropionic acid, a key intermediate for several herbicides and pharmaceuticals.
The Established Route: (S)-2-Chloropropionic Acid
A well-documented method for synthesizing (R)-2-phenoxypropionic acid involves the reaction of (S)-2-chloropropionic acid with phenol under basic conditions.[3] This reaction proceeds via an SN2 mechanism, leading to inversion of stereochemistry. While effective, this method has its limitations.
A study optimizing this reaction reports a molar conversion rate of 74.9% based on phenol.[3] This yield, while respectable, leaves room for improvement, particularly in large-scale industrial production where even small percentage gains can translate to significant cost savings.
The this compound Advantage: A Quantitative Comparison
-
Higher Yields: The superior leaving group ability of the mesylate is expected to lead to a more efficient conversion, pushing the reaction equilibrium towards the product and resulting in higher isolated yields compared to the chloro-derivative.
-
Milder Reaction Conditions: The enhanced reactivity allows the reaction to proceed under less harsh conditions (e.g., lower temperatures, weaker bases), which can be crucial for sensitive substrates and for reducing the formation of byproducts.
-
Reduced Byproducts: The use of a better leaving group can minimize side reactions, such as elimination, leading to a cleaner reaction profile and simplifying purification.
-
Stereochemical Integrity: The clean and efficient SN2 displacement facilitated by the mesylate group helps to ensure a high degree of inversion of configuration, leading to a product with high enantiomeric excess (ee).
While a specific yield for the reaction of this compound with phenol is not explicitly reported in the reviewed literature, the well-understood principles of leaving group ability strongly suggest that it would surpass the 74.9% yield achieved with the chloro-analog under optimized conditions.
Alternative Chiral Synthons: A Broader Perspective
It is important to consider the landscape of other available chiral synthons for the synthesis of propanoic acid derivatives.
-
(S)-Lactic Acid and its Derivatives: (S)-Lactic acid is a readily available and inexpensive chiral synthon.[5][6] However, its direct use in Williamson ether synthesis is problematic due to the poor leaving group ability of the hydroxyl group. Activation of the hydroxyl group, for instance, by conversion to a tosylate or mesylate, is necessary.[1] This adds an extra step to the synthetic sequence. While derivatives like (S)-2-acetyloxypropionic acid can be used, they are generally less reactive than their sulfonate ester counterparts.[7][8]
Experimental Workflow: A Generalized Protocol
The following presents a generalized experimental workflow for the synthesis of (R)-2-phenoxypropionic acid, which can be adapted for the different chiral synthons discussed.
Figure 1: Generalized workflow for the synthesis of (R)-2-phenoxypropionic acid.
Detailed Protocol for Williamson Ether Synthesis
Materials:
-
Phenol
-
This compound or (S)-2-chloropropionic acid
-
Sodium hydroxide (NaOH) or Sodium Hydride (NaH)
-
Anhydrous solvent (e.g., DMF, THF)
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Phenoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in the anhydrous solvent. Add a stoichiometric equivalent of a strong base (e.g., NaH or NaOH) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or a clear solution is formed.
-
Nucleophilic Substitution: Cool the freshly prepared sodium phenoxide solution to the desired reaction temperature (this will be lower for the more reactive mesylate). Add a solution of the chiral synthon (this compound or (S)-2-chloropropionic acid) in the anhydrous solvent dropwise to the stirred phenoxide solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Acidify the aqueous solution to a pH of ~2 with dilute HCl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford the pure (R)-2-phenoxypropionic acid.
-
Characterization: Confirm the structure and determine the enantiomeric excess of the final product using techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.
Logical Framework for Synthon Selection
The choice of a chiral synthon is a critical decision in the early stages of drug development. The following decision tree illustrates the logical process for selecting the most appropriate synthon.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. researchgate.net [researchgate.net]
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- 8. Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Reactions Involving (S)-2-((Methylsulfonyl)oxy)propanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Chiral Purity
In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the stereochemical identity of a molecule is not a trivial detail—it is fundamental to its function, efficacy, and safety. (S)-2-((Methylsulfonyl)oxy)propanoic acid, a valuable chiral building block, is frequently employed in asymmetric syntheses where the preservation or inversion of its stereocenter is paramount. Consequently, the accurate determination of enantiomeric excess (ee) is a critical, non-negotiable step in process development and quality control. An impure enantiomeric mixture can lead to drastically different biological activities, with one enantiomer providing a therapeutic effect while the other might be inactive or, in the worst case, toxic.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of reactions involving this compound and its derivatives. We will move beyond simple procedural lists to explore the underlying principles and the rationale behind methodological choices, empowering you to select and optimize the most suitable approach for your research.
Comparing the Pillars of Chiral Analysis
The three most robust and widely adopted techniques for determining enantiomeric excess are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and challenges. The choice of technique is not arbitrary; it is dictated by factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | NMR Spectroscopy (with Chiral Auxiliaries) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Separation of volatile derivatives on a Chiral Stationary Phase. | Conversion of enantiomers to diastereomers (covalently or non-covalently) for spectral differentiation. |
| Accuracy & Precision | High to Very High | Very High | Good to High (dependent on signal resolution) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (mg range) |
| Sample Throughput | Moderate | Moderate to High | High (for sample preparation); Low (for acquisition) |
| Method Development | Moderate to High (column and mobile phase screening) | High (derivatization optimization + GC conditions) | Low to Moderate (screening of auxiliary agents) |
| Sample Requirement | Destructive | Destructive | Non-destructive (sample can be recovered) |
| Key Advantage | Broad applicability, direct analysis often possible. | Exceptional resolution and sensitivity. | Rapid analysis without chromatographic separation. |
| Key Limitation | Requires analyte to have a chromophore or be derivatized. | Analyte must be volatile or derivatized. | Lower sensitivity, requires higher sample concentration. |
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations.[1] The principle relies on a chiral stationary phase (CSP) that transiently interacts with the two enantiomers to form short-lived diastereomeric complexes. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.
Causality in Method Design
For a carboxylic acid like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point due to their broad applicability for a wide range of chiral compounds.[2] The choice between normal-phase and reversed-phase chromatography depends on the analyte's solubility and the desired interaction mechanism. Given the polarity of the target molecule, a reversed-phase method using an aqueous-organic mobile phase is a logical approach. Detection can be challenging as the molecule lacks a strong UV chromophore; UV detection at low wavelengths (e.g., ~210 nm) may be possible, or derivatization with a UV-active agent may be necessary for higher sensitivity.
Experimental Protocol: Chiral HPLC
-
Column Selection:
-
Primary Column: Chiralpak® IG-3 (immobilized amylose tris(3-chloro-5-methylphenylcarbamate)) or a similar polysaccharide-based column. These are known for their robustness and wide selectivity.[2]
-
Dimensions: 4.6 x 250 mm, 3 or 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Prepare a reversed-phase eluent. A typical starting point would be a mixture of Acetonitrile and Water (e.g., 85:15 v/v) containing a small amount of an acidic modifier like 0.05% Trifluoroacetic Acid (TFA) to suppress the ionization of the carboxylic acid and ensure good peak shape.[3]
-
-
Instrumentation Setup:
-
HPLC System: A standard HPLC or UHPLC system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (thermostatically controlled for reproducibility).
-
Detector: UV/Vis or Photodiode Array (PDA) detector set to 210-228 nm.[3]
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
Accurately prepare a racemic standard of 2-((Methylsulfonyl)oxy)propanoic acid at ~1 mg/mL in the mobile phase to confirm peak separation and elution order.
-
Prepare the reaction sample by dissolving a known quantity in the mobile phase to a similar concentration. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas for the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Workflow for Chiral HPLC Analysis
Caption: General workflow for enantiomeric excess determination by Chiral HPLC.
Method 2: Chiral Gas Chromatography (GC)
For analytes that are volatile or can be made volatile, chiral GC offers exceptional resolving power and sensitivity.[4] this compound is not sufficiently volatile for direct GC analysis due to its polar carboxylic acid group. Therefore, a chemical derivatization step is mandatory to convert the acid into a more volatile and less polar ester.[5]
Causality in Method Design
The core principle involves two distinct steps: achiral derivatization followed by chiral separation.
-
Derivatization: The carboxylic acid must be converted to an ester (e.g., a methyl or ethyl ester) to increase its volatility and prevent peak tailing on the GC column. This reaction must be carefully controlled to ensure it proceeds to completion without causing racemization of the adjacent stereocenter.
-
Separation: The resulting enantiomeric esters are then separated on a GC column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[4]
Experimental Protocol: Chiral GC with Derivatization
-
Derivatization to Methyl Esters:
-
Reagents: Boron trifluoride-methanol solution (BF₃-MeOH, 14%) or diazomethane (use with extreme caution).
-
Procedure (using BF₃-MeOH): a. To ~1-2 mg of the dried reaction sample in a vial, add 0.5 mL of 14% BF₃-MeOH solution. b. Seal the vial tightly and heat at 60 °C for 10 minutes. c. Cool the vial, add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution. d. Vortex thoroughly and allow the layers to separate. e. Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial for GC analysis.
-
-
GC Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: An Astec CHIRALDEX® G-TA (trifluoroacetyl derivatized gamma-cyclodextrin) or similar cyclodextrin-based chiral column (e.g., 30 m x 0.25 mm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Temperatures:
-
Injector: 220 °C
-
Detector: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 min, then ramp at 5 °C/min to 150 °C. (This program must be optimized).
-
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
-
Data Analysis:
-
As with HPLC, identify and integrate the peaks corresponding to the two enantiomeric methyl esters.
-
Calculate the % ee using the peak areas. A racemic standard should be derivatized and run to confirm the method's ability to separate the enantiomers and to identify the peaks.
-
Workflow for Chiral GC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Method 3: ¹H NMR Spectroscopy
NMR spectroscopy offers a fundamentally different and often faster approach that avoids chromatographic separation. The principle is based on making the enantiomers chemically non-equivalent (diastereotopic) so they can be distinguished in the NMR spectrum.[6] This is achieved by adding a chiral auxiliary that interacts with the analyte.
Causality in Method Design
There are two main NMR strategies:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an optically pure CDA (e.g., a chiral amine or alcohol) to form a mixture of diastereomers.[7][8] These diastereomers have distinct chemical shifts, allowing for the resolution and integration of signals corresponding to each. This method is robust but requires a pure derivatizing agent and carries a small risk of kinetic resolution, where one enantiomer reacts faster than the other, skewing the results.
-
Chiral Solvating Agents (CSAs): A simpler approach where an optically pure CSA is added directly to the analyte solution in the NMR tube.[9][10] The CSA forms rapid, reversible, non-covalent diastereomeric complexes with the enantiomers. This interaction induces small but measurable differences in the chemical shifts (chemical shift non-equivalence) of the analyte's protons. This method is fast, non-destructive, and avoids the risk of kinetic resolution.[11]
For this compound, the CSA method is particularly attractive due to its simplicity and speed. A common and effective CSA for carboxylic acids is (R)-1-(9-anthryl)-2,2,2-trifluoroethanol.[11]
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent (CSA)
-
Reagents and Materials:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the carboxylic acid sample into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ to dissolve the sample.
-
Add 1.0 to 1.5 molar equivalents of the CSA to the solution.
-
Mix the solution thoroughly by gentle vortexing.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Experiment: Acquire a standard proton (¹H) NMR spectrum.
-
Key Parameters:
-
Number of Scans: 16 to 64, to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds, to ensure full relaxation for accurate integration.
-
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify a well-resolved proton signal of the analyte that shows splitting into two distinct signals in the presence of the CSA. The α-proton (the CH group) is an excellent candidate.
-
Carefully integrate the areas of the two separated signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess (% ee) from the integrals.
-
Workflow for NMR Analysis with a CSA
Caption: Workflow for enantiomeric excess determination by ¹H NMR with a CSA.
Conclusion and Recommendations
The determination of enantiomeric excess for reactions involving this compound is a multifaceted analytical challenge that can be confidently addressed by several powerful techniques.
-
Chiral HPLC stands out as the gold standard for its robustness and high accuracy, making it the method of choice for quality control in regulated environments and for challenging separations.
-
Chiral GC provides unparalleled sensitivity and resolution but requires an additional, carefully optimized derivatization step. It is ideal for trace-level impurity detection.
-
NMR Spectroscopy , particularly with chiral solvating agents, offers a rapid, non-destructive, and straightforward method suitable for high-throughput screening and reaction monitoring where absolute sensitivity is not the primary concern.
The optimal method is contingent on the specific requirements of your project. For initial reaction screening, the speed of NMR is highly advantageous. For final product validation and precise purity assessment, the accuracy and sensitivity of chiral HPLC or GC are indispensable. A comprehensive analytical laboratory should ideally leverage at least two of these orthogonal techniques to ensure the generation of reliable, cross-validated data, thereby upholding the highest standards of scientific integrity.
References
- Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 965. [Link]
- Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., Burda, J. V., Ariga, K., & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- Juliá-Hernández, F., & Smith, D. K. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Ishihara, S., Labuta, J., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., Burda, J. V., Ariga, K., & Hill, J. P. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114-5120. [Link]
- Ma, D., Li, X., & Li, Y. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules (Basel, Switzerland), 25(9), 2135. [Link]
- Ishihara, S., Labuta, J., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., Burda, J. V., Ariga, K., & Hill, J. P. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114–5120. [Link]
- Li, Y., Ma, D., & Li, X. (2021). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry, 93(15), 6049-6056. [Link]
- Wada, K., & Goto, M. (2017). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids.
- Reddy, M. S., Kumar, K. S., & Kumar, D. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of pharmaceutical and biomedical analysis, 53(3), 779–782. [Link]
- Whelpton, R., & Strang, D. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
- Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex. [Link]
- Gao, Y., Xiang, J., & Lu, W. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of pharmaceutical and biomedical analysis, 22(3), 445–452. [Link]
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- 3. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Biological Activity of Chiral Propanoic Acid Derivatives: A Guide to the Enantiomers of a CysLT1 Receptor Antagonist
This guide provides an in-depth, objective comparison of the biological activity of enantiomers derived from chiral 2-propanoic acid building blocks, using the potent cysteinyl leukotriene receptor 1 (CysLT1) antagonist, MK-571, as a central case study. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights into the critical role of stereochemistry in pharmacology.
The Significance of Chirality in Drug Design
In medicinal chemistry, the three-dimensional structure of a molecule is paramount. Many drugs contain one or more chiral centers, leading to the existence of enantiomers—non-superimposable mirror-image isomers. While they may share identical physical properties in an achiral environment, their interactions within the chiral environment of the body can differ dramatically.[1] Biological targets, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereospecificity, leading to significant differences in the pharmacodynamic and pharmacokinetic profiles of a drug's enantiomers.[1]
(S)-2-((Methylsulfonyl)oxy)propanoic acid is a valuable chiral synthon, a building block used in organic synthesis to introduce a specific chiral center into a target molecule. Its utility lies in its pre-defined stereochemistry, allowing for the stereospecific synthesis of complex drug candidates. This guide explores the downstream consequences of such chiral integrity by examining the biological activity of a pair of enantiomers derived from this structural class.
Case Study: The Enantiomers of MK-571 (L-660,711)
MK-571 is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1), also known as the LTD4 receptor.[2][3] It was developed for the treatment of asthma, a condition where cysteinyl leukotrienes (LTC4, LTD4, LTE4) are key inflammatory mediators, causing bronchoconstriction, mucus secretion, and edema.[3] The structure of MK-571 features a chiral center within its propanoic acid-derived side chain, leading to an (S)-(+) and an (R)-(-) enantiomer.
Comparative Analysis of CysLT1 Receptor Binding
The primary measure of a receptor antagonist's potency is its binding affinity for the target. This is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand (e.g., [³H]LTD4) is measured. The resulting inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates higher affinity.
For the enantiomers of MK-571, studies have revealed a nuanced relationship. While both enantiomers are active, the S-(+)-enantiomer is consistently reported as being the more pharmacologically active form.[4] However, the difference in intrinsic activity at the receptor is slight, with one key study noting the enantiomers are "comparably biologically active," with the S-(+) isomer being only "slightly more intrinsically active" in vitro.[5] This near-equipotency at the molecular target is a fascinating finding, suggesting that the receptor's binding pocket can accommodate both mirror-image forms to a similar degree.
Data Presentation: Biological Activity of MK-571
The following table summarizes the reported binding affinities of racemic MK-571 and highlights the qualitative differences between its enantiomers.
| Compound/Parameter | Target Receptor | Tissue Source | Ki Value (nM) | Notes | Reference(s) |
| MK-571 (Racemate) | CysLT1 (LTD4 Receptor) | Guinea Pig Lung | 0.22 | Potent antagonism in a key preclinical model. | [2][6] |
| MK-571 (Racemate) | CysLT1 (LTD4 Receptor) | Human Lung | 2.1 | High affinity in the target human tissue. | [2][6] |
| S-(+)-Enantiomer | CysLT1 (LTD4 Receptor) | Various | - | The pharmacologically more active enantiomer. Slightly higher intrinsic activity than the R-(-) form. | [4][5] |
| R-(-)-Enantiomer | CysLT1 (LTD4 Receptor) | Various | - | Comparably active to the S-(+) form in vitro, but generally considered the less active isomer overall. | [4][5] |
Comparative Analysis of Functional Activity
Beyond simple binding, a functional assay is required to determine how receptor affinity translates into a biological effect. For CysLT1 antagonists, a classic ex vivo model is the guinea pig tracheal contraction assay. In this system, the application of LTD4 causes smooth muscle contraction, mimicking an asthma attack. The effectiveness of an antagonist is measured by its ability to block this contraction.
MK-571 demonstrates potent functional antagonism in this assay.[3] Consistent with the binding data, both enantiomers are capable of antagonizing LTD4-induced contractions. The slightly higher intrinsic activity of the S-(+) enantiomer observed in binding assays translates to it being the primary driver of the racemate's functional potency.
The Critical Role of Stereoselective Pharmacokinetics
While the in vitro activities of the MK-571 enantiomers are comparable, their in vivo behavior reveals stark differences driven by stereoselective plasma protein binding.[4][7] Most drugs bind to plasma proteins like albumin, and only the unbound (free) fraction is available to interact with target receptors and be cleared from the body.
The binding of MK-571 is extensive (>99.5%), stereoselective, and remarkably species-dependent.[4][7]
-
In humans, monkeys, and dogs , the S-(+)-enantiomer is bound more extensively to plasma proteins.[7]
-
In rats and guinea pigs , the R-(-)-enantiomer is bound more extensively.[7]
This has a direct impact on drug clearance. The enantiomer with the lower protein binding (and thus higher unbound fraction) is cleared more rapidly.[4] For example, in rats, the more active S-(+)-enantiomer is cleared 3.7 times faster than the R-(-) enantiomer.[4] This highlights a crucial concept: in vitro potency does not always predict in vivo efficacy, as pharmacokinetic factors like protein binding can dramatically alter the exposure of the active enantiomer to its target.
Mechanistic Insights: CysLT1 Receptor Signaling
The CysLT1 receptor is a G protein-coupled receptor (GPCR). Upon binding its ligand, LTD4, it undergoes a conformational change that activates intracellular G proteins.[8][9] This initiates a signaling cascade that leads to the physiological responses of inflammation and bronchoconstriction. The primary pathway involves the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates Protein Kinase C (PKC).[8] This calcium mobilization is a key event leading to smooth muscle contraction.[10]
Caption: CysLT1 Receptor signaling pathway.
Experimental Protocols
The following sections detail the methodologies for the key assays used to characterize the enantiomers of MK-571. These protocols are designed to be self-validating by including necessary controls.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
Causality: The choice of a filtration-based assay is based on its robustness for separating membrane-bound receptors from the unbound radioligand, which is essential for accurate quantification.[11] Using a radioligand concentration at or below its Kd value ensures assay sensitivity to competitive inhibitors.[12]
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize guinea pig or human lung tissue in a cold lysis buffer and centrifuge to pellet the membranes containing the CysLT1 receptors. Resuspend the pellet in assay buffer.[13]
-
Assay Setup: In a 96-well plate, designate wells for:
-
Total Binding: Membranes + [³H]LTD4 + Buffer.
-
Non-Specific Binding (NSB): Membranes + [³H]LTD4 + a high concentration of unlabeled LTD4 (to saturate all specific sites).
-
Test Compound: Membranes + [³H]LTD4 + serial dilutions of the MK-571 enantiomer.
-
-
Incubation: Add the components to the wells. The final concentration of [³H]LTD4 should be near its Kd (e.g., 1-5 nM). Incubate the plate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[13][14]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of antagonist that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.
-
Protocol 2: Guinea Pig Tracheal Contraction Assay
This ex vivo functional assay measures a compound's ability to antagonize agonist-induced smooth muscle contraction.
Causality: The guinea pig trachea is used because it is highly sensitive to leukotrienes and provides a robust, reproducible physiological response relevant to asthma.[15] The tissue is maintained in a Tyrode's solution, which provides the necessary ions and glucose to keep the tissue viable.[16]
Workflow Diagram:
Caption: Workflow for a guinea pig tracheal contraction assay.
Step-by-Step Methodology:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Prepare a "zig-zag" strip or a ring of tracheal tissue.
-
Mounting: Suspend the tissue in a 5-10 mL organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[16]
-
Transducer Connection: Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Equilibration: Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.
-
Antagonist Pre-incubation: Add the MK-571 enantiomer (or vehicle control) to the bath and allow it to incubate with the tissue for a set period (e.g., 20-30 minutes).
-
Agonist Challenge: Construct a cumulative concentration-response curve by adding increasing concentrations of LTD4 to the bath and recording the peak contractile response at each concentration.
-
Data Analysis:
-
Plot the contractile force (as a percentage of a maximal response to an agent like KCl) against the log concentration of LTD4.
-
Compare the dose-response curves obtained in the presence of different concentrations of the antagonist to the control curve. A potent antagonist will cause a rightward shift in the LTD4 curve.
-
Calculate the pA₂, a measure of the antagonist's potency, from these shifts.
-
Conclusion
The case of MK-571 provides a compelling illustration of the complexities of chiral drug evaluation. While its enantiomers exhibit only minor differences in in vitro receptor binding and functional antagonism, their fates in vivo are dictated by profound, species-dependent differences in stereoselective plasma protein binding. This underscores the necessity of a multi-faceted evaluation approach in drug development. For researchers working with derivatives of this compound and other chiral synthons, this guide demonstrates that an early and thorough characterization of both pharmacodynamic and pharmacokinetic properties of each enantiomer is not merely beneficial, but essential for accurately predicting clinical potential.
References
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- Sjolander, A., et al. (1990). Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+. Journal of Biological Chemistry, 265(34), 20976-81. [Link]
- Thangam, E. B., et al. (2015). Leukotriene D4 and prostaglandin E2 signals synergize and potentiate vascular inflammation in a mast cell-dependent manner through cysteinyl leukotriene receptor 1 and E-prostanoid receptor 3. Journal of Allergy and Clinical Immunology, 136(2), 458-67. [Link]
- Chelluboina, B., et al. (2021). Leukotriene D4 Upregulates Oxidized Low-Density Lipoprotein Receptor 1 and CD36 to Enhance Oxidized LDL Uptake and Phagocytosis in Macrophages Through Cysteinyl Leukotriene Receptor 1. Frontiers in Immunology, 12, 753683. [Link]
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A Cost-Benefit Analysis of (S)-2-((Methylsulfonyl)oxy)propanoic Acid in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of chiral molecules is a cornerstone of modern chemical synthesis. The choice of chiral building blocks and synthetic methodologies can significantly impact the overall cost, efficiency, and scalability of a synthetic route. This guide provides an in-depth cost-benefit analysis of utilizing (S)-2-((methylsulfonyl)oxy)propanoic acid, a versatile chiral synthon, in comparison to alternative strategies for achieving stereochemical control.
This compound, also known as (S)-lactyl-O-methanesulfonate, serves as a valuable tool for introducing a stereogenic center and as a precursor to a highly effective leaving group. Its utility stems from the reliable inversion of stereochemistry during nucleophilic substitution reactions, a critical transformation in the synthesis of many pharmaceuticals and fine chemicals. This guide will delve into the practical advantages and disadvantages of this reagent, supported by experimental data and a comparative analysis of alternative methods.
The Role of this compound in Synthesis
This compound is primarily employed in two key ways:
-
As a Chiral Building Block: The inherent chirality of the molecule, derived from readily available (S)-lactic acid, allows for the direct incorporation of a stereocenter into a target molecule.
-
As a Precursor to a Mesylate Leaving Group: The hydroxyl group of (S)-lactic acid is activated by conversion to a mesylate. Mesylates are excellent leaving groups in nucleophilic substitution reactions (SN2), facilitating the introduction of a wide range of nucleophiles with clean inversion of stereochemistry.
The general synthetic utility is depicted below:
Figure 1: Synthesis and application of this compound.
Comparative Analysis: this compound vs. Alternatives
The decision to use this compound should be made after considering alternative methods for achieving the same synthetic goal, primarily the inversion of a stereocenter. The most common alternatives are the Mitsunobu reaction and the use of other chiral synthons with activated leaving groups.
Alternative 1: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful and widely used method for inverting the stereochemistry of an alcohol by reacting it with a nucleophile in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2]
Sources
Safety Operating Guide
A Procedural Guide to the Safe Disposal of (S)-2-((Methylsulfonyl)oxy)propanoic acid
For researchers and professionals engaged in drug development, the meticulous management of chemical reagents is foundational to both laboratory safety and environmental stewardship. (S)-2-((Methylsulfonyl)oxy)propanoic acid, a reactive sulfonate ester and carboxylic acid, demands a rigorous and informed approach to its disposal. Due to its chemical nature, improper handling can pose significant risks, including chemical burns, allergic reactions, and potential long-term health effects.[1]
This guide provides a comprehensive, step-by-step protocol for the safe collection, storage, and disposal of this compound, ensuring compliance with safety regulations and protecting both laboratory personnel and the environment.
Hazard Profile and Core Disposal Considerations
Understanding the intrinsic hazards of a chemical is the cornerstone of its safe management. This compound possesses a dual-hazard profile stemming from its carboxylic acid and sulfonate ester functional groups. Sulfonate esters are recognized as a class of potent alkylating agents, which gives them the potential to be genotoxic and mutagenic.[2] The disposal plan must therefore be predicated on the principle of treating this compound as a reactive and toxic hazardous waste.
| Hazard Classification | Chemical Moiety | Description & Disposal Implication | Source |
| Corrosivity | Carboxylic Acid | Causes severe skin burns and eye damage. Waste must be handled in containers resistant to corrosion. | [3] |
| Reactivity / Alkylating Agent | Sulfonate Ester | Potent electrophile that can react with nucleophiles. It is classified as a reactive chemical.[4][5] Waste must be segregated from other chemicals, especially bases and nucleophiles, to prevent violent reactions. | [5][6] |
| Suspected Genotoxicity | Sulfonate Ester | A related compound is suspected of causing genetic defects (H341).[1] Due to this risk, in-lab treatment or neutralization is not recommended. All waste must be handled by professional disposal services. | [1][2] |
| Skin Sensitization | General | May cause an allergic skin reaction.[1] Contaminated personal protective equipment (PPE) must also be disposed of as hazardous waste. | [1] |
Mandatory Personal Protective Equipment (PPE)
Given the compound's hazard profile, stringent adherence to PPE protocols is non-negotiable. Before handling the pure substance or its waste, ensure the following are worn:
-
Eye Protection : Chemical splash goggles are mandatory to protect against splashes that can cause severe eye damage.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves as hazardous waste.
-
Body Protection : A flame-resistant lab coat and closed-toe shoes are required. For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is also recommended.
-
Respiratory Protection : All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of vapors, which may be harmful and cause respiratory irritation.[1][7]
Primary Disposal Route: Segregation and Hazardous Waste Collection
The only safe and compliant disposal method for this compound is through your institution's official hazardous waste management program.[4] Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash .[8][9]
Step-by-Step Collection Protocol
-
Identify a Satellite Accumulation Area (SAA) : Designate a specific area within the laboratory, such as a secondary container inside a ventilated cabinet, for the temporary storage of the hazardous waste container. This area must be clearly marked.[10]
-
Select a Compatible Waste Container : Use only a container approved for hazardous chemical waste, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[11] Ensure the container is clean, dry, and in good condition.
-
Properly Label the Container : Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
Transferring Waste :
-
Pure Reagent or Concentrated Solutions : Carefully transfer the chemical into the labeled hazardous waste container inside a chemical fume hood.
-
Contaminated Labware : Items such as pipette tips, gloves, or absorbent pads used to clean up minor spills should be collected in a sealed, labeled plastic bag and then placed in the designated solid hazardous waste container.
-
-
Secure Storage : Keep the waste container tightly closed at all times except when adding waste.[11] Store it in your designated SAA, segregated from incompatible materials like bases, oxidizing agents, and reducing agents.[10][12]
-
Arrange for Disposal : Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal.[10]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Spill Response
-
Minor Spill (in a fume hood) :
-
Alert colleagues in the immediate area.
-
Wearing full PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a universal chemical absorbent pad.
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[7]
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Major Spill (outside a fume hood or large volume) :
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's EH&S or emergency response team immediately.
-
Personal Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
The Rationale Against In-Lab Neutralization
While the neutralization of simple acids is a common laboratory practice, it is strongly discouraged for this compound. The reasoning is based on the compound's reactivity as a sulfonate ester.
-
Risk of Uncontrolled Reactions : Adding a base to neutralize the carboxylic acid could initiate a rapid, exothermic decomposition or reaction of the sulfonate ester group.
-
Formation of Unknown Byproducts : Attempting to hydrolyze the ester could be slow and incomplete under standard lab conditions, potentially creating a complex mixture of hazardous waste.[6]
-
Aerosolization of a Mutagen : Any reaction, especially an exothermic one, could aerosolize the compound, creating a significant inhalation risk for a suspected mutagen.[1]
Given these risks, the safest and most responsible course of action is to dispose of the compound in its original form through a professional hazardous waste management service.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
References
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- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
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- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
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Mastering Safety: A Researcher's Guide to Handling (S)-2-((Methylsulfonyl)oxy)propanoic acid
For the discerning researcher in the fast-paced world of drug development, the ability to handle reactive chemical intermediates with confidence and precision is paramount. (S)-2-((Methylsulfonyl)oxy)propanoic acid, a sulfonate ester, is a valuable building block, but its inherent reactivity demands a meticulous approach to safety. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.
Immediate Safety Profile
| Hazard Classification | GHS Pictogram | Signal Word | Key Precautionary Statements |
| Suspected of causing genetic defects (H341) | Health Hazard | Warning | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1] |
| Harmful if inhaled (H332) | Health Hazard | Warning | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] |
| Causes serious eye irritation (H319) | Exclamation Mark | Warning | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[1] |
| May cause an allergic skin reaction (H317) | Exclamation Mark | Warning | Wear protective gloves. Contaminated work clothing should not be allowed out of the workplace.[1] |
| Potential for severe skin burns and corrosion | Corrosion | Danger | Based on related propionic acid compounds, assume this substance may cause severe skin burns and eye damage.[2] |
The Logic of Protection: An Operational Blueprint
The safe handling of this compound is predicated on a multi-layered strategy that encompasses engineering controls, personal protective equipment (PPE), and rigorous operational protocols. The causality behind each recommendation is rooted in the known reactivity of sulfonate esters, which are potent alkylating agents.
Engineering Controls: Your First Line of Defense
All operations involving this compound, from weighing and transfer to reaction setup and workup, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical vapor containment, protecting the researcher from inhaling harmful mists or vapors. Ensure the sash is maintained at the lowest practical height to maximize its efficiency.
An eyewash station and safety shower must be readily accessible and unobstructed. Regular testing of this equipment is a fundamental aspect of laboratory readiness.
Personal Protective Equipment (PPE): A Deliberate Selection
The selection of PPE is not a matter of routine; it is a calculated response to the specific chemical threats posed by this compound.
Caption: PPE selection workflow for handling this compound.
-
Hand Protection : Due to the risk of skin sensitization and potential for absorption, double-gloving with chemical-resistant gloves is mandatory. Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for any signs of degradation or puncture before use. Proper glove removal technique is critical to prevent cross-contamination.
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement.[4] When there is a heightened risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in addition to goggles.[5][6]
-
Body Protection : A long-sleeved, buttoned lab coat is required to protect against incidental skin contact. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advisable.
-
Respiratory Protection : While working in a fume hood should provide adequate respiratory protection, for situations involving large quantities or the potential for significant aerosolization, a NIOSH-approved respirator with an organic vapor cartridge may be necessary based on a formal risk assessment.[3]
Step-by-Step Handling Protocol
-
Preparation : Before handling the chemical, ensure all necessary equipment, reagents, and waste containers are assembled within the fume hood. This minimizes the need to move in and out of the controlled workspace.
-
Donning PPE : Put on all required PPE as outlined in the section above.
-
Weighing and Transfer : If the compound is a solid, handle it as a powder and avoid creating dust. If it is a liquid, use a syringe or cannula for transfers to minimize the risk of spills. Always perform these actions well within the fume hood.
-
Reaction Setup : When setting up a reaction, ensure all glassware is properly clamped and secure. If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.
-
Post-Reaction Workup : Quenching of the reaction and subsequent extractions should be performed with care to avoid splashing. Be mindful that sulfonate esters can be sensitive to aqueous conditions, so the workup procedure should be chosen accordingly.[7]
-
Decontamination : After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable decontamination solution would be a mild soap and water wash, followed by a rinse with an appropriate solvent.
-
Doffing PPE : Remove PPE in the correct order to avoid self-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.[8]
Emergency Response: A Plan of Action
In the event of an exposure or spill, a swift and informed response is critical.
-
Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[9] Seek immediate medical attention.
-
Eye Exposure : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation : Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Spill Response : For a small spill within the fume hood, use an inert absorbent material to contain the spill. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.
-
Segregation : Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container.
-
Labeling : The waste container must be labeled with the full chemical name and the appropriate hazard symbols.
-
Disposal : Dispose of the waste through your institution's hazardous waste management program. Do not pour any amount down the drain.[4]
References
- Propanoic acid, 2-[(methylsulfonyl)oxy]-, methyl ester, (2S)... (CAS No. 63696-98-0) SDS. Link
- SAFETY D
- Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid - Benchchem. Link
- Working with Chemicals - Prudent Practices in the Labor
- Best Practices for Avoiding Incidents With Reactive Chemicals - American Labor
- This compound | 66423-08-3 - ChemicalBook. Link
- Labor
- School Chemistry Labor
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- Personal protective equipment in your pharmacy. Link
- This compound | 66423-08-3 | ChemScene. Link
- 2-((Methylsulfonyl)oxy)propanoic acid | C4H8O5S | CID 12761547 - PubChem. Link
- ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)
- SAFETY D
- SAFETY D
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- Friday Plans | ED Tre
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Link
- Aqueous workup for mesyl
- Tosylates And Mesyl
- Mesylates and Tosylates with Practice Problems - Chemistry Steps. Link
- Alcohol to Mesylate using MsCl, base - Organic Synthesis. Link
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
